molecular formula C42H32O11 B12401341 Gnetumontanin B

Gnetumontanin B

Cat. No.: B12401341
M. Wt: 712.7 g/mol
InChI Key: RSCPVPKROFWCSQ-NGDBKFESSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gnetumontanin B is a useful research compound. Its molecular formula is C42H32O11 and its molecular weight is 712.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H32O11

Molecular Weight

712.7 g/mol

IUPAC Name

4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol

InChI

InChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H/b2-1+/t36-,37-,40+,41+/m1/s1

InChI Key

RSCPVPKROFWCSQ-NGDBKFESSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=C5C(=C(C=C4)O)[C@H]([C@@H](O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Gnetumontanin B: A Technical Guide to its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B, a naturally occurring stilbenoid, has garnered attention for its potent biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its notable inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α). Detailed experimental protocols for its isolation and the assessment of its biological activity are presented, alongside a depiction of its interaction with the TNF-α signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex stilbene (B7821643) trimer, a class of polyphenolic compounds known for their diverse pharmacological effects. It is an oligomer formed from two units of oxyresveratrol (B150227) and one unit of resveratrol[1][2][3][4].

Chemical Formula: C₄₂H₃₂O₁₁[5]

Molecular Weight: 712.7 g/mol [5]

CAS Number: 809237-87-4[5]

IUPAC Name: (2S,2'S,3S,3'S)-2'-(2,4-Dihydroxyphenyl)-3,3'-bis(3,5-dihydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)vinyl]-2,2',3,3'-tetrahydro-2,7'-bi-1-benzofuran-4,4'-diol[5]

SMILES: C1=CC(=C(C=C1O)O)/C=C/C2=CC(=C3--INVALID-LINK--C4=C(C=C(C=C4)O)O">C@HC5=CC(=CC(=C5)O)O)O [C@H]6--INVALID-LINK--C9=CC(=CC(=C9)O)O[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Melting Point209-210 °C[5]
Density1.6 ± 0.1 g/cm³[5]
Boiling Point857.5 ± 65.0 °C at 760 mmHg[5]
Flash Point472.4 ± 34.3 °C[5]
LogP4.71[5]

Biological Activity: Inhibition of TNF-α

This compound has been identified as a potent inhibitor of TNF-α production. TNF-α is a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases, making its inhibitors valuable therapeutic targets.

Quantitative Data

The inhibitory activity of this compound on TNF-α production is summarized in the following table.

ParameterValueReference
IC₅₀1.49 µM[1][5]
Inhibitory Ratio58.1% at 10⁻⁵ mol L⁻¹[1][4]

Experimental Protocols

Isolation of this compound from Gnetum montanum

This compound is isolated from the lianas of Gnetum montanum Markgr. f. megalocarpum Markgr[1][2][4]. The general procedure involves the following steps:

  • Extraction: The dried and powdered lianas of Gnetum montanum are extracted with a suitable organic solvent, such as 95% ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant material.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.

  • Chromatographic Separation: The residue is subjected to a series of chromatographic techniques for purification. This multi-step process often includes:

    • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a mixture of chloroform (B151607) and methanol).

    • Sephadex LH-20 Column Chromatography: Fractions of interest are further purified on a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative HPLC on a C18 reversed-phase column to yield pure this compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS)[1][4].

TNF-α Inhibition Assay

The inhibitory effect of this compound on TNF-α production is typically evaluated using a lipopolysaccharide (LPS)-stimulated macrophage cell line, such as murine RAW 264.7 cells.

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Treatment: The cells are seeded in culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce the production of TNF-α. A control group without LPS stimulation and a vehicle control group are also included.

  • Quantification of TNF-α: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in the this compound-treated groups to the LPS-stimulated control group. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of TNF-α production, is then determined from the dose-response curve.

Signaling Pathway

This compound exerts its anti-inflammatory effect by inhibiting the production of TNF-α. The following diagram illustrates the simplified signaling pathway of TNF-α and the proposed point of intervention for this compound.

TNF_alpha_pathway cluster_NFkB_activation NF-κB Activation LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TNF_gene TNF-α Gene Transcription TNF_protein TNF-α Protein TNF_gene->TNF_protein Leads to GnetumontaninB This compound GnetumontaninB->IKK Inhibits

Caption: Simplified LPS-induced TNF-α production pathway and the inhibitory action of this compound.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and potent anti-inflammatory properties, primarily through the inhibition of TNF-α production. The detailed information on its chemical characteristics, biological activity, and associated experimental protocols provided in this guide serves as a foundational resource for further research and development. Future studies could focus on elucidating the precise molecular mechanisms of its TNF-α inhibitory activity, exploring its therapeutic potential in preclinical models of inflammatory diseases, and optimizing its structure for enhanced efficacy and drug-like properties.

References

Gnetumontanin B: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B, a complex stilbene (B7821643) trimer, has emerged as a compound of significant interest within the scientific community. First isolated from Gnetum montanum f. megalocarpum, this natural product has demonstrated potent anti-inflammatory and pro-apoptotic activities. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its biological activities and associated signaling pathways. Quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized through detailed diagrams.

Discovery and Natural Sources

This compound was first discovered as a new stilbenoid from the lianas of Gnetum montanum Markgr. f. megalocarpum Markgr.[1][2]. Structurally, it is a stilbene trimer formed by the oligomerization of two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit[1][2]. To date, its primary documented natural source is the lianas of Gnetum montanum, a plant used in traditional Chinese folk medicine for the treatment of bronchitis and arthritis[1]. Further research has also identified this compound as a constituent of extracts from the stems and rhizomes of Gnetum montanum[1].

Table 1: Natural Sources of this compound

Plant SpeciesPart of PlantGeographical DistributionReference
Gnetum montanum f. megalocarpumLianasSouthern regions of China[1]
Gnetum montanumStems and RhizomesSouthern China and Southeast Asia[1]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, particularly 2D NMR techniques[1][2].

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₂H₃₂O₁₁[1]
Appearance Yellowish amorphous powder[2]

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in acetone-d₆)

Position¹³C (δ in ppm)¹H (δ in ppm, J in Hz)
Ring A
1a126.1
2a110.97.01 (d, 1.8)
3a159.7
4a102.36.25 (d, 2.2)
5a161.4
6a107.96.51 (d, 2.2)
7a91.55.41 (d, 8.6)
8a58.14.48 (d, 8.6)
Ring B
1b133.0
2b111.67.14 (d, 1.1)
3b159.5
4b105.66.51 (d, 2.2)
5b160.0
6b107.96.69 (br s)
Ring C
1c131.8
2c, 6c128.97.33 (d, 8.6)
3c, 5c116.06.81 (d, 8.6)
4c158.4
Vinyl Group
7b129.57.00 (d, 16.3)
8b127.56.88 (d, 16.3)
Other
9a145.8
10a107.96.81 (br s)
11a159.4
12a102.36.25 (d, 2.2)
13a161.4
14a110.97.02 (d, 2.0)

Note: The complete assignment of all signals was based on 2D NMR techniques as reported in the discovery paper. The table is constructed based on data from the original publication.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is based on the methods described in the discovery of this compound from Gnetum montanum f. megalocarpum[1].

1. Plant Material Preparation:

  • The dried and pulverized lianas (10 kg) of G. montanum f. megalocarpum are used as the starting material.

2. Extraction:

3. Chromatographic Purification:

  • The acetone extract is subjected to silica (B1680970) gel column chromatography (100-200 mesh) using a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient might involve mixtures of cyclohexane (B81311) and ethyl acetate.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing this compound are pooled and further purified using Medium Pressure Liquid Chromatography (MPLC) with a reversed-phase column (e.g., C18) and a mobile phase of methanol-water.

  • Final purification to obtain pure this compound may require repeated chromatographic steps.

Gnetumontanin_B_Isolation_Workflow plant Dried & Powdered Lianas of Gnetum montanum f. megalocarpum extraction Reflux Extraction (95% EtOH) plant->extraction residue Crude Residue extraction->residue solvent_partition Successive Solvent Extraction (CHCl3, EtOAc, Me2CO, EtOH) residue->solvent_partition acetone_extract Acetone Extract solvent_partition->acetone_extract silica_gel Silica Gel Column Chromatography acetone_extract->silica_gel fractions Fractions containing This compound silica_gel->fractions mplc MPLC Purification (Reversed-Phase) fractions->mplc pure_compound Pure this compound mplc->pure_compound

Figure 1: Experimental workflow for the isolation of this compound.
Biological Activity Assays

This protocol is a general representation of an assay to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in macrophages.

1. Cell Culture:

  • Murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

  • Cells are seeded in 96-well plates and allowed to adhere.

2. Treatment:

  • Cells are pre-treated with various concentrations of purified this compound for 1 hour.

  • Lipopolysaccharide (LPS) is added to stimulate TNF-α production.

3. Incubation:

  • The cells are incubated for a specified period (e.g., 4-6 hours) to allow for TNF-α secretion.

4. Quantification of TNF-α:

  • The cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

  • The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of TNF-α production) is determined from the dose-response curve.

This protocol describes the investigation of this compound's effect on key proteins in the AKT signaling pathway in cancer cells (e.g., SW480 human colon cancer cells).

1. Cell Culture and Treatment:

  • SW480 cells are cultured to 70-80% confluency.

  • Cells are treated with this compound at various concentrations for a specified time (e.g., 72 hours).

2. Protein Extraction:

  • After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

3. Protein Quantification:

  • The protein concentration of each lysate is determined using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (e.g., 50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

5. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-GSK-3β, p-PDK1, p-c-Raf, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and a loading control like GAPDH).

  • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, primarily anti-inflammatory and pro-apoptotic effects.

Table 4: Quantitative Biological Activity of this compound

Biological ActivityAssayCell Line/SystemResultReference
Anti-inflammatory TNF-α production inhibitionMurine peritoneal macrophagesIC₅₀ = 1.49 x 10⁻⁶ mol L⁻¹[1][2]
Pro-apoptotic MTS assay (on GME*)SW480 human colon cancer cellsIC₅₀ = 50.77 µg/mL (72h)[1]

*GME: Gnetum montanum extract containing this compound.

Anti-inflammatory Activity: Inhibition of TNF-α

This compound has been shown to be a potent inhibitor of TNF-α production[1][2]. TNF-α is a pro-inflammatory cytokine that plays a central role in inflammatory responses. Its overproduction is implicated in various inflammatory diseases. The binding of a ligand, such as LPS, to its receptor (e.g., TLR4) on macrophages triggers intracellular signaling cascades, including the MAPK and NF-κB pathways, which lead to the transcription and translation of the TNF-α gene. This compound likely interferes with one or more steps in this pathway, leading to a reduction in TNF-α secretion.

TNF_alpha_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 signaling_cascade Intracellular Signaling (e.g., MyD88) TLR4->signaling_cascade MAPK MAPK Pathway (p38, JNK, ERK) signaling_cascade->MAPK NFkB NF-κB Pathway signaling_cascade->NFkB transcription_factors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK->transcription_factors NFkB->transcription_factors nucleus Nucleus transcription_factors->nucleus TNF_gene TNF-α Gene Transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein (Translation) TNF_mRNA->TNF_protein TNF_secretion TNF-α Secretion TNF_protein->TNF_secretion Gnetumontanin_B This compound Gnetumontanin_B->inhibition inhibition->signaling_cascade inhibition->MAPK inhibition->NFkB

Figure 2: Postulated mechanism of TNF-α inhibition by this compound.
Pro-apoptotic Activity: Modulation of the AKT Signaling Pathway

An extract of Gnetum montanum containing this compound has been demonstrated to induce apoptosis in SW480 human colon cancer cells by inhibiting the AKT signaling pathway[1]. The AKT pathway is a crucial regulator of cell survival, proliferation, and apoptosis. The extract was found to down-regulate the expression of phosphorylated (activated) forms of key upstream kinases (PDK1 and c-Raf) and AKT itself, as well as a downstream target (GSK-3β). This inhibition of the pro-survival AKT pathway leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately triggers the activation of the caspase cascade, evidenced by increased levels of cleaved caspase-3 and cleaved PARP, culminating in apoptosis[1].

AKT_Signaling_Pathway cluster_inhibition Inhibited by this compound cluster_upregulation Upregulated by this compound PDK1 P-PDK1 AKT P-AKT PDK1->AKT cRaf P-c-Raf cRaf->AKT GSK3b P-GSK-3β AKT->GSK3b Bcl2 Bcl-2 AKT->Bcl2 Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 Bax Bax Bax->Caspase3 PARP Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Gnetumontanin_B This compound Gnetumontanin_B->PDK1 Gnetumontanin_B->cRaf Gnetumontanin_B->AKT Gnetumontanin_B->GSK3b Gnetumontanin_B->Bcl2 Gnetumontanin_B->Bax

Figure 3: this compound's modulation of the AKT signaling pathway to induce apoptosis.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory and pro-apoptotic properties. Its discovery and initial characterization have laid the groundwork for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets of this compound within the TNF-α and AKT signaling pathways. More extensive studies using the purified compound are necessary to fully characterize its pharmacological profile, including its efficacy in various disease models and its pharmacokinetic and toxicological properties. The development of efficient synthetic routes to this compound and its analogs could also pave the way for the creation of novel therapeutic agents for the treatment of inflammatory diseases and cancer.

References

Gnetumontanin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gnetumontanin B, a naturally occurring stilbenoid, with a focus on its physicochemical properties, biological activity, and the methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Physicochemical Data

This compound is a stilbene (B7821643) trimer, a class of polyphenolic compounds known for their diverse biological activities. The fundamental physicochemical properties of this compound are summarized below for easy reference.

PropertyValueCitation(s)
CAS Number 809237-87-4[1][2][3]
Molecular Formula C₄₂H₃₂O₁₁[2]
Molecular Weight 712.70 g/mol [2][4]
Appearance Powder[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1]
Source Isolated from the lianas of Gnetum montanum f. megalocarpum[1][4][5]

Biological Activity: Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

This compound has demonstrated potent anti-inflammatory activity through the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a range of inflammatory diseases.

Initial studies revealed that this compound can significantly inhibit the production of TNF-α. At a concentration of 10⁻⁵ mol/L, it exhibited an inhibitory ratio of 58.1% (P < 0.05). The half-maximal inhibitory concentration (IC₅₀) for this activity was determined to be 1.49 x 10⁻⁶ mol/L, highlighting its potential as a lead compound for the development of novel anti-inflammatory agents.[1][3][5]

Proposed Signaling Pathway

The inhibitory action of this compound on TNF-α production likely involves the modulation of intracellular signaling cascades. While the precise mechanism for this compound is still under investigation, the inhibition of TNF-α by other natural stilbenoids often involves the downregulation of the NF-κB and MAPK signaling pathways. A proposed general pathway is illustrated below.

TNF_alpha_inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates Gnetumontanin_B This compound Gnetumontanin_B->IKK Inhibits TNF_gene TNF-α Gene NF-κB_nucleus->TNF_gene Induces Transcription mRNA mRNA TNF_gene->mRNA Transcription TNF_protein TNF-α Protein mRNA->TNF_protein Translation Secretion Secretion TNF_protein->Secretion

Caption: Proposed mechanism of this compound in inhibiting TNF-α production.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on methods for isolating stilbenoids from Gnetum species.

isolation_workflow Start Start Plant_Material Dried lianas of Gnetum montanum f. megalocarpum Start->Plant_Material Extraction Extraction with 95% Ethanol Plant_Material->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Partition Partitioning with different solvents (e.g., ethyl acetate, n-butanol) Concentration->Partition Column_Chromatography Silica gel and Sephadex LH-20 column chromatography Partition->Column_Chromatography Purification Preparative High-Performance Liquid Chromatography (HPLC) Column_Chromatography->Purification Characterization Structural elucidation using NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General workflow for the isolation and purification of this compound.

TNF-α Inhibition Assay (Representative Protocol)

This protocol describes a common method for assessing the inhibition of TNF-α production in vitro.

  • Cell Culture:

    • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.

  • Stimulation:

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production and incubated for 24 hours.

  • Quantification of TNF-α:

    • The cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a promising natural product with significant anti-inflammatory properties, primarily through the inhibition of TNF-α. Its well-defined chemical structure and potent biological activity make it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory conditions. The experimental protocols outlined in this guide provide a foundation for researchers to explore the pharmacological potential of this and other related stilbenoids.

References

Gnetumontanin B literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Gnetumontanin B

Introduction

This compound is a naturally occurring stilbenoid, a class of phenolic compounds known for their diverse biological activities. It is a trimer oligomerized from two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit. This compound has been isolated from the lianas of plants belonging to the Gnetum genus, specifically Gnetum montanum and Gnetum cleistostachyum. Due to its potential therapeutic properties, including anti-inflammatory and antitumor effects, this compound is a subject of growing interest within the scientific and drug development communities. This guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Biological Activities and Mechanism of Action

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Research has shown that it can potently inhibit the production of tumor necrosis factor-alpha (TNF-α)[1]. TNF-α is a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases, making its inhibition a key target for therapeutic intervention. The strong inhibitory effect of this compound on TNF-α suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

Antitumor Activity

While direct studies on the antitumor activity of isolated this compound are limited, research on extracts from Gnetum montanum (GME), where this compound is a known constituent, provides significant insights. An extract of Gnetum montanum has been shown to induce apoptosis in SW480 human colon cancer cells by inhibiting the activation of the AKT signaling pathway[2]. This pathway is crucial for cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers[2].

The study on GME revealed that the extract's antitumor effects are mediated through the downregulation of key proteins in the AKT pathway, including P-AKT, P-GSK-3β, P-PDK1, and P-c-Raf. Furthermore, it was observed to modulate the expression of apoptosis-related proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, as well as increasing the levels of cleaved caspase-3 and cleaved PARP[2].

Quantitative Data Summary

The following table summarizes the quantitative data on the biological activity of this compound as reported in the literature.

CompoundBiological ActivityAssayIC50Reference
This compoundInhibition of TNF-αTNF-α production in murine peritoneal macrophages1.49 x 10⁻⁶ mol L⁻¹[1]

Signaling Pathways

The antitumor activity of Gnetum montanum extract, which contains this compound, has been linked to the modulation of the AKT signaling pathway in human colon cancer cells[2]. The extract exerts its pro-apoptotic effects by inhibiting key upstream kinases and activating downstream executioner proteins.

Gnetumontanin_B_AKT_Pathway cluster_0 Cellular Processes cluster_1 AKT Signaling Pathway Proliferation Proliferation Apoptosis Apoptosis GME Gnetum montanum Extract (contains this compound) PDK1 P-PDK1 GME->PDK1 AKT P-AKT GME->AKT GSK3B P-GSK-3β GME->GSK3B cRaf P-c-Raf GME->cRaf Bcl2 Bcl-2 GME->Bcl2 Bax Bax GME->Bax Caspase3 Cleaved Caspase-3 GME->Caspase3 PDK1->AKT AKT->Proliferation AKT->GSK3B AKT->cRaf Bcl2->Apoptosis Bax->Apoptosis PARP Cleaved PARP Caspase3->PARP PARP->Apoptosis

Caption: Proposed mechanism of Gnetum montanum extract on the AKT signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the study of Gnetum montanum extract (GME) containing this compound[2].

Preparation of Plant Extract
  • Collection and Identification: The stems and rhizomes of G. montanum were collected and identified by a professional botanist.

  • Grinding and Soaking: 1 kg of dried plant material was ground into a fine powder and soaked in 15 L of 95% ethanol.

  • Extraction: The mixture was agitated on a rotary shaker at 120 rpm for 24 hours. This extraction process was repeated three times.

  • Filtration and Concentration: The filtrates from the three extractions were combined and concentrated under reduced pressure.

  • Lyophilization and Storage: The concentrated extract was freeze-dried and stored at -20 °C until further use. The extraction yield was noted to be 20%.

Cell Culture

Human colon cancer SW480 cells and normal human colonic epithelial NCM460 cells were used. The cells were cultured in L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37 °C in a humidified atmosphere with 5% CO₂.

MTS Assay for Cell Viability
  • Seeding: SW480 and NCM460 cells were seeded in 96-well plates at a density of 3 × 10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells were treated with GME at concentrations ranging from 10 to 120 µg/mL for 24, 48, and 72 hours. 0.1% DMSO served as the negative control.

  • MTS Addition: At the end of the treatment periods, 20 µL of MTS solution was added to each well.

  • Incubation and Measurement: The plates were incubated at 37 °C for 2 hours, and the absorbance was measured to determine cell viability.

Colony-Forming Assay
  • Seeding: SW480 cells were seeded in a six-well plate at a density of 400 cells per well.

  • Treatment: After 24 hours, the cells were treated with various concentrations of GME (10, 20, 40, 80, and 120 µg/mL) or 0.1% DMSO.

  • Medium Replacement: The medium containing the respective treatments was replaced every 4 days.

  • Fixation and Staining: Once colonies were formed, they were fixed with 4.0% paraformaldehyde and stained with crystal violet.

  • Analysis: The plates were photographed and scanned to determine colony formation.

Wound Healing Assay
  • Cell Monolayer and Wound Creation: SW480 cells were grown to full confluence in 6-well plates. A scratch (wound) was created in the monolayer using a 200 µL micropipette tip.

  • Treatment: Cell debris was washed away, and fresh medium containing GME at concentrations of 40 and 80 µg/mL was added.

  • Incubation and Imaging: The cells were incubated at 37 °C with 5% CO₂. Images were captured at 0, 24, and 48 hours.

  • Analysis: The area of cell migration was measured and analyzed using ImageJ software. The experiment was performed in triplicate.

Western Blotting

Western blotting was used to analyze the protein expression levels of key components of the AKT signaling pathway and apoptosis-related proteins, including P-AKT, P-GSK-3β, P-PDK1, P-c-Raf, caspase-3, cleaved caspase-3, PARP, cleaved PARP, Bcl-2, and Bax, to elucidate the mechanism of GME-induced apoptosis.

Conclusion

This compound is a promising stilbenoid with demonstrated anti-inflammatory and potential antitumor activities. Its ability to inhibit TNF-α and its presence in Gnetum montanum extracts that modulate the critical AKT signaling pathway highlight its therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this compound. Future studies should focus on the isolation of this compound in larger quantities to conduct more extensive in vitro and in vivo studies to fully characterize its mechanism of action and evaluate its potential as a drug candidate for inflammatory diseases and cancer.

References

Gnetumontanin B mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Gnetumontanin B and Related Stilbenoids in Cancer Cells

Introduction

This compound is a stilbenoid, a class of naturally occurring phenolic compounds, found in plants of the Gnetum genus, such as Gnetum montanum and Gnetum gnemon (melinjo).[1][2][3] These compounds, which include resveratrol (B1683913) and its derivatives like Gnetin C (a resveratrol dimer), have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and potent anti-cancer properties.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound and related compounds exert their anti-neoplastic effects on cancer cells, focusing on the core signaling pathways, induction of apoptosis, and cell cycle arrest. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanisms of Anti-Cancer Action

The anti-tumor activity of this compound and associated stilbenoids is multifaceted, targeting several key cellular processes that are typically dysregulated in cancer. The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical pro-survival signaling cascades.

Induction of Apoptosis

A primary mechanism of action is the induction of apoptosis in cancer cells.[6][7] This is achieved by modulating the expression of key regulatory proteins in the apoptotic pathway.

  • Modulation of Bcl-2 Family Proteins: Treatment with extracts containing these stilbenoids leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

  • Activation of Caspases: The compounds have been shown to activate effector caspases, such as caspase-3 and caspase-7.[5][6][7] Activation of caspase-3 is evident through the increased expression of its cleaved (active) form.[1][2] Activated caspase-3 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Studies have demonstrated that Gnetin C can trigger both early and late-stage apoptosis through these caspase-3/7-dependent mechanisms.[5][6][7]

Cell Cycle Arrest at G2/M Phase

This compound and related extracts effectively halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition point.[1][8][9]

  • Increased G2/M Population: Flow cytometry analysis of cancer cells treated with Gnetum montanum extract (GME) shows a significant increase in the percentage of cells in the G2/M phase.[1][2] For instance, treatment of SW480 colon cancer cells with 120 µg/mL of GME increased the G2/M phase population from 25.76% to 34.93%.[1][2]

  • Downregulation of Key Regulators: This arrest is associated with the downregulation of critical proteins that govern the G2/M checkpoint, such as cyclin-dependent kinase 1 (CDK1, also known as p34cdc2) and its regulatory partner, Cyclin B1.[8][9][10] The inhibition of the CDK1/Cyclin B1 complex prevents cells from entering mitosis, thereby stopping their proliferation.[10]

Inhibition of Pro-Survival Signaling Pathways

These stilbenoids exert significant inhibitory effects on key signaling pathways that are often hyperactivated in cancer, promoting cell survival, proliferation, and resistance to therapy.[5]

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival and proliferation.[1] Extracts from Gnetum montanum have been shown to significantly down-regulate the phosphorylated (active) forms of several key proteins in this pathway, including Akt, PDK1, and GSK-3β.[1][2] By inhibiting the activation of Akt, this compound effectively shuts down downstream signals that suppress apoptosis and promote cell growth.[1][3]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell growth and division.[11] Gnetin C has been shown to inhibit the ERK1/2 pathway in leukemia cell lines.[4] Furthermore, network pharmacology and molecular docking studies have identified MAPK3 as a key hub target for Gnetum-derived compounds.[12]

  • Other Targeted Pathways: In prostate cancer, Gnetin C has been found to specifically downregulate metastasis-associated protein 1 (MTA1) and the ETS-proto-oncogene 2 (ETS2), which are involved in tumor aggressiveness and metastasis.[3][5]

Quantitative Data on Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of this compound and related extracts have been quantified across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Compound/Extract Cell Line Cancer Type Incubation Time IC50 Value Citation
Gnetum montanum Extract (GME) SW480 Colon Cancer 24 h 126.50 µg/mL [1][2]
48 h 78.25 µg/mL [1][2]
72 h 50.77 µg/mL [1][2]
Gnetin C HL60 Human Leukemia - 13 µM [4]

| Gymnema montanum Extract (GLEt) | HL-60 | Human Leukemia | 24 h | ~20 µg/mL |[13] |

Table 2: Effect on Cell Cycle Distribution and Apoptosis in SW480 Colon Cancer Cells

Treatment Parameter Result Citation
120 µg/mL GME Apoptotic Cells Increase from 20.81% to 61.53% (p < 0.01) [1][2]

| 120 µg/mL GME | G2/M Phase Cells | Increase from 25.76% to 34.93% |[1][2] |

Visualization of Mechanisms and Workflows

Signaling Pathway Diagrams

GnetumontaninB_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm stimulus Growth Factors receptor Receptor Tyrosine Kinase stimulus->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 (P) pip3->pdk1 akt Akt (P) pdk1->akt activates gsk3b GSK-3β (P) akt->gsk3b inhibits craf c-Raf (P) akt->craf inhibits bad Bad akt->bad inhibits proliferation Cell Proliferation & Survival gsk3b->proliferation craf->proliferation bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis gnetum This compound gnetum->pdk1 inhibits gnetum->akt inhibits gnetum->gsk3b inhibits gnetum->craf inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

GnetumontaninB_Apoptosis_Pathway cluster_bcl2_family Bcl-2 Family Regulation cluster_caspase_cascade Caspase Cascade gnetum This compound bax Bax gnetum->bax upregulates bcl2 Bcl-2 gnetum->bcl2 downregulates mito Mitochondrion bax->mito promotes cytochrome c release bcl2->mito inhibits cas3 Pro-Caspase-3 mito->cas3 cleaved_cas3 Cleaved Caspase-3 (Active) cas3->cleaved_cas3 activation parp PARP cleaved_cas3->parp cleaves apoptosis Apoptosis cleaved_cas3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis

Caption: Induction of apoptosis via the intrinsic pathway.

Experimental Workflow Diagrams

Western_Blot_Workflow start Start: Cancer Cells + this compound step1 1. Protein Extraction (Cell Lysis) start->step1 step2 2. Protein Quantification (BCA Assay) step1->step2 step3 3. SDS-PAGE (Separation by Size) step2->step3 step4 4. Transfer (to PVDF Membrane) step3->step4 step5 5. Blocking step4->step5 step6 6. Primary Antibody Incubation (e.g., anti-Akt) step5->step6 step7 7. Secondary Antibody Incubation (HRP-linked) step6->step7 step8 8. Detection (Chemiluminescence) step7->step8 end End: Quantify Protein Expression step8->end

Caption: General experimental workflow for Western Blotting analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound and related compounds.

Cell Viability and Cytotoxicity Assay (MTS Assay)
  • Objective: To determine the concentration-dependent effect of a compound on cell viability and calculate the IC50 value.

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., SW480) and normal control cells (e.g., NCM460) are seeded in 96-well plates at a density of approximately 3 x 10³ cells/well and allowed to adhere overnight.[1]

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0-120 µg/mL of Gnetum montanum extract).[1][2] A vehicle control (e.g., 0.1% DMSO) is also included.[1]

    • Incubation: Cells are incubated for specified time points (e.g., 24, 48, and 72 hours).[1][2]

    • MTS Reagent Addition: At the end of the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[1]

    • Final Incubation: The plates are incubated for an additional 2 hours at 37°C.[1]

    • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Treatment: Cells are treated with the desired concentrations of the compound for a specified duration (e.g., 48 or 72 hours).[1]

    • Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.

    • Fixation: The cell pellet is resuspended and fixed in ice-cold 70% ethanol (B145695) while vortexing gently. Cells are then stored at -20°C overnight.

    • Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.[1]

Western Blotting Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling, apoptosis, and cell cycle regulation.[14]

  • Protocol:

    • Protein Extraction: Following treatment with the compound for a set time (e.g., 72 hours), total protein is extracted from the cells using a lysis buffer.[1]

    • Quantification: The total protein concentration is determined using a BCA (Bicinchoninic Acid) Protein Assay Kit.[1]

    • Electrophoresis: An equal amount of protein (e.g., 50 µg) from each sample is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

    • Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1]

    • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-P-AKT, anti-Bcl-2, anti-cleaved caspase-3) at a recommended dilution (e.g., 1:1000).[1]

    • Washing and Secondary Antibody: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Protocol:

    • Cell Implantation: One million SW480-luc (luciferase-expressing) cells are injected subcutaneously into the flank of nude mice.[1]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~60 mm³).[1]

    • Grouping and Treatment: Mice are randomly assigned to different groups: a model/control group, a positive control group (e.g., 5-FU), and treatment groups receiving different doses of the compound (e.g., 28 mg/kg/day and 56 mg/kg/day of GME) via oral administration.[1]

    • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the experiment. Tumor growth can also be monitored via in vivo bioluminescence imaging.[1]

    • Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed.[1][2] Further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31), can be performed on the tumor tissue.[6]

Conclusion

This compound and related stilbenoids found in Gnetum species represent a promising class of natural compounds for cancer therapy. Their mechanism of action is comprehensive, involving the simultaneous targeting of multiple critical cellular processes. By inducing apoptosis through the intrinsic caspase pathway, causing G2/M cell cycle arrest via inhibition of the CDK1/Cyclin B1 complex, and suppressing major pro-survival signaling cascades like the PI3K/Akt and MAPK/ERK pathways, these compounds effectively inhibit cancer cell proliferation and survival. The potent and selective cytotoxicity against cancer cells, combined with efficacy in preclinical in vivo models, underscores their potential for development as novel anti-cancer agents.[1][2][6] Further investigation into their pharmacokinetics, bioavailability, and specific molecular interactions will be crucial for their translation into clinical applications.

References

Gnetumontanin B: A Stilbene Trimer with Potent Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gnetumontanin B, a complex stilbene (B7821643) trimer isolated from plants of the Gnetum genus, has emerged as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of this compound, focusing on its classification as a stilbene trimer, its potent biological activities, and the methodologies employed for its study. Detailed experimental protocols for its isolation are presented, alongside a summary of its known quantitative biological data. Furthermore, this guide explores its potential mechanism of action by illustrating the signaling pathways modulated by extracts containing this compound. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of novel natural products.

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds that have garnered considerable attention for their diverse and potent biological activities. Among these, resveratrol (B1683913), a stilbene monomer, is widely recognized for its antioxidant and cardioprotective effects. However, the oligomeric forms of stilbenes, such as dimers, trimers, and tetramers, often exhibit enhanced or novel bioactivities. This compound is a prime example of a stilbene trimer, a complex molecule formed from the oligomerization of resveratrol and oxyresveratrol (B150227) units. First isolated from the lianas of Gnetum montanum, this compound has demonstrated significant therapeutic potential, particularly as a potent inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This guide delves into the technical details of this compound, providing a foundation for further research and development.

Chemical Structure and Classification

This compound is classified as a stilbene trimer, signifying that it is composed of three interconnected stilbene units. Its molecular formula is C42H32O11. The intricate three-dimensional structure of this compound is a result of the oxidative coupling of two oxyresveratrol units and one resveratrol unit. This complex arrangement of aromatic rings and hydroxyl groups is crucial for its biological activity.

Biological Activity and Quantitative Data

The most well-documented biological activity of this compound is its potent anti-inflammatory effect, specifically through the inhibition of TNF-α. This cytokine is a key mediator of inflammation and is implicated in a wide range of inflammatory diseases. The inhibitory activity of this compound against TNF-α has been quantified, providing a benchmark for its potential therapeutic efficacy.

Biological Target Assay Type Reported Value Source
Tumor Necrosis Factor-alpha (TNF-α)Inhibition AssayIC50: 1.49 x 10⁻⁶ mol L⁻¹[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Experimental Protocols

Isolation of this compound from Gnetum montanum

The following protocol outlines a general method for the extraction and isolation of stilbenoids, including this compound, from the lianas of Gnetum montanum. It is important to note that specific purification steps for this compound may require further optimization based on the initial extract's complexity.

4.1.1. Plant Material and Extraction

  • Collection and Preparation: The lianas of Gnetum montanum are collected, air-dried, and pulverized into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with an organic solvent, typically 95% ethanol, at room temperature with agitation. The extraction process is repeated multiple times to ensure the complete recovery of secondary metabolites.

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.2. Chromatographic Purification

  • Initial Fractionation: The crude extract is subjected to preliminary fractionation using column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., a mixture of n-hexane, ethyl acetate, and methanol) is employed to separate the components based on their polarity.

  • Further Purification: Fractions containing stilbenoids, as identified by thin-layer chromatography (TLC) and specific staining reagents, are pooled and subjected to further purification. This typically involves repeated column chromatography on silica gel, Sephadex LH-20, or preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

  • Isolation of this compound: The fractions are monitored by analytical HPLC, and those containing pure this compound are collected and combined. The final purified compound is typically obtained after the removal of the solvent and is characterized by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

TNF-α Inhibition Assay

The following is a generalized protocol for assessing the TNF-α inhibitory activity of a compound like this compound. Specific cell lines, reagents, and concentrations may vary depending on the laboratory and the specific research question.

  • Cell Culture: A suitable cell line that produces TNF-α upon stimulation, such as murine macrophage-like RAW 264.7 cells, is cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation: The cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specific period. Following pre-treatment, the cells are stimulated with a TNF-α-inducing agent, such as lipopolysaccharide (LPS), to trigger the production and secretion of TNF-α.

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the untreated (vehicle) control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Synthesis of this compound

To date, a specific and detailed total synthesis or biomimetic synthesis protocol for this compound has not been extensively reported in the literature. However, the synthesis of stilbene trimers can be approached through several established synthetic strategies for stilbenoid compounds. These methods typically involve palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, Stille, and Negishi reactions to form the core stilbene backbones. The Wittig reaction is another commonly employed method for the formation of the characteristic double bond of the stilbene structure. The construction of the complex trimeric structure of this compound would likely involve a multi-step process, potentially utilizing biomimetic oxidative coupling of the resveratrol and oxyresveratrol monomeric precursors.

Mechanism of Action: Insights into Signaling Pathways

While the direct molecular targets of this compound are still under investigation, studies on extracts from Gnetum montanum provide valuable insights into the potential signaling pathways modulated by its constituents. Research has shown that a Gnetum montanum extract can induce apoptosis in human colon cancer cells by inhibiting the activation of the AKT signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and metabolism.

The extract was found to down-regulate the protein expression of key components of this pathway, including phosphorylated AKT (P-AKT), phosphorylated glycogen (B147801) synthase kinase-3β (P-GSK-3β), phosphorylated phosphoinositide-dependent kinase-1 (P-PDK1), and phosphorylated c-Raf (P-c-Raf).[2] Although this activity has been demonstrated for the whole extract, it is plausible that this compound, as a significant component, contributes to this effect. Further research is required to confirm the direct action of isolated this compound on this pathway.

Below is a diagram illustrating the putative inhibitory effect of a Gnetum montanum extract on the AKT signaling pathway.

AKT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PDK1 PDK1 Receptor->PDK1 AKT AKT PDK1->AKT phosphorylates p_AKT P-AKT GSK3b GSK-3β p_AKT->GSK3b inhibits c_Raf c-Raf p_AKT->c_Raf inhibits p_GSK3b P-GSK-3β Cell_Survival Cell Survival & Proliferation p_GSK3b->Cell_Survival leads to degradation of pro-survival factors p_c_Raf P-c-Raf p_c_Raf->Cell_Survival inhibits Gnetum_Extract Gnetum montanum Extract Gnetum_Extract->p_AKT inhibits Gnetum_Extract->p_GSK3b inhibits Gnetum_Extract->p_c_Raf inhibits

Caption: Putative inhibition of the AKT signaling pathway by Gnetum montanum extract.

Conclusion and Future Directions

This compound stands out as a promising stilbene trimer with potent anti-inflammatory properties. Its demonstrated ability to inhibit TNF-α at low micromolar concentrations highlights its potential for the development of novel therapeutics for inflammatory disorders. While the current body of research provides a solid foundation, further investigations are warranted.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound to fully understand its mechanism of action.

  • Confirming the direct effects of isolated this compound on the AKT signaling pathway and exploring its impact on other relevant cellular pathways.

  • Developing and optimizing a total synthesis of this compound to ensure a reliable and scalable supply for preclinical and clinical studies.

  • Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of inflammatory diseases.

The continued exploration of this compound holds significant promise for the discovery of new and effective treatments for a range of human diseases. This technical guide serves as a valuable resource to facilitate and inspire these future research endeavors.

References

Gnetumontanin B: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gnetumontanin B is a naturally occurring stilbenoid trimer isolated from the lianas of Gnetum montanum. Stilbenoids are a class of phenolic compounds recognized for their diverse and potent biological activities. This compound, as a complex oligomer, has garnered scientific interest for its potential therapeutic applications, particularly in the realms of inflammation and oncology. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its biological activities, putative mechanisms of action, and relevant experimental protocols. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a resveratrol (B1683913) trimer, formed from two oxyresveratrol (B150227) units and one resveratrol unit. Its complex structure contributes to its specific biological activities.

PropertyValueSource
Molecular Formula C₄₂H₃₂O₁₁[1]
Molecular Weight 711.7 g/mol [1]
Appearance Not specified in available literature
Solubility Not specified in available literature
Purity Available up to ≥98% from commercial suppliers

Biological Activities and Quantitative Data

This compound has demonstrated significant biological activity, most notably in the modulation of inflammatory pathways. The majority of the available research has focused on its anti-inflammatory properties, while its role within the broader biological activities of Gnetum montanum extracts, such as anticancer and antioxidant effects, is an area of ongoing investigation.

Anti-inflammatory Activity

The primary reported biological activity of isolated this compound is the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

AssayCell LineIC₅₀ (µM)Reference
TNF-α InhibitionNot specified in available literature1.49
Anticancer Activity of Gnetum montanum Extract
Cell LineAssayIC₅₀ (µg/mL) - 72hReference
SW480 (Colon Cancer)MTT Assay50.77[1]
Antioxidant Activity of Gnetum montanum Extract

Extracts of Gnetum montanum have been evaluated for their antioxidant properties using various standard assays. The antioxidant capacity is attributed to the rich phenolic content of the plant, including its stilbenoids.

AssayIC₅₀ (µg/mL)Reference
DPPH Radical Scavenging195.80
Hydroxyl Radical Scavenging66.81

Signaling Pathways

The molecular mechanisms underlying the biological activities of this compound and Gnetum montanum extract are beginning to be elucidated. Key signaling pathways implicated include the NF-κB and PI3K/AKT/mTOR pathways.

Anti-inflammatory Signaling Pathway: Inhibition of TNF-α and Downstream NF-κB Signaling

This compound's potent inhibition of TNF-α suggests a direct impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. TNF-α is a primary activator of the canonical NF-κB pathway, which, upon activation, promotes the transcription of numerous pro-inflammatory genes. By inhibiting TNF-α, this compound can be hypothesized to prevent the downstream activation of NF-κB, thereby reducing the inflammatory response.

Caption: this compound's putative inhibition of the NF-κB pathway via TNF-α blockade.

Anticancer Signaling Pathway: Inhibition of PI3K/AKT/mTOR by Gnetum montanum Extract

Studies on Gnetum montanum extract have demonstrated its ability to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound, as a constituent of this extract, may contribute to this anticancer activity.

GME_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding PI3K PI3K RTK->PI3K Activation GME Gnetum montanum Extract AKT AKT GME->AKT Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Gnetum montanum extract.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation of this compound from Gnetum montanum

The isolation of this compound is typically achieved through a series of chromatographic techniques. The following is a general workflow:

Isolation_Workflow start Dried & Powdered Gnetum montanum Lianas extraction Maceration with 95% Ethanol (B145695) start->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Collection of Fractions fractionation->fractions tlc TLC Analysis of Fractions fractions->tlc hplc Preparative HPLC of Target Fractions tlc->hplc isolated_compound Isolated this compound hplc->isolated_compound

Caption: General workflow for the isolation of this compound.

Protocol:

  • Extraction: The dried and powdered lianas of Gnetum montanum are macerated with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.[1]

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[1]

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate the components based on polarity.

  • Analysis and Further Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2][3]

TNF-α Inhibition Assay

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubated overnight to allow for attachment.[4]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 10-100 ng/mL) to induce the production and release of TNF-α.[4]

  • Incubation: The plate is incubated for a further 18-24 hours.

  • Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α release is calculated for each concentration of this compound relative to the LPS-stimulated control. The IC₅₀ value is determined by plotting the percentage inhibition against the log of the compound concentration.

MTT Assay for Anticancer Activity

Cell Line: e.g., SW480 human colon cancer cells.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Gnetum montanum extract). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well (final concentration of 0.5 mg/mL) and the plate is incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

Protocol:

  • Reagent Preparation: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in methanol (B129727) (e.g., 0.1 mM).[6][7]

  • Reaction Mixture: In a 96-well plate, various concentrations of the test sample (e.g., Gnetum montanum extract) are mixed with the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) are included.[6][7]

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[6][7]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[6][7]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value is determined from the dose-response curve.[6][7]

Conclusion and Future Directions

This compound, a stilbenoid trimer from Gnetum montanum, exhibits potent anti-inflammatory activity through the inhibition of TNF-α. While the broader biological activities of the Gnetum montanum extract, including its anticancer and antioxidant effects, are well-documented, further research is required to delineate the specific contribution of this compound to these activities. The elucidation of its precise molecular targets and a more comprehensive understanding of its structure-activity relationships will be pivotal for its future development as a therapeutic agent. This technical guide provides a solid foundation for researchers to build upon in their exploration of this promising natural product.

References

Gnetumontanin B: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory properties of Gnetumontanin B is limited in publicly available scientific literature. This guide is constructed based on the known anti-inflammatory activities of structurally related stilbenoids and extracts from the Gnetum genus, providing a theoretical and practical framework for its investigation.

Introduction

This compound is a stilbenoid found in plants of the Gnetum genus. Stilbenoids as a class are well-documented for their diverse pharmacological activities, including potent anti-inflammatory effects. Evidence from studies on Gnetum extracts and related stilbenoids suggests that this compound likely exerts its anti-inflammatory action through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This technical guide consolidates the probable mechanisms of action, provides detailed experimental protocols for their investigation, and presents a framework for the systematic evaluation of this compound as a potential anti-inflammatory agent.

Putative Anti-inflammatory Mechanisms of Action

Based on studies of related compounds from the Gnetum genus, this compound is hypothesized to mitigate inflammation via the following mechanisms:

  • Inhibition of Pro-inflammatory Mediators: this compound is likely to inhibit the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

  • Modulation of the NF-κB Signaling Pathway: A crucial regulator of inflammation, the NF-κB pathway is a probable target. This compound may inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.

  • Modulation of the MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical inflammatory signaling cascade. This compound may interfere with the phosphorylation of key MAPK proteins like p38, JNK, and ERK.

Quantitative Data on Related Compounds

While specific data for this compound is not available, the following table summarizes the anti-inflammatory activity of other compounds isolated from the Gnetum genus, providing a benchmark for future studies.

Compound/ExtractAssayCell LineIC50 ValueReference
Isorhapontigenin (from Gnetum montanum)Nitric Oxide (NO) Production InhibitionRAW 264.779.88 µg/mL[1]
Steroidal Saponin (from Gnetum formosum)Nitric Oxide (NO) Production InhibitionMurine Macrophage14.10 µM
Stilbene Derivative (from Gnetum latifolium)Nitric Oxide (NO) Production InhibitionNot Specified4.85 µM
Gnetum gnemon ExtractNF-κB RegulationNot SpecifiedNot Applicable[2]

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the anti-inflammatory properties of this compound.

Cell Culture

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5][6]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol details the measurement of TNF-α and IL-6 levels in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This method is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a specified time (e.g., 15-60 minutes).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB), and p38, JNK, and ERK (for MAPK) overnight at 4°C. Also, probe for IκBα.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

GnetumontaninB_Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_activation MAPK Activation (p38, JNK, ERK) TLR4->MAPK_activation IKK IKK Phosphorylation TLR4->IKK GnetB This compound GnetB->MAPK_activation Inhibition GnetB->IKK Inhibition Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK_activation->Pro_inflammatory_Mediators IkBa_deg IκBα Degradation IKK->IkBa_deg NFkB_trans NF-κB p65 Nuclear Translocation IkBa_deg->NFkB_trans NFkB_trans->Pro_inflammatory_Mediators

Caption: Putative mechanism of this compound on inflammatory signaling pathways.

Experimental Workflow

Experimental_Workflow start Start: Investigate this compound cell_viability Cell Viability Assay (MTT) Determine non-toxic concentrations start->cell_viability no_assay Nitric Oxide (NO) Production Assay (Griess Test) cell_viability->no_assay cytokine_assay Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) cell_viability->cytokine_assay western_blot Western Blot Analysis (NF-κB & MAPK pathways) cell_viability->western_blot in_vivo In Vivo Animal Models (e.g., Carrageenan-induced paw edema) no_assay->in_vivo cytokine_assay->in_vivo western_blot->in_vivo end Conclusion: Anti-inflammatory Profile in_vivo->end

Caption: A logical workflow for evaluating the anti-inflammatory properties of this compound.

Conclusion

While direct experimental evidence is pending, the existing literature on related compounds from the Gnetum genus strongly suggests that this compound possesses significant anti-inflammatory potential. The proposed mechanisms of action, centered around the inhibition of pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a comprehensive framework for the systematic investigation of this compound, which may lead to the development of a novel therapeutic agent for inflammatory diseases.

References

Gnetumontanin B: A Technical Guide to its Potent Inhibition of Tumor Necrosis Factor-alpha

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the inhibition of TNF-α has emerged as a key therapeutic strategy. Gnetumontanin B, a novel stilbene (B7821643) trimer isolated from Gnetum montanum, has demonstrated significant potential as a potent inhibitor of TNF-α. This technical guide provides an in-depth analysis of the available data on this compound, its mechanism of action, and detailed experimental methodologies for its investigation.

Quantitative Analysis of TNF-α Inhibition

This compound exhibits a potent dose-dependent inhibitory effect on the production of TNF-α. The following table summarizes the key quantitative data from a pivotal study on its efficacy.

CompoundConcentration (mol/L)TNF-α Inhibitory Ratio (%)IC50 (mol/L)p-value
This compound1 x 10⁻⁵58.11.49 x 10⁻⁶< 0.05

Data sourced from a study on stilbenoids from Gnetum montanum f. megalocarpum.[1]

Proposed Mechanism of Action: TNF-α Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by interfering with the TNF-α signaling cascade. Upon binding to its receptor (TNFR1), TNF-α initiates a series of intracellular events, culminating in the activation of transcription factors such as NF-κB, which upregulate the expression of various inflammatory genes. This compound may inhibit this pathway at one or several key junctures, leading to a reduction in TNF-α production and downstream inflammatory responses.

TNF_alpha_pathway cluster_NFkappaB NF-κB Complex TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NF_kappaB NF-κB Nucleus Nucleus NF_kappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Gnetumontanin_B This compound Gnetumontanin_B->Inhibition Inhibition->IKK_complex

Figure 1: Proposed inhibition of the TNF-α signaling pathway by this compound.

Experimental Protocols

While the seminal study reporting the TNF-α inhibitory activity of this compound did not provide a detailed experimental protocol, a standard and widely accepted methodology for assessing such effects in vitro is outlined below. This protocol is based on common practices for measuring cytokine inhibition in macrophage cell lines.

In Vitro TNF-α Inhibition Assay

1. Cell Culture and Maintenance:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding and Treatment:

  • RAW 264.7 cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 10⁻⁸ to 10⁻⁴ mol/L). A vehicle control (e.g., DMSO) is also included.

  • Cells are pre-incubated with this compound for 1-2 hours.

3. Induction of TNF-α Production:

  • Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production. A negative control group without LPS stimulation is also maintained.

4. Incubation and Supernatant Collection:

  • The cells are incubated for a further 18-24 hours at 37°C and 5% CO₂.

  • After incubation, the culture plates are centrifuged, and the supernatants are collected for TNF-α measurement.

5. Quantification of TNF-α:

  • The concentration of TNF-α in the collected supernatants is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader at the appropriate wavelength.

6. Data Analysis:

  • A standard curve is generated using recombinant TNF-α.

  • The concentration of TNF-α in the samples is calculated based on the standard curve.

  • The percentage inhibition of TNF-α production by this compound is calculated relative to the LPS-stimulated vehicle control.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of TNF-α production) is determined by non-linear regression analysis.

experimental_workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding add_compound Add this compound (Various Concentrations) cell_seeding->add_compound pre_incubation Pre-incubate add_compound->pre_incubation lps_stimulation Stimulate with LPS pre_incubation->lps_stimulation incubation Incubate for 18-24h lps_stimulation->incubation collect_supernatant Collect Supernatants incubation->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa data_analysis Analyze Data (IC50, % Inhibition) elisa->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for assessing TNF-α inhibition by this compound.

Logical Relationships in the Drug Discovery Process

The investigation of this compound as a potential therapeutic agent follows a logical progression from initial discovery to preclinical evaluation. This process involves the identification of the bioactive compound, characterization of its mechanism of action, and validation of its efficacy in relevant biological systems.

logical_relationship discovery Discovery of This compound in_vitro_screening In Vitro Screening for Anti-inflammatory Activity discovery->in_vitro_screening tnf_inhibition Identification of TNF-α Inhibition in_vitro_screening->tnf_inhibition mechanism_studies Mechanism of Action Studies (e.g., Signaling Pathways) tnf_inhibition->mechanism_studies preclinical_dev Preclinical Development mechanism_studies->preclinical_dev

Figure 3: Logical progression of this compound research and development.

Conclusion

This compound has emerged as a promising natural product with potent TNF-α inhibitory activity. The quantitative data underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its mechanism of action, evaluate its efficacy and safety in preclinical animal models, and explore its potential for clinical applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compelling molecule.

References

Gnetumontanin B: A Technical Guide to Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B, a stilbenoid oligomer isolated from Gnetum montanum, has garnered significant interest within the scientific community for its potent anti-inflammatory properties, primarily attributed to its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) production. This technical guide provides an in-depth overview of the solubility characteristics of this compound in various laboratory solvents and details the experimental protocols relevant to its handling and biological evaluation. Furthermore, it elucidates the key signaling pathway associated with its mechanism of action.

Physicochemical Properties and Solubility

This compound is a relatively large and complex polyphenolic compound. Its structure lends itself to solubility in polar aprotic and polar protic organic solvents, while exhibiting poor solubility in aqueous solutions.

Qualitative Solubility

Based on available data from chemical suppliers and related literature, this compound exhibits solubility in the following solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Pyridine

  • Methanol

  • Ethanol

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Acetone

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in mg/mL or molarity at a defined temperature) for this compound. The following table summarizes the available qualitative information.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO) SolubleCommonly used for preparing high-concentration stock solutions for biological assays.
Ethanol SolubleA potential solvent for various applications.
Methanol SolubleAnother suitable protic solvent.
Pyridine SolubleA basic solvent capable of dissolving this compound.
Chloroform SolubleA non-polar solvent option.
Dichloromethane SolubleAnother non-polar solvent option.
Ethyl Acetate SolubleA moderately polar solvent.
Acetone SolubleA polar aprotic solvent.
Water InsolubleAs with many complex polyphenols, solubility in aqueous media is very low.

Experimental Protocols

General Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound, typically in DMSO, for use in cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Sterilization: If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot at room temperature and vortex briefly.

General Protocol for Determining Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, ethanol)

  • Small, sealable glass vials

  • Shaking incubator or orbital shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Biological Activity: Inhibition of TNF-α Signaling

This compound is a potent inhibitor of TNF-α production.[1][2][3][4][5] TNF-α is a pro-inflammatory cytokine that plays a central role in inflammatory responses. Its overproduction is implicated in various inflammatory diseases. The primary signaling pathway activated by TNF-α that leads to inflammation involves the transcription factor Nuclear Factor-kappa B (NF-κB).

TNF-α/NF-κB Signaling Pathway

The binding of TNF-α to its receptor (TNFR) on the cell surface initiates a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

TNF_alpha_NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA (κB site) NFkB_n->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes Induction

Figure 1. Simplified TNF-α/NF-κB Signaling Pathway.
Experimental Workflow for Assessing TNF-α Inhibition

A common method to evaluate the inhibitory effect of compounds like this compound on TNF-α production is to use a macrophage cell line, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α secretion in macrophages.

TNF_alpha_Inhibition_Workflow Cell_Culture 1. Culture Macrophage Cells (e.g., RAW 264.7) Pretreatment 2. Pre-treat with this compound (various concentrations) Cell_Culture->Pretreatment Stimulation 3. Stimulate with LPS Pretreatment->Stimulation Incubation 4. Incubate for a defined period (e.g., 4-24 hours) Stimulation->Incubation Supernatant_Collection 5. Collect Cell Supernatant Incubation->Supernatant_Collection ELISA 6. Measure TNF-α levels (ELISA) Supernatant_Collection->ELISA Data_Analysis 7. Analyze Data & Calculate IC50 ELISA->Data_Analysis

References

Gnetumontanin B: A Technical Overview of In Vitro and In Vivo Investigations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B, a stilbenoid found in Gnetum montanum, has emerged as a compound of interest in oncological research. As a constituent of a plant with traditional medicinal uses, its biological activities are the subject of ongoing scientific investigation. This technical whitepaper provides a comprehensive overview of the existing in vitro and in vivo studies involving this compound, with a focus on its anticancer properties. Due to the nascent stage of research on the isolated compound, this guide primarily details the significant findings from studies on a Gnetum montanum extract (GME) in which this compound is a key identified component. This is supplemented with specific data available for the purified this compound.

In Vitro Studies

The primary body of in vitro research on this compound as a component of GME has been conducted on the human colon cancer cell line SW480. These studies reveal a significant inhibitory effect on cancer cell proliferation and migration, mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Data Summary
Assay TypeCell LineTreatmentTimepointKey Findings
Cell Viability (MTS Assay) SW480GME24hIC50: 126.50 µg/mL[1]
48hIC50: 78.25 µg/mL[1]
72hIC50: 50.77 µg/mL[1]
Apoptosis (Flow Cytometry) SW480GME (120 µg/mL)48hApoptotic cells increased to 61.53% from 20.81%[1]
Cell Cycle Analysis (Flow Cytometry) SW480GME (120 µg/mL)48hG2/M phase cells increased to 34.93% from 25.76%[1]
TNF-α Inhibition MacrophagesThis compound-IC50: 1.49 x 10⁻⁶ mol L⁻¹
Experimental Protocols

Cell Viability (MTS) Assay [1]

  • SW480 cells were seeded at a density of 3 × 10³ cells/well in a 96-well plate and allowed to adhere overnight.

  • The cells were treated with GME at concentrations ranging from 10 to 120 µg/mL for 24, 48, and 72 hours. A 0.1% DMSO solution was used as a negative control.

  • At the end of the treatment periods, 20 µL of MTS solution was added to each well and incubated at 37°C for 2 hours.

  • The absorbance was measured to determine cell viability.

Colony-Forming Assay [1]

  • SW480 cells were seeded in a six-well plate at a density of 400 cells per well.

  • After 24 hours, the cells were treated with GME at concentrations of 10, 20, 40, 80, and 120 µg/mL.

  • The medium was replaced with fresh medium containing the respective GME concentrations every 4 days.

  • Once colonies were visible, the cultures were fixed with 4.0% paraformaldehyde and stained with crystal violet.

  • Colonies were then imaged and counted.

Wound Healing Assay [1]

  • SW480 cells were grown to confluence in 6-well plates.

  • A vertical scratch was made in the cell monolayer using a 200 µL micropipette tip.

  • Cell debris was removed, and fresh medium containing GME at concentrations of 40 and 80 µg/mL was added.

  • The cells were incubated at 37°C and 5% CO₂.

  • Images of the wound were captured at 0, 24, and 48 hours to assess cell migration.

Flow Cytometry for Apoptosis and Cell Cycle Analysis [1]

  • SW480 cells were treated with varying concentrations of GME for 48 hours.

  • For apoptosis analysis, cells were harvested, washed, and stained with an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

  • For cell cycle analysis, cells were harvested, fixed in 70% ethanol, and stained with propidium (B1200493) iodide (PI).

  • Stained cells were analyzed using a flow cytometer.

Western Blotting [1]

  • SW480 cells were treated with GME for a specified period.

  • Total protein was extracted from the cells, and protein concentration was determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against P-AKT, P-GSK-3β, P-PDK1, P-c-Raf, caspase-3, cleaved caspase-3, PARP, cleaved PARP, Bcl-2, and Bax.

  • After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathway Analysis

In vitro studies on GME suggest that its anticancer effects are mediated through the inhibition of the AKT signaling pathway.[1] Western blot analysis revealed that GME treatment of SW480 cells led to a downregulation of key phosphorylated proteins in this pathway.

AKT_Signaling_Pathway cluster_inhibition Inhibition by this compound (in GME) cluster_pathway AKT Signaling Pathway Gnetumontanin_B This compound (in GME) PDK1 P-PDK1 Gnetumontanin_B->PDK1 AKT P-AKT Gnetumontanin_B->AKT GSK3B P-GSK-3β Gnetumontanin_B->GSK3B cRaf P-c-Raf Gnetumontanin_B->cRaf Caspase3 Caspase-3 Gnetumontanin_B->Caspase3 upregulates cleaved form PDK1->AKT AKT->GSK3B AKT->cRaf Bcl2 Bcl-2 AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: GME-mediated inhibition of the AKT signaling pathway.

In Vivo Studies

The in vivo anticancer activity of GME has been evaluated using zebrafish and nude mice xenograft models, demonstrating a significant reduction in tumor growth and migration.

Quantitative Data Summary
Animal ModelTreatmentDosageDurationKey Findings
Nude Mice Xenograft GME28 mg/kg/day-32.19% reduction in tumor weight[1]
56 mg/kg/day-53.17% reduction in tumor weight (p < 0.01)[1]
Zebrafish Xenograft GME--Significant inhibition of SW480 cell growth and migration[1]
Experimental Protocols

Zebrafish Xenograft Model [1]

  • SW480 cells were labeled with a fluorescent dye.

  • The labeled cells were microinjected into the yolk sac of 2-day-old zebrafish larvae.

  • The larvae were then exposed to GME in their water.

  • The proliferation and migration of the fluorescently labeled cancer cells were monitored using fluorescence microscopy.

Nude Mice Xenograft Model [1]

  • SW480 cells were subcutaneously injected into the flank of nude mice.

  • Once tumors reached a palpable size, the mice were randomly assigned to control and treatment groups.

  • The treatment groups received daily intraperitoneal injections of GME at doses of 28 and 56 mg/kg/day.

  • Tumor volume and body weight were measured regularly.

  • At the end of the study, the mice were euthanized, and the tumors were excised and weighed.

Experimental Workflow

The following diagram illustrates the general workflow for the investigation of this compound's anticancer properties as part of the GME.

Experimental_Workflow cluster_extraction Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Plant_Material Gnetum montanum (stems and rhizomes) Extraction Ethanol Extraction Plant_Material->Extraction GME GME Extraction->GME Cell_Culture SW480 Cell Culture GME->Cell_Culture Zebrafish Zebrafish Xenograft GME->Zebrafish Mice Nude Mice Xenograft GME->Mice Viability Cell Viability (MTS Assay) Cell_Culture->Viability Proliferation Proliferation (Colony Formation) Cell_Culture->Proliferation Migration Migration (Wound Healing) Cell_Culture->Migration Apoptosis_Cycle Apoptosis & Cell Cycle (Flow Cytometry) Cell_Culture->Apoptosis_Cycle Western_Blot Protein Expression (Western Blot) Cell_Culture->Western_Blot

Caption: Workflow for GME anticancer activity assessment.

Conclusion and Future Directions

The available data, primarily from studies on Gnetum montanum extract, strongly suggest that this compound is a promising candidate for further anticancer drug development. The compound, as part of the extract, demonstrates potent antiproliferative and pro-apoptotic effects in colon cancer cells, with a clear mechanism of action involving the inhibition of the AKT signaling pathway. The in vivo studies corroborate these findings, showing significant tumor growth inhibition.

However, a critical next step in the research and development process is the comprehensive investigation of isolated and purified this compound. Future studies should focus on:

  • In vitro screening: Evaluating the cytotoxic effects of purified this compound against a broader panel of cancer cell lines.

  • Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by the isolated compound.

  • In vivo efficacy: Conducting preclinical studies with purified this compound in various animal models of cancer to determine its therapeutic potential, pharmacokinetics, and optimal dosing.

  • Toxicology: Performing comprehensive safety and toxicology studies to establish a therapeutic window.

A deeper understanding of the pharmacological properties of pure this compound will be instrumental in advancing this natural product towards clinical application.

References

Gnetumontanin B: A Technical Overview of its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a complex stilbenoid, specifically a resveratrol (B1683913) trimer, isolated from plants of the Gnetum genus, notably Gnetum montanum. Stilbenoids as a class are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound, in particular, has demonstrated potent inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound, intended to support further research and development of this promising natural compound.

While direct and detailed pharmacokinetic data for this compound remains limited in publicly accessible literature, this guide synthesizes the available information on related compounds and the general behavior of stilbenoids in vivo. It also outlines the necessary experimental protocols for future studies and explores the relevant signaling pathways.

Pharmacokinetics and Bioavailability of Stilbenoids: A General Perspective

Stilbenoids, including the well-studied resveratrol, generally exhibit poor oral bioavailability. This limitation is primarily attributed to two key factors:

  • Low Aqueous Solubility: Many stilbenoids have limited solubility in water, which can hinder their dissolution in the gastrointestinal tract and subsequent absorption.

  • Extensive First-Pass Metabolism: Upon absorption, stilbenoids undergo rapid and extensive metabolism in the intestines and liver. The primary metabolic pathways are glucuronidation and sulfation of their hydroxyl groups, leading to the formation of metabolites that are more readily excreted.

This rapid metabolism significantly reduces the systemic exposure to the parent compound, which is often the most biologically active form. Research into novel drug delivery systems, such as nanoparticles and liposomes, is ongoing to enhance the bioavailability of stilbenoids.

Pharmacokinetic Data of this compound

A comprehensive search of scientific literature reveals a scarcity of specific pharmacokinetic studies on this compound. One key study investigated the chemical composition of a Gnetum montanum extract and its metabolites in the plasma of cynomolgus monkeys following oral administration. While this study confirms that constituents of the extract are absorbed systemically, specific quantitative data for this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), are not detailed in the available abstracts.

To facilitate future comparative analysis, the following table provides a template for the presentation of such data.

Table 1: Pharmacokinetic Parameters of this compound (Illustrative Example)

ParameterValue (Unit)
Cmax Data not available
Tmax Data not available
AUC(0-t) Data not available
Data not available
Bioavailability (%) Data not available

Note: The values in this table are placeholders. Actual data from dedicated pharmacokinetic studies are required.

Experimental Protocols

To elucidate the pharmacokinetic profile of this compound, rigorous preclinical studies are necessary. The following sections outline the standard methodologies that should be employed.

Animal Model and Dosing
  • Species: Rodent models (e.g., Sprague-Dawley rats, BALB/c mice) are commonly used for initial pharmacokinetic screening. For studies requiring closer physiological similarity to humans, larger animal models such as beagle dogs or cynomolgus monkeys are preferred.

  • Administration Route: For oral bioavailability studies, this compound should be administered via oral gavage. Intravenous administration is also required to determine the absolute bioavailability.

  • Dosing Formulation: The compound should be formulated in a suitable vehicle that ensures its stability and facilitates administration. The choice of vehicle will depend on the solubility of this compound.

Sample Collection
  • Blood Sampling: Serial blood samples should be collected from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points after dosing.

  • Plasma Preparation: Blood samples should be collected in tubes containing an anticoagulant (e.g., heparin, EDTA) and centrifuged to separate the plasma. The plasma should be stored at -80°C until analysis.

Bioanalytical Method

A sensitive and specific analytical method is crucial for the accurate quantification of this compound in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method due to its high selectivity and sensitivity.

  • Sample Preparation: Plasma samples typically require a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances and concentrate the analyte.

  • Chromatographic Conditions: A suitable C18 reversed-phase column is typically used for the separation of this compound from its metabolites and endogenous plasma components. The mobile phase composition and gradient elution program need to be optimized to achieve good chromatographic resolution.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored to ensure selectivity and accurate quantification.

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study of a natural product extract.

GnetumontaninB_PK_Workflow General Workflow for Pharmacokinetic Analysis of a Plant Extract cluster_preclinical Preclinical Study cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis plant_material Plant Material (Gnetum montanum) extraction Extraction & Isolation of This compound plant_material->extraction formulation Formulation extraction->formulation animal_dosing Animal Dosing (Oral & IV) formulation->animal_dosing sample_collection Serial Blood Sampling animal_dosing->sample_collection plasma_prep Plasma Preparation sample_collection->plasma_prep sample_extraction Sample Extraction (e.g., LLE, SPE) plasma_prep->sample_extraction hplc_ms HPLC-MS/MS Analysis sample_extraction->hplc_ms data_processing Data Processing & Quantification hplc_ms->data_processing pk_modeling Pharmacokinetic Modeling data_processing->pk_modeling parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½) pk_modeling->parameter_calc bioavailability_calc Bioavailability Determination parameter_calc->bioavailability_calc

Caption: General workflow for the pharmacokinetic analysis of a plant extract.

Signaling Pathway of TNF-α Inhibition

This compound has been shown to be a potent inhibitor of TNF-α. The binding of TNF-α to its receptors, primarily TNFR1, triggers a cascade of intracellular signaling events that lead to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of a wide range of pro-inflammatory genes. By inhibiting TNF-α, this compound can potentially modulate these downstream signaling pathways.

The following diagram illustrates the simplified TNF-α signaling pathway.

TNF_alpha_signaling Simplified TNF-α Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B_inactive NF-κB (Inactive) I_kappa_B->NF_kappa_B_inactive Inhibition NF_kappa_B_active NF-κB (Active) NF_kappa_B_inactive->NF_kappa_B_active Release gene_expression Pro-inflammatory Gene Expression NF_kappa_B_active->gene_expression Translocation & Transcription GnetumontaninB This compound GnetumontaninB->inhibition

Caption: Simplified TNF-α signaling pathway and the potential point of inhibition by this compound.

Conclusion and Future Directions

This compound is a stilbenoid with demonstrated anti-inflammatory potential through the inhibition of TNF-α. However, a significant knowledge gap exists regarding its pharmacokinetic properties and bioavailability. The general understanding of stilbenoids suggests that this compound is likely to have low oral bioavailability due to poor solubility and extensive first-pass metabolism.

To advance the development of this compound as a potential therapeutic agent, the following research is critical:

  • Dedicated Pharmacokinetic Studies: Comprehensive in vivo studies in relevant animal models are urgently needed to determine the key pharmacokinetic parameters of this compound.

  • Metabolite Identification and Activity: The identification and characterization of the major metabolites of this compound are essential. Furthermore, the biological activity of these metabolites should be assessed to understand their contribution to the overall pharmacological effect.

  • Bioavailability Enhancement Strategies: Research into formulation strategies and drug delivery systems to improve the oral bioavailability of this compound is warranted.

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to its successful translation from a promising natural product to a clinically effective therapeutic.

Gnetumontanin B's role in signaling pathways like AKT.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Gnetumontanin B's Role in the AKT Signaling Pathway

Introduction

This compound is a stilbenoid, a class of natural phenolic compounds, found in plants of the Gnetum genus.[1] These plants have been utilized in traditional medicine, and modern research has begun to uncover the pharmacological activities of their constituent compounds, particularly in the context of cancer.[1] One of the most critical intracellular signaling networks implicated in cancer pathogenesis is the PI3K/AKT/mTOR pathway.[2][3][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][5]

This technical guide provides a detailed examination of the role of this compound, a key bioactive component of Gnetum montanum extract (GME), in modulating the AKT signaling pathway.[1] We will synthesize findings on its mechanism of action, present quantitative data from relevant studies, detail key experimental protocols, and visualize the complex molecular interactions involved. This document is intended for researchers, scientists, and drug development professionals working in oncology and molecular pharmacology.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR cascade is a primary signaling hub that transmits signals from growth factors and other extracellular cues to regulate fundamental cellular processes.[3][4] The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[1]

AKT, a serine/threonine kinase, is a central node in this pathway.[1] Its full activation requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[1] Once activated, AKT phosphorylates a multitude of downstream substrates to promote cell survival by inhibiting apoptosis (e.g., through phosphorylation of Bad and activation of Bcl-2) and to drive cell cycle progression by inhibiting Glycogen Synthase Kinase 3β (GSK-3β), which prevents the degradation of Cyclin D1.[1]

Studies on Gnetum montanum extract (GME), which contains this compound, have demonstrated that it exerts its anti-tumor effects by inhibiting the activation of AKT in human colon cancer cells.[1] This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and the induction of apoptosis.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Mitochondria RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates (Thr308) pAKT p-AKT (Active) AKT->pAKT GSK3b GSK-3β pAKT->GSK3b Inhibits Bad Bad pAKT->Bad Inhibits GnetumontaninB This compound GnetumontaninB->AKT Inhibits Activation CyclinD1 Cyclin D1 GSK3b->CyclinD1 Promotes Degradation CellCycle Cell Cycle Progression CyclinD1->CellCycle Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits A 1. Protein Extraction B 2. SDS-PAGE (Separation) A->B C 3. PVDF Transfer B->C D 4. Blocking (5% Milk) C->D E 5. Primary Ab Incubation D->E F 6. Secondary Ab Incubation E->F G 7. ECL Detection F->G H 8. Imaging & Analysis G->H cluster_apoptosis Apoptosis Pathway cluster_autophagy Autophagy Pathway AKT AKT (Active) mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Bcl2 Bcl-2 AKT->Bcl2 Promotes GnetumontaninB This compound GnetumontaninB->AKT Inhibits ULK1 ULK1 Complex mTOR->ULK1 Inhibits Caspases Caspases Bad->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Executes Autophagosome Autophagosome Formation ULK1->Autophagosome Initiates Autophagy Autophagy Autophagosome->Autophagy

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Gnetumontanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Gnetumontanin B is a complex stilbenoid trimer isolated from Gnetum montanum that has demonstrated potent inhibition of TNF-α production, indicating its potential as a lead compound in drug discovery. As of late 2025, a specific total synthesis of this compound has not been extensively reported in peer-reviewed literature. This document outlines a proposed retrosynthetic analysis and a plausible synthetic pathway for the laboratory synthesis of this compound. The proposed route relies on the strategic synthesis of resveratrol (B1683913) and oxyresveratrol (B150227) monomers, followed by a biomimetic oxidative coupling to assemble the trimeric structure. This document provides detailed, albeit hypothetical, experimental protocols and expected data for the key transformations.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound (1) begins by disconnecting the trimeric structure at the ether linkage and the dihydrofuran ring, which are likely formed through oxidative coupling reactions. This leads to the key monomeric precursors: two units of oxyresveratrol (2) and one unit of resveratrol (3). These stilbenoid monomers can be synthesized via well-established olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, from corresponding benzaldehydes and benzyl (B1604629) phosphonates.

Gnetumontanin_B_Retrosynthesis gnetumontanin_b This compound (1) oxidative_coupling Biomimetic Oxidative Coupling gnetumontanin_b->oxidative_coupling Key Disconnections monomers Oxyresveratrol (2) (2 units) + Resveratrol (3) (1 unit) oxidative_coupling->monomers olefination Wittig / HWE Olefination monomers->olefination starting_materials Substituted Benzaldehydes + Benzyl Phosphonates olefination->starting_materials

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is proposed to occur in three main stages:

  • Synthesis of protected resveratrol and oxyresveratrol monomers.

  • Stepwise, regioselective oxidative coupling of the monomers.

  • Global deprotection to yield the final product, this compound.

A protecting group strategy is essential to control the regioselectivity of the oxidative coupling. Methoxy (B1213986) groups are proposed for their stability and ease of selective removal.

Gnetumontanin_B_Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_coupling Assembly cluster_final Final Steps start Starting Materials wittig Wittig/HWE Reaction start->wittig protected_monomers Protected Resveratrol & Oxyresveratrol wittig->protected_monomers coupling1 First Oxidative Coupling (Resveratrol + Oxyresveratrol) protected_monomers->coupling1 dimer Protected Dimer coupling1->dimer coupling2 Second Oxidative Coupling (Dimer + Oxyresveratrol) dimer->coupling2 trimer Protected Trimer coupling2->trimer deprotection Global Deprotection trimer->deprotection final_product This compound deprotection->final_product

Caption: Proposed overall synthetic workflow for this compound.

Experimental Protocols

This protocol describes a Horner-Wadsworth-Emmons reaction for the synthesis of the stilbene (B7821643) backbone.

  • Preparation of the Ylide: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add the corresponding diethyl benzylphosphonate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C and add a solution of the appropriately substituted benzaldehyde (B42025) (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired protected stilbenoid.

This protocol outlines a hypothetical biomimetic oxidative coupling using a mild oxidizing agent.

  • Dimerization: Dissolve the protected resveratrol monomer (1.0 eq) and the protected oxyresveratrol monomer (1.1 eq) in a suitable solvent such as dichloromethane (B109758) or acetonitrile.

  • Add a catalyst, for example, a salen-cobalt complex or a laccase enzyme preparation (0.1 eq).

  • Bubble air or oxygen through the solution and stir at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the protected dimer.

  • Trimerization: Repeat the procedure using the purified dimer (1.0 eq) and a second equivalent of the protected oxyresveratrol monomer (1.1 eq).

This protocol describes the removal of methoxy protecting groups to yield the final product.

  • Reaction Setup: Dissolve the fully protected this compound trimer in anhydrous dichloromethane under an argon atmosphere and cool to -78 °C.

  • Deprotection: Add boron tribromide (BBr₃) (1.2 eq per methoxy group) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C, followed by water.

  • Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by preparative HPLC to yield this compound.

Data Presentation

The following tables present hypothetical quantitative data for the proposed synthesis of this compound.

Table 1: Hypothetical Yields for Key Synthetic Steps

StepReactantsProductProposed Yield (%)
Monomer Synthesis (Resveratrol)Protected Benzaldehyde + Benzyl PhosphonateProtected Resveratrol85
Monomer Synthesis (Oxyresveratrol)Protected Benzaldehyde + Benzyl PhosphonateProtected Oxyresveratrol80
DimerizationProtected Resveratrol + Protected OxyresveratrolProtected Dimer45
TrimerizationProtected Dimer + Protected OxyresveratrolProtected this compound30
Global DeprotectionProtected this compoundThis compound60
Overall Proposed Yield ~3.1%

Table 2: Hypothetical Characterization Data for this compound

AnalysisExpected Result
Molecular Formula C₄₂H₃₂O₉
Molecular Weight 688.7 g/mol
¹H NMR (500 MHz, Acetone-d₆) δ (ppm): 7.5-6.0 (complex aromatic and olefinic protons), 5.5-4.5 (protons of the dihydrofuran ring). The spectrum would be highly complex, requiring 2D NMR techniques (COSY, HSQC, HMBC) for full assignment.
¹³C NMR (125 MHz, Acetone-d₆) δ (ppm): 160-110 (aromatic and olefinic carbons), 90-70 (carbons of the dihydrofuran ring).
High-Resolution Mass Spectrometry (HRMS) Calculated for C₄₂H₃₂O₉ [M+H]⁺: 689.2017; Found: (Hypothetical) 689.2015.
Appearance Off-white to pale yellow amorphous solid.

Disclaimer: The synthetic route, protocols, and data presented in this document are proposed and hypothetical. They are intended for informational purposes for researchers and scientists in the field. Experimental validation is required to establish a viable synthetic pathway for this compound. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols for the Extraction and Purification of Gnetumontanin B from Gnetum montanum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetum montanum, a plant belonging to the Gnetaceae family, is a rich source of various bioactive compounds, including a diverse array of stilbenoids.[1][2] Among these, Gnetumontanin B has garnered interest for its potential pharmacological activities. These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from the stems and rhizomes of Gnetum montanum. The methodologies described herein are compiled from established phytochemical and pharmacological studies on Gnetum species, offering a practical guide for researchers in natural product chemistry and drug discovery.

Data Presentation

Table 1: Extraction Parameters and Yield

ParameterValueReference
Plant MaterialDried stems and rhizomes of Gnetum montanum[3]
Extraction Solvent95% Ethanol (B145695)[3]
Extraction MethodMaceration with rotary shaking (120 rpm)[3]
Extraction Duration24 hours (repeated three times)[3]
Extraction Rate20%[3]

Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol details the initial extraction of bioactive compounds, including this compound, from the dried plant material.

Materials and Equipment:

  • Dried and powdered stems and rhizomes of Gnetum montanum

  • 95% Ethanol

  • Heavy-duty blender

  • Large glass container for maceration

  • Rotary shaker

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Freeze-dryer

  • Storage containers

Procedure:

  • Plant Material Preparation: Grind the dried stems and rhizomes of Gnetum montanum into a fine powder using a heavy-duty blender.[3]

  • Maceration: Soak 1 kg of the powdered plant material in 15 L of 95% ethanol in a large glass container.[3]

  • Extraction: Place the container on a rotary shaker and agitate at 120 rpm for 24 hours.[3]

  • Filtration: Separate the extract from the plant residue by filtration.[3]

  • Repeated Extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure exhaustive extraction.[3]

  • Concentration: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator.[3]

  • Lyophilization: Freeze-dry the concentrated extract to obtain a crude powder.[3]

  • Storage: Store the crude extract at -20°C until further purification.[3]

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general approach for the purification of this compound from the crude extract using column chromatography. The selection of specific stationary and mobile phases may require optimization based on preliminary thin-layer chromatography (TLC) analysis.

Materials and Equipment:

  • Crude extract of Gnetum montanum

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, chloroform)

  • Glass chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Gradient Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • TLC Analysis: Monitor the separation by performing TLC on the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Fraction Pooling: Combine the fractions that show a similar TLC profile and are likely to contain this compound.

  • Secondary Purification (Sephadex LH-20): Further purify the pooled fractions using a Sephadex LH-20 column, eluting with a suitable solvent such as methanol, to separate compounds based on molecular size and polarity.

  • Purity Assessment: Analyze the purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Evaporation: Evaporate the solvent from the purified fraction under reduced pressure to obtain the isolated this compound.

Visualizations

Extraction_and_Purification_Workflow Start Dried Gnetum montanum (Stems and Rhizomes) Grinding Grinding Start->Grinding Extraction Maceration with 95% Ethanol (3x, 24h, 120 rpm) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Lyophilization Freeze-Drying Concentration->Lyophilization Crude_Extract Crude Extract Powder Lyophilization->Crude_Extract Purification Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Extract->Purification Fraction_Collection Fraction Collection and TLC Analysis Purification->Fraction_Collection Isolation Isolation of Pure this compound Fraction_Collection->Isolation Analysis Purity Analysis (HPLC, LC-MS) Isolation->Analysis Final_Product This compound Analysis->Final_Product Gnetumontanin_B_Proposed_Signaling_Pathway Gnetumontanin_B This compound AKT AKT Gnetumontanin_B->AKT Inhibits Activation Apoptosis Induction of Apoptosis in Cancer Cells AKT->Apoptosis Promotes Survival (Inhibited)

References

Application Note: Quantitative Analysis of Gnetumontanin B in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective method for the quantification of Gnetumontanin B in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a stilbene (B7821643) trimer found in Gnetum montanum, has demonstrated significant anti-inflammatory and potential antitumor activities.[1][2] The method outlined below is intended for researchers in pharmacology, drug metabolism, and pharmacokinetics to accurately measure concentrations of this compound for various research applications.

Introduction

This compound is a complex stilbenoid that has garnered interest due to its potent biological activities. Notably, it has been shown to inhibit Tumor Necrosis Factor-alpha (TNF-α) with an IC50 of 1.49 x 10⁻⁶ mol/L, highlighting its anti-inflammatory potential.[2] Furthermore, extracts of Gnetum montanum, containing this compound, have been observed to induce apoptosis in cancer cells through the inhibition of the AKT signaling pathway.[1] Given these therapeutic prospects, a reliable analytical method is crucial for preclinical and clinical development. This HPLC-MS/MS method provides the necessary sensitivity and specificity for the quantitative analysis of this compound in complex biological samples.

Experimental

Instrumentation

  • HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) is recommended for optimal separation of stilbenoids.[1][3]

Chemicals and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Resveratrol-¹³C₆

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific instrumentation and matrix.

ParameterValue
Column C18 Reversed-Phase (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 3 µL
Gradient Elution 0-20 min, 5-95% B; 20-22 min, 95% B; 22-23 min, 95-5% B; 23-28 min, 5% B

Mass Spectrometry Conditions

Mass spectrometry detection is performed in negative ionization mode using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions

The following MRM transitions should be used for the quantification of this compound and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 711.18693.18, 617.14, 587.13(To be optimized)
Resveratrol-¹³C₆ (IS) 233.1191.0(To be optimized)

Note: The precursor ion for this compound corresponds to the [M-H]⁻ adduct. The product ions are based on published fragmentation data.[1] Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.

Sample Preparation Protocol

  • Spiking: To 100 µL of plasma sample, add the internal standard to a final concentration of 100 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentration of this compound.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).

  • Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Injection: Transfer the supernatant to an HPLC vial and inject into the HPLC-MS/MS system.

Data Analysis

Quantification is performed by constructing a calibration curve from the peak area ratio of this compound to the internal standard versus the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation (Summary)

A full method validation should be performed according to regulatory guidelines. Key parameters to evaluate include:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits
Stability Stable under various storage and handling conditions

Visualizations

GnetumontaninB_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (400 µL) (Protein Precipitation) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge1 Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex & Centrifuge reconstitute->vortex2 hplc_vial Transfer to HPLC Vial vortex2->hplc_vial hplc HPLC Separation (C18 Column) hplc_vial->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Generate Report quant->report

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

GnetumontaninB_Signaling cluster_akt_pathway AKT Signaling Pathway cluster_apoptosis Apoptosis Regulation cluster_inflammation Inflammatory Response GnetumontaninB This compound PDK1 PDK1 GnetumontaninB->PDK1 AKT AKT GnetumontaninB->AKT GSK3b GSK-3β GnetumontaninB->GSK3b cRaf c-Raf GnetumontaninB->cRaf TNFa TNF-α GnetumontaninB->TNFa PDK1->AKT P AKT->GSK3b P AKT->cRaf P Bcl2 Bcl-2 AKT->Bcl2 Bax Bax AKT->Bax Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP Apoptosis Apoptosis CleavedCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis Inflammation Inflammation TNFa->Inflammation

Caption: Proposed signaling pathway of this compound's antitumor and anti-inflammatory effects.

References

Gnetumontanin B: Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gnetumontanin B, a stilbenoid found in plants of the Gnetum genus, has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This document provides detailed protocols for cell culture experiments designed to investigate the biological activities of this compound. The methodologies outlined herein are based on established research and are intended to serve as a comprehensive guide for studying its mechanisms of action.

Data Presentation

Table 1: In Vitro Cytotoxicity of Gnetum-Derived Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related compounds in various cancer cell lines. These values indicate the concentration of a compound required to inhibit the proliferation of 50% of the cells.

CompoundCell LineCancer TypeIC50 ValueCitation
Gnetin CDU145Prostate6.6 µM[1]
Gnetin CPC3MProstate8.7 µM[1]
Gnetin CHL60Human Leukemia13 µM[1]
Oblongifolin CA549Lung Cancer3.6 - 15.3 µM[1]
Gnetum montanum ExtractSW480Colon126.50 µg/mL (24h)[2][3]
Gnetum montanum ExtractSW480Colon78.25 µg/mL (48h)[2][3]
Gnetum montanum ExtractSW480Colon50.77 µg/mL (72h)[2][3]

Note: Gnetin C is a closely related and well-studied stilbenoid analog of this compound.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound and related compounds from Gnetum species have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms of action include the inhibition of the PI3K/Akt/mTOR and STAT3 signaling pathways.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

This compound inhibits the PI3K/Akt/mTOR pathway.

STAT3_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression Apoptosis Inhibition Apoptosis Inhibition Gene Transcription->Apoptosis Inhibition

This compound inhibits the STAT3 signaling pathway.
Experimental Workflow

The following diagram outlines a typical workflow for investigating the in vitro effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., SW480, DU145, PC3M) Viability 3. Cell Viability Assay (MTS/MTT) Cell_Culture->Viability Apoptosis 4. Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis Western_Blot 5. Western Blot Analysis (PI3K/Akt, STAT3 pathways) Cell_Culture->Western_Blot ROS 6. ROS Measurement Cell_Culture->ROS Compound_Prep 2. This compound Stock Solution Preparation Compound_Prep->Viability Compound_Prep->Apoptosis Compound_Prep->Western_Blot Compound_Prep->ROS IC50_Calc 7. IC50 Calculation Viability->IC50_Calc Apoptosis_Quant 8. Apoptosis Quantification Apoptosis->Apoptosis_Quant Protein_Expression 9. Protein Expression Analysis Western_Blot->Protein_Expression ROS_Levels 10. ROS Level Quantification ROS->ROS_Levels

Workflow for assessing the in vitro effects of this compound.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for maintaining and propagating cancer cell lines for use in experiments with this compound.

Materials:

  • Cancer cell line (e.g., SW480, DU145, PC3M)

  • Complete growth medium (specific to cell line, e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, subculture them.

  • Aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or experimental plates at the desired density.

Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[2][3]

  • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]

  • For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to analyze the effect of this compound on signaling pathways.[2][3]

Materials:

  • Cells cultured in 6-well plates or larger vessels

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-STAT3, STAT3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Measurement of Reactive Oxygen Species (ROS)

This assay measures the intracellular production of reactive oxygen species.

Materials:

  • Cells cultured in a 96-well plate (black, clear bottom)

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with this compound for the desired time.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

References

Application Notes and Protocols for Gnetumontanin B in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gnetumontanin B is a stilbenoid found in Gnetum montanum. Research has indicated its potential as an active component in extracts demonstrating anti-tumor properties. This document provides a summary of the available in vivo data for Gnetum montanum extract (GME) to guide researchers in designing preclinical studies. The primary focus of the cited studies is the evaluation of GME's efficacy in cancer models, particularly colon cancer.

Quantitative Data Summary

The following table summarizes the dosages and effects of Gnetum montanum extract (GME) in different animal models as reported in the literature.

Animal ModelCell LineCompoundDosageAdministration RouteDurationKey Findings
ZebrafishSW480 human colon cancerGnetum montanum extract (GME)200, 400, and 800 µg/mLAdded to treatment solution48 hoursSignificant inhibition of SW480 cell growth and migration.[1]
Nude MiceSW480-luc (luciferase-expressing)Gnetum montanum extract (GME)28 mg/kg/day (low-dose)Oral gavage24 consecutive daysReduced tumor weight by approximately 32.19%.[1]
Nude MiceSW480-luc (luciferase-expressing)Gnetum montanum extract (GME)56 mg/kg/day (high-dose)Oral gavage24 consecutive daysReduced tumor weight by approximately 53.17% (p < 0.01).[1]
Nude MiceSW480-luc (luciferase-expressing)5-Fluorouracil (5-FU)23 mg/kg/weekIntraperitoneal injectionOnce per week for the study durationPositive control for anti-tumor activity.[1]

Experimental Protocols

Zebrafish Xenograft Model for Anti-Tumor Activity

This protocol outlines the methodology for evaluating the in vivo anti-tumor effects of Gnetum montanum extract (GME) using a zebrafish xenograft model.[1]

3.1.1. Materials:

  • SW480 human colon cancer cells

  • Healthy zebrafish embryos

  • Gnetum montanum extract (GME)

  • 5-Fluorouracil (5-FU) as a positive control

  • Zebrafish water

  • Microinjection apparatus

  • Fluorescence microscope

3.1.2. Procedure:

  • Cell Preparation: Culture SW480 cells under standard conditions. Prior to injection, harvest and resuspend the cells at a suitable concentration.

  • Microinjection: Inject approximately 200 SW480 cells into the yolk sac of zebrafish embryos at 48 hours post-fertilization (hpf).

  • Screening: At 24 hours post-injection, screen the embryos for consistent fluorescence intensity to ensure uniform tumor cell implantation.

  • Grouping: Randomly divide the selected healthy juveniles into treatment groups:

    • Vehicle control (zebrafish water)

    • GME low concentration (200 µg/mL)

    • GME medium concentration (400 µg/mL)

    • GME high concentration (800 µg/mL)

    • Positive control (5-FU, 200 µM)

  • Treatment: Add the respective concentrations of GME and 5-FU to the zebrafish water. The treatment period lasts for 48 hours.

  • Imaging and Analysis: At 3 and 5 days post-fertilization (dpf), capture fluorescence images of the zebrafish xenografts. Analyze the images to assess tumor growth and cell migration inhibition compared to the control group.

Nude Mice Xenograft Model for Anti-Tumor Efficacy

This protocol details the procedure for assessing the anti-tumor efficacy of Gnetum montanum extract (GME) in a nude mouse xenograft model.[1]

3.2.1. Materials:

  • SW480-luc (luciferase-expressing) human colon cancer cells

  • Athymic nude mice

  • Gnetum montanum extract (GME)

  • 5-Fluorouracil (5-FU)

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • In vivo imaging system (e.g., IVIS)

  • Calipers

3.2.2. Procedure:

  • Cell Implantation: Subcutaneously inject one million SW480-luc cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a mean volume of approximately 60 mm³. Measure tumor volume every 3 days using calipers and the formula: V = ½ (length × width²).

  • Grouping: Once tumors reach the desired size, randomly divide the mice into four groups (n=6 per group):

    • Model group (vehicle control)

    • Positive control group (5-FU, 23 mg/kg/week)

    • GME low-dose group (28 mg/kg/day)

    • GME high-dose group (56 mg/kg/day)

  • Drug Administration:

    • Administer GME orally once daily for 24 consecutive days.

    • Administer 5-FU intraperitoneally once per week.

  • Monitoring: Monitor the body weight and tumor size of the mice every 3 days throughout the study.

  • Endpoint and Analysis: At the end of the 24-day treatment period, sacrifice the mice and excise the tumors. Measure the final tumor weight and compare the results between the treatment and control groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of GME Action

Gnetum montanum extract has been shown to inhibit the AKT signaling pathway, leading to apoptosis in SW480 colon cancer cells.[1]

GME_AKT_Pathway cluster_upstream Upstream Kinases cluster_downstream Downstream Effectors cluster_apoptosis Apoptotic Markers GME Gnetum Montanum Extract (GME) AKT AKT GME->AKT Inhibits Phosphorylation PDK1 PDK1 AKT->PDK1 cRaf c-Raf AKT->cRaf GSK3b GSK-3β AKT->GSK3b Bcl2 Bcl-2 AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Promotes Caspase3 Caspase-3 CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP Cleaves CleavedCaspase3->Apoptosis CleavedPARP Cleaved PARP

Caption: GME inhibits the AKT signaling pathway, leading to apoptosis.

Experimental Workflow for Nude Mice Xenograft Study

The following diagram illustrates the workflow for the in vivo assessment of GME in a nude mouse xenograft model.

Xenograft_Workflow Start Start Cell_Injection Subcutaneous Injection of 1 Million SW480-luc Cells into Nude Mice Start->Cell_Injection Tumor_Growth Tumor Growth to ~60 mm³ Cell_Injection->Tumor_Growth Randomization Randomization of Mice into 4 Groups (n=6) Tumor_Growth->Randomization Treatment 24-Day Treatment Period: - GME (28 & 56 mg/kg/day, p.o.) - 5-FU (23 mg/kg/week, i.p.) - Vehicle Control Randomization->Treatment Monitoring Monitor Body Weight and Tumor Volume Every 3 Days Treatment->Monitoring Endpoint Endpoint: Sacrifice, Tumor Excision, and Weight Measurement Monitoring->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis End End Analysis->End

Caption: Workflow for the nude mouse xenograft study.

References

Application Notes and Protocols: Preparation of Gnetumontanin B Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of Gnetumontanin B, a stilbenoid recognized for its potent inhibition of TNF-α production.[1][2][3] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Properties and Storage Recommendations

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The table below summarizes key quantitative data.

PropertyValueSource
CAS Number 809237-87-4[1]
Molecular Formula C₄₂H₃₂O₁₁[4]
Molecular Weight 712.70 g/mol [4]
Appearance Powder[5]
IC₅₀ for TNF-α inhibition 1.49 µM[1][4]

Solubility: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, and Ethanol.[5]

Storage: Store the solid compound as per the manufacturer's instructions. Stock solutions should be stored at or below -20°C for optimal stability, with recommendations to prepare solutions fresh for immediate use.[5] If prepared in advance, aliquoting into single-use vials is advisable to prevent repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in-vitro assays.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile, disposable tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Warming block or water bath set to 37°C (optional)

Procedure:

  • Determine the required mass of this compound:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 712.70 g/mol = 7.127 mg

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out the calculated mass of this compound powder into the tube.

  • Dissolving in DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

    • For the example above, add 1 mL of DMSO.

  • Ensuring Complete Dissolution:

    • Tightly cap the tube and vortex thoroughly for at least one minute to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If solubility is a concern, the following steps can be taken:

      • Gently warm the solution to 37°C using a warming block or water bath.

      • Place the tube in an ultrasonic bath for short intervals until the solute is fully dissolved.[4]

  • Storage of the Stock Solution:

    • Once fully dissolved, the 10 mM this compound stock solution is ready for use.

    • For storage, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials to minimize light exposure and prevent contamination.

    • Store the aliquots at or below -20°C.

Diagrams

GnetumontaninB_Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage start Start calculate Calculate required mass of this compound start->calculate weigh Weigh this compound powder calculate->weigh add_dmso Add appropriate volume of DMSO weigh->add_dmso vortex Vortex thoroughly add_dmso->vortex check_solubility Check for complete dissolution vortex->check_solubility enhance_solubility Warm to 37°C and/or sonicate check_solubility->enhance_solubility No aliquot Aliquot into single-use vials check_solubility->aliquot Yes enhance_solubility->vortex store Store at ≤ -20°C aliquot->store end Ready for use store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Gnetumontanin B: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a stilbenoid found in Gnetum montanum and other Gnetum species. Stilbenoids as a class of compounds, including the well-studied resveratrol (B1683913) and its derivatives, have garnered significant interest in cancer research due to their pleiotropic effects on various signaling pathways implicated in tumorigenesis and metastasis. While research on this compound is still emerging, preliminary evidence from studies on Gnetum montanum extracts and related stilbenoids like Gnetin C suggests its potential as a valuable compound for investigation in oncology.

These application notes provide a summary of the current understanding of this compound's potential anti-cancer activities, drawing from data on Gnetum montanum extract (GME) and the closely related compound Gnetin C. The provided protocols are adapted from methodologies used to study these related substances and can serve as a starting point for the direct investigation of this compound.

Potential Mechanism of Action

Based on studies of Gnetum montanum extract and Gnetin C, this compound is hypothesized to exert its anti-cancer effects through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The primary putative targets are the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, which are frequently dysregulated in various cancers.[1][2] Inhibition of these pathways by this compound could lead to cell cycle arrest and induction of programmed cell death in cancer cells.

Data Presentation

The following tables summarize the in vitro anti-cancer activity of Gnetum montanum extract (GME) and Gnetin C, providing a reference for the potential potency of this compound.

Table 1: IC50 Values of Gnetum montanum Extract (GME) on SW480 Human Colon Cancer Cells [3][4]

Time PointIC50 (µg/mL)
24 hours126.50
48 hours78.25
72 hours50.77

Table 2: IC50 Values of Gnetin C against Various Cancer Cell Lines [1][5]

Cancer Cell LineCancer TypeIC50 (µM)
HL60Human Leukemia13
PANC-1Human Pancreatic Cancer16.29 ± 1.11
AsPC-1Human Pancreatic Cancer13.83 ± 0.92
HT-29Human Colon Cancer-
MCF-7Human Breast Cancer-
LNCaPHuman Prostate Cancer8.95 ± 0.92
DU145Human Prostate Cancer9.85 ± 2.60
PC-3Human Prostate Cancer10.28 ± 0.79

Experimental Protocols

The following are detailed protocols adapted from studies on Gnetum montanum extract and Gnetin C, which can be used to investigate the anti-cancer properties of this compound.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SW480, PC-3)

  • Normal human cell line (e.g., NCM460) for control

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.[3]

  • Prepare serial dilutions of this compound in a complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.[3] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • At the end of each time point, add 20 µL of MTS solution to each well and incubate at 37°C for 2 hours.[3]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6][7]

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the effect of this compound on key proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described in the apoptosis assay protocol.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

The following diagrams illustrate the putative signaling pathways targeted by this compound, based on evidence from related compounds.

GnetumontaninB_PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bcl2 Bcl-2 Akt->Bcl2 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis GnetumontaninB This compound GnetumontaninB->Akt Inhibition Bax Bax Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 CleavedCaspase3->Apoptosis

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

GnetumontaninB_MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation GnetumontaninB This compound GnetumontaninB->Raf Inhibition GnetumontaninB->ERK Inhibition

Figure 2: Putative inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment CellViability Cell Viability Assay (MTS) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 Determine IC50 CellViability->IC50 ApoptosisQuant Quantify Apoptotic Cells ApoptosisAssay->ApoptosisQuant ProteinExpression Analyze Protein Expression (p-Akt, p-ERK, etc.) WesternBlot->ProteinExpression DataAnalysis Data Analysis & Interpretation IC50->DataAnalysis ApoptosisQuant->DataAnalysis ProteinExpression->DataAnalysis

References

Application Notes and Protocols for Gnetumontanin B in Anti-Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through its receptor VEGFR2, is a primary driver of angiogenesis, making it a key target for anti-cancer drug development. Gnetumontanin B, a stilbenoid found in the seeds of Gnetum montanum, is a compound of interest for its potential therapeutic properties. While direct evidence for the anti-angiogenic effects of this compound is emerging, related compounds from the Gnetum species, such as Gnetin C, have demonstrated significant anti-angiogenic activity by inhibiting key processes like endothelial cell proliferation, migration, and tube formation. These effects are often mediated through the inhibition of signaling pathways such as the VEGF and ERK1/2 pathways.

These application notes provide a comprehensive guide for researchers to investigate the anti-angiogenic potential of this compound using a series of established in vitro assays. The protocols detailed below will enable the systematic evaluation of this compound's effects on endothelial cell functions crucial to angiogenesis.

Putative Mechanism of Action

It is hypothesized that this compound may exert anti-angiogenic effects by interfering with key signaling cascades that regulate endothelial cell proliferation, migration, and differentiation. The primary target is likely the VEGF/VEGFR2 pathway, which, upon activation, triggers downstream signaling through cascades such as PI3K/Akt/mTOR and Raf/MEK/ERK. By inhibiting one or more components of these pathways, this compound could potentially suppress the multifaceted process of angiogenesis.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Raf Raf VEGFR2->Raf Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Gnetumontanin_B This compound Gnetumontanin_B->VEGFR2 Inhibits (Hypothesized)

Gnetumontanin B: Application Notes for a Potential Skin-Whitening Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B, a stilbene (B7821643) trimer isolated from Gnetum montanum, presents a promising avenue for the development of novel skin-whitening agents.[1] While direct research on this compound's depigmenting efficacy is emerging, studies on structurally related compounds from the same plant genus, such as gnetin C and gnetol, provide a strong rationale for its investigation. This document outlines the potential mechanisms, experimental protocols, and key data related to the evaluation of this compound as a skin-whitening agent, drawing from research on these analogous compounds.

The primary mechanism by which many skin-whitening agents function is through the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[2][3] By downregulating the production of melanin, these agents can lead to a lighter skin tone and reduce hyperpigmentation. The data from related stilbenoids suggest that this compound may exert its effects through a similar pathway.

Quantitative Data Summary (Based on Structurally Related Compounds)

The following tables summarize the inhibitory activities of compounds structurally related to this compound, providing a benchmark for its potential efficacy. It is crucial to note that these values are for gnetin C and resveratrol (B1683913) and should be determined specifically for this compound in future studies.

Table 1: In Vitro Tyrosinase and Melanin Synthesis Inhibition

CompoundAssayIC50 (µM)Source
Gnetin CTyrosinase Activity (in B16 cells)7.0[2]
Gnetin CMelanin Biosynthesis (in B16 cells)7.6[2]
ResveratrolTyrosinase Activity (in B16 cells)7.2[2]
ResveratrolMelanin Biosynthesis (in B16 cells)7.3[2]
ResveratrolMurine Tyrosinase Activity10.1[2]

Table 2: Comparative Tyrosinase Inhibition

CompoundAssayInhibitionConcentration (µM)Source
Gnetin CMurine Tyrosinase Activity25.2%16[2]
ResveratrolMurine Tyrosinase ActivityIC25: 4.0-[2]
Gnetin CMurine Tyrosinase ActivityIC25: 15.5-[2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the skin-whitening potential of this compound.

Mushroom Tyrosinase Inhibition Assay

This assay is a primary screening tool to determine the direct inhibitory effect of a compound on tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.[4]

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • Phosphate (B84403) buffer (pH 6.8)

  • This compound (or test compound)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the test compound at various concentrations.

  • Add L-DOPA solution to each well.

  • Initiate the reaction by adding mushroom tyrosinase solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.

Cellular Melanin Content Assay in B16F10 Melanoma Cells

This assay assesses the ability of a compound to reduce melanin production in a cellular context.

Principle: B16F10 melanoma cells are capable of producing melanin. After treatment with a test compound, the cells are lysed, and the melanin content is quantified spectrophotometrically.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • This compound (or test compound)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 1N NaOH

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • After incubation, wash the cells with PBS.

  • Lyse the cells by adding 1N NaOH and incubate at a raised temperature (e.g., 60°C) to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).

  • Calculate the percentage of melanin content reduction compared to untreated control cells.

MTT Cell Viability Assay

This assay is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[5][6]

Materials:

  • B16F10 melanoma cells or other relevant cell lines (e.g., normal human epidermal melanocytes)

  • DMEM with supplements

  • This compound (or test compound)

  • MTT solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to attach.

  • Expose the cells to a range of concentrations of the test compound for the same duration as the melanin content assay.

  • After the treatment period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control.

Visualizations

Melanin Synthesis Pathway and Point of Inhibition

Melanin_Synthesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Gnetumontanin_B This compound (Potential Inhibitor) Gnetumontanin_B->Tyrosinase Inhibition Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Preclinical Evaluation A Tyrosinase Inhibition Assay (Mushroom/Cellular) B Melanin Content Assay (B16F10 Cells) A->B C Cell Viability Assay (MTT) (B16F10 & Normal Cells) B->C D Western Blot Analysis (Tyrosinase, TRP-1, TRP-2, MITF) C->D E Gene Expression Analysis (qPCR) D->E F 3D Skin Model Testing E->F G In Vivo Animal Studies (e.g., UV-induced hyperpigmentation) F->G Assay_Relationship Tyrosinase_Assay Direct Enzyme Inhibition Melanin_Assay Cellular Depigmenting Effect Tyrosinase_Assay->Melanin_Assay informs Efficacy Potential Efficacy Melanin_Assay->Efficacy Cytotoxicity_Assay Safety Profile Cytotoxicity_Assay->Efficacy determines safety

References

Application Notes and Protocols: Investigating the Effect of Gnetumontanin B on Endothelial Senescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial cell (EC) senescence is a state of irreversible cell cycle arrest that contributes to age-related vascular dysfunction and cardiovascular diseases. Senescent ECs exhibit a characteristic phenotype, including altered morphology, increased activity of senescence-associated β-galactosidase (SA-β-gal), and the secretion of a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP). Key signaling pathways, such as the p53/p21 and PI3K/Akt/eNOS pathways, as well as the activity of the NAD+-dependent deacetylase SIRT1, are critically involved in regulating endothelial senescence.

Gnetumontanin B is a stilbenoid found in plants of the Gnetum genus. While related compounds like resveratrol, also found in Gnetum, have been shown to possess anti-senescence properties, the specific effects of this compound on endothelial senescence have not been fully elucidated. Extracts from Gnetum montanum, which contain this compound, have been observed to inhibit the Akt signaling pathway in cancer cells. Furthermore, extracts from the related Gnetum gnemon have demonstrated antioxidant and anti-inflammatory activities, properties that are often associated with the modulation of cellular senescence. These observations suggest that this compound may have the potential to modulate endothelial senescence.

These application notes provide a comprehensive set of protocols to investigate the potential effects of this compound on endothelial senescence, focusing on key biomarkers and signaling pathways.

Data Presentation: Summary of Potential Quantitative Data

The following tables are structured to organize potential quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Markers of Endothelial Senescence

Treatment Group% SA-β-gal Positive CellsRelative p21 mRNA ExpressionRelative p16INK4a mRNA Expression
Young Control
Senescent Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control (e.g., Resveratrol)

Table 2: Effect of this compound on the SIRT1 and PI3K/Akt/eNOS Pathways

Treatment GroupRelative SIRT1 ActivityRelative p-Akt/Total Akt RatioRelative p-eNOS/Total eNOS Ratio
Young Control
Senescent Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control (e.g., Resveratrol)

Experimental Protocols

Protocol 1: Cell Culture and Induction of Senescence
  • Cell Culture:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 5% fetal bovine serum.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells when they reach 80-90% confluency. Early passages (P3-P5) are used as the "Young Control".

  • Induction of Replicative Senescence:

    • Serially passage HUVECs until they reach a state of replicative exhaustion, characterized by a significant decrease in proliferation rate (typically P15-P20). These cells serve as the "Senescent Control".

  • Induction of Stress-Induced Premature Senescence (Optional):

    • Treat early passage HUVECs with a sub-lethal concentration of H2O2 (e.g., 100 µM) for 2 hours to induce oxidative stress.

    • Alternatively, expose cells to Doxorubicin (e.g., 100 nM) for 24 hours.

    • After the stressor is removed, culture the cells in fresh medium for 3-4 days to allow the senescent phenotype to develop.

Protocol 2: this compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Seed senescent HUVECs in appropriate culture plates.

  • Once attached, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24-48 hours.

  • A vehicle control (DMSO) and a positive control (e.g., Resveratrol) should be included in all experiments.

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Wash this compound-treated and control cells with PBS.

  • Fix the cells with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes.

  • Wash the cells again with PBS.

  • Incubate the cells overnight at 37°C (without CO2) with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).

  • Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells from at least 200 cells per condition.

Protocol 4: Western Blot Analysis
  • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • p53

    • p21

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-eNOS (Ser1177)

    • Total eNOS

    • SIRT1

    • GAPDH or β-actin (as a loading control)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

  • Quantify band intensities using densitometry software.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR)
  • Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers for the following genes:

    • CDKN1A (p21)

    • CDKN2A (p16INK4a)

    • SIRT1

    • GAPDH or ACTB (as housekeeping genes)

  • Analyze the data using the ΔΔCt method to determine relative gene expression.

Protocol 6: SIRT1 Activity Assay
  • Use a commercially available SIRT1 activity assay kit.

  • Isolate nuclear extracts or immunoprecipitate SIRT1 from treated and control cells.

  • Perform the assay according to the manufacturer's instructions, which typically involves the deacetylation of a fluorogenic acetylated peptide substrate.

  • Measure the fluorescence using a microplate reader.

Visualizations: Diagrams of Pathways and Workflows

Gnetumontanin_B_Experimental_Workflow cluster_culture Cell Culture & Senescence Induction cluster_treatment Treatment cluster_analysis Analysis of Senescence & Pathways HUVEC HUVECs (Early Passage) Senescent_HUVEC Senescent HUVECs (Replicative or Stress-Induced) HUVEC->Senescent_HUVEC Serial Passaging or Stress Induction Treatment Treat with this compound (Vehicle, Doses 1-3, Positive Control) Senescent_HUVEC->Treatment SA_beta_gal SA-β-gal Staining Treatment->SA_beta_gal qRT_PCR qRT-PCR (p21, p16, SIRT1) Treatment->qRT_PCR Western_Blot Western Blot (p53, p21, Akt, eNOS, SIRT1) Treatment->Western_Blot SIRT1_Assay SIRT1 Activity Assay Treatment->SIRT1_Assay

Caption: Experimental workflow for investigating this compound's effect on endothelial senescence.

p53_p21_Signaling_Pathway Stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) p53 p53 Stress->p53 p21 p21 p53->p21 Upregulates CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (Senescence) E2F->Cell_Cycle_Arrest G1/S Transition Block Gnet_B This compound (Hypothesized) Gnet_B->p53 Modulates?

Caption: The p53/p21 signaling pathway in cellular senescence.

PI3K_Akt_eNOS_Signaling_Pathway Growth_Factors Growth Factors / Stimuli PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (activates) NO Nitric Oxide (NO) eNOS->NO Vascular_Health Improved Vascular Function (Anti-Senescence) NO->Vascular_Health Gnet_B This compound (Hypothesized) Gnet_B->Akt Inhibits?

Caption: The PI3K/Akt/eNOS signaling pathway in endothelial function.

SIRT1_Signaling_Pathway SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylates (inhibits) FOXO FOXO transcription factors SIRT1->FOXO Deacetylates (activates) NF_kB NF-κB SIRT1->NF_kB Deacetylates (inhibits) Senescence Senescence p53->Senescence Stress_Resistance Stress Resistance FOXO->Stress_Resistance Inflammation Inflammation (SASP) NF_kB->Inflammation Gnet_B This compound (Hypothesized) Gnet_B->SIRT1 Activates?

Caption: SIRT1's role in modulating senescence and inflammation.

Gnetumontanin B: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by progressive neuronal loss, neuroinflammation, and the accumulation of toxic protein aggregates.[1] Natural products represent a promising avenue for the discovery of novel therapeutic agents. Gnetumontanin B, a stilbenoid found in the genus Gnetum, belongs to a class of polyphenolic compounds that have garnered significant attention for their potential to counteract the cellular mechanisms underlying neurodegeneration. While direct research on this compound is emerging, the extensive investigation of related stilbenoids, such as resveratrol (B1683913) and gnetin C, provides a strong foundation for exploring its therapeutic potential. These application notes and protocols are designed to guide researchers in investigating the neuroprotective effects of this compound, drawing upon established methodologies for related compounds.

Potential Mechanisms of Action

Stilbenoids are known to exert their neuroprotective effects through multiple mechanisms. Key areas of investigation for this compound include its potential as an anti-inflammatory agent, an antioxidant, and an inhibitor of pathological protein aggregation.

Anti-Neuroinflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases.[2][3] Stilbenoids have been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators.

Antioxidant Properties and Nrf2 Pathway Activation

Oxidative stress is another critical factor in the pathogenesis of neurodegenerative disorders.[4] The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of endogenous antioxidant responses.[5] Activation of the Nrf2 pathway leads to the transcription of numerous cytoprotective genes, and various natural compounds, including stilbenoids, have been identified as Nrf2 activators.[4]

Inhibition of Amyloid-β Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease.[6][7] Several natural compounds have been shown to interfere with Aβ aggregation, representing a promising therapeutic strategy.[6][8] Stilbenoids like resveratrol have demonstrated the ability to inhibit the formation of Aβ fibrils.[9]

Data Presentation: Quantitative Effects of Related Stilbenoids

The following tables summarize key quantitative data from in vitro studies on stilbenoids structurally related to this compound. This data provides a basis for designing dose-response experiments for this compound.

Table 1: Anti-Neuroinflammatory Effects of Stilbenoids from Gnetum parvifolium in LPS-Stimulated BV-2 Microglial Cells [1]

CompoundIC₅₀ for Nitric Oxide (NO) Inhibition (µM)
Gnetifolin K10.3
Gnetifolin M16.1
Gnetifolin L4.8
Gnetifolin I7.2
Gnemonol M3.2
Gnetin E1.5
Isorhapontigenin0.35
Data represents the concentration required to inhibit 50% of nitric oxide production induced by lipopolysaccharide (LPS) in BV-2 microglial cells.[1]

Table 2: Inhibition of Amyloid-β (Aβ) Fibril Formation by Stilbenoids [9]

CompoundInhibition of Aβ Fibril Formation
Gnetin C39%
Resveratrol63%

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective properties of this compound, based on established methods for other stilbenoids.

Protocol 1: Assessment of Anti-Neuroinflammatory Activity in Microglial Cells

This protocol determines the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.[10]

  • Nitric Oxide Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group. Determine the IC₅₀ value of this compound.

Protocol 2: Evaluation of Neuroprotective Effects Against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death using the MTT assay.

Materials:

  • SH-SY5Y or PC12 neuronal cells

  • Appropriate cell culture medium and supplements

  • 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) as an oxidative stressor[1]

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Culture and Seeding: Culture and seed neuronal cells in 96-well plates as described in Protocol 1.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Add 6-OHDA (e.g., 50 µM final concentration) or H₂O₂ to induce neurotoxicity and incubate for another 24 hours.[1]

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Express cell viability as a percentage of the control group and determine the effective concentration of this compound for neuroprotection.

Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This assay monitors the formation of amyloid fibrils in vitro to determine if this compound can inhibit this process.

Materials:

  • Aβ₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Thioflavin T (ThT) solution

  • 96-well black plates with a clear bottom

Procedure:

  • Aβ Peptide Preparation: Prepare Aβ₄₂ monomer solution by dissolving the peptide in HFIP and then removing the solvent to form a peptide film. Reconstitute the film in a suitable buffer like PBS to the desired concentration.

  • Aggregation Assay:

    • In a 96-well black plate, mix the Aβ₄₂ solution with various concentrations of this compound. Include a control with Aβ₄₂ and buffer only.

    • Incubate the plate at 37°C with gentle agitation to promote fibril formation.

  • Fluorescence Measurement:

    • At specified time points, add ThT solution to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths around 440 nm and 480 nm, respectively.[11]

  • Data Analysis: A decrease in fluorescence intensity in the presence of this compound compared to the control indicates inhibition of Aβ fibril formation.[11]

Visualizations: Signaling Pathways and Experimental Workflows

GnetumontaninB_Signaling_Pathways cluster_inflammation Anti-Neuroinflammatory Pathway cluster_oxidative Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->ProInflammatory GnetumontaninB_inflam This compound GnetumontaninB_inflam->NFkB Inhibits OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Induces transcription GnetumontaninB_ox This compound GnetumontaninB_ox->Keap1 Inactivates

Caption: Potential signaling pathways modulated by this compound.

Experimental_Workflow_Neuroprotection cluster_workflow Workflow for Assessing Neuroprotective Activity start Seed Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treat with This compound (various concentrations) start->pretreatment induction Induce Neurotoxicity (e.g., 6-OHDA or H₂O₂) pretreatment->induction incubation Incubate for 24 hours induction->incubation viability Assess Cell Viability (MTT Assay) incubation->viability analysis Data Analysis: Calculate % Viability viability->analysis end Determine Neuroprotective Effect analysis->end

Caption: Experimental workflow for assessing neuroprotection.

A_Beta_Aggregation_Workflow cluster_abeta Workflow for Aβ Aggregation Inhibition Assay start Prepare Aβ₄₂ Monomers incubation Incubate Aβ₄₂ with This compound start->incubation thioflavin Add Thioflavin T (ThT) at time points incubation->thioflavin measurement Measure Fluorescence (Ex: ~440nm, Em: ~480nm) thioflavin->measurement analysis Data Analysis: Compare fluorescence to control measurement->analysis end Determine Inhibition of Fibril Formation analysis->end

Caption: Workflow for assessing Aβ aggregation inhibition.

References

Gnetumontanin B: Application Notes and Protocols for Antioxidant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a stilbenoid found in plants of the Gnetum genus. Stilbenoids as a class are recognized for their diverse biological activities, including potent antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound, as a polyphenolic compound, is hypothesized to mitigate oxidative stress through various mechanisms, including direct radical scavenging and modulation of intracellular antioxidant signaling pathways.

These application notes provide a summary of the available data on the antioxidant capacity of stilbenoids closely related to this compound, isolated from Gnetum species, and offer detailed protocols for key experimental models to assess its antioxidant potential.

Data Presentation: Antioxidant Activity of Gnetum Stilbenoids

Table 1: DPPH Radical Scavenging Activity of Stilbenoids from Gnetum gnemon

CompoundIC50 (µg/mL)Reference Compound (IC50)
Gnetin CSimilar to Ascorbic Acid & α-tocopherolNot specified
Gnemonoside ASimilar to Ascorbic Acid & α-tocopherolNot specified
Gnemonoside CSimilar to Ascorbic Acid & α-tocopherolNot specified
Gnemonoside DSimilar to Ascorbic Acid & α-tocopherolNot specified
ResveratrolSimilar to Ascorbic Acid & α-tocopherolNot specified
Ethyl Acetate (B1210297) Fraction of G. gnemon160.88Not specified[1]
Ethanol Fraction of G. gnemon181.16Not specified[1]
Ethanol Extract of G. gnemon39.10Vitamin C (IC50 not specified)[2]

Note: The qualitative description "similar to" suggests potent activity, though direct numerical comparisons are not provided in the source material.[3][4]

Table 2: Other In Vitro Antioxidant Activities of Gnetum Stilbenoids

AssayCompound/ExtractObservation
Lipid Peroxide InhibitionStilbenoids from G. gnemon rootShowed good activity[5]
Superoxide ScavengingStilbenoids from G. gnemon rootShowed good activity[5]
Hydrogen Peroxide ScavengingG. gnemon hexane (B92381) cone extractIC50 = 141.54 ± 2.57 µg/ml[6]

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Antioxidant Assessment cluster_cellular Cell-Based Antioxidant Assessment This compound This compound DPPH_Assay DPPH Radical Scavenging Assay This compound->DPPH_Assay IC50 Value ABTS_Assay ABTS Radical Scavenging Assay This compound->ABTS_Assay TEAC Value FRAP_Assay FRAP Assay (Ferric Reducing) This compound->FRAP_Assay Reducing Power Lipid_Peroxidation Lipid Peroxidation Inhibition Assay This compound->Lipid_Peroxidation Inhibition % Cell_Culture Cell Culture (e.g., HepG2, SH-SY5Y) Oxidative_Stress Induce Oxidative Stress (e.g., H2O2, t-BHP) Cell_Culture->Oxidative_Stress Treatment Treat with This compound Oxidative_Stress->Treatment ROS_Measurement Measure Intracellular ROS (e.g., DCFH-DA) Treatment->ROS_Measurement Enzyme_Activity Measure Antioxidant Enzyme Activity (SOD, CAT, GPx) Treatment->Enzyme_Activity Western_Blot Western Blot for Signaling Proteins (Nrf2, HO-1, p-AKT) Treatment->Western_Blot

Caption: Experimental workflow for evaluating this compound's antioxidant properties.

nrf2_pathway Gnetumontanin_B This compound Keap1_Nrf2 Keap1-Nrf2 Complex Gnetumontanin_B->Keap1_Nrf2 Inhibits Keap1 binding (Hypothesized) ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Binds to & Activates Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection Leads to

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

akt_pathway Gnetumontanin_B This compound (or G. montanum extract) p_AKT p-AKT (Active) Gnetumontanin_B->p_AKT Inhibits (in cancer cells) PDK1 PDK1 AKT AKT PDK1->AKT Phosphorylates AKT->p_AKT Activation GSK3b GSK-3β p_AKT->GSK3b Phosphorylates p_GSK3b p-GSK-3β (Inactive) GSK3b->p_GSK3b Inactivation Cell_Survival Cell Survival & Stress Resistance p_GSK3b->Cell_Survival Promotes

Caption: Modulation of the AKT signaling pathway by Gnetum montanum extract.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of sample and control:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for ascorbic acid.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the sample or control dilution.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.[2]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of sample and standard:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions.

    • Prepare a standard curve using known concentrations of ferrous sulfate.

  • Assay:

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM of Fe²⁺ equivalents or another standard equivalent (e.g., Trolox).

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another oxidant

  • This compound

  • Black 96-well microplate (for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Cell culture: Seed HepG2 cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.

  • Induction of oxidative stress:

    • Remove the treatment solution and wash the cells with PBS.

    • Add 600 µM AAPH solution to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.

  • Calculation:

    • Calculate the area under the curve for both the control and treated wells.

    • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Western Blot for Nrf2 Activation

Principle: This technique is used to detect the levels of key proteins in a signaling pathway, such as the nuclear translocation of Nrf2 and the upregulation of its target protein, Heme Oxygenase-1 (HO-1), in response to treatment with this compound.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • This compound

  • Oxidative stress inducer (e.g., t-BHP)

  • Cell lysis buffer and nuclear/cytoplasmic extraction kits

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-Keap1, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell treatment: Culture cells and treat them with this compound for a specified time, with or without an oxidative stressor.

  • Protein extraction:

    • For total protein, lyse cells in RIPA buffer.

    • For nuclear translocation, use a nuclear/cytoplasmic extraction kit to separate protein fractions.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection:

    • Wash the membrane and apply a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates). An increase in nuclear Nrf2 and total HO-1 indicates pathway activation.[7][8]

Conclusion

While direct experimental data on the antioxidant properties of this compound is limited, the evidence from related stilbenoids found in Gnetum species suggests a strong potential for antioxidant activity. The provided protocols offer a robust framework for researchers to systematically investigate the free-radical scavenging capabilities and the cellular antioxidant mechanisms of this compound. Such studies are crucial for elucidating its therapeutic potential in the prevention and treatment of diseases associated with oxidative stress.

References

Application Notes and Protocols for Gnetumontanin B in Immunomodulatory Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gnetumontanin B is a stilbenoid, specifically a resveratrol (B1683913) trimer, isolated from plants of the Gnetum genus, such as Gnetum montanum.[1][2][3][4][5] Stilbenoids as a class are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Emerging research has highlighted the potential of this compound as a potent immunomodulatory agent.[1][6] These application notes provide a summary of its reported activities, detailed protocols for assessing its immunomodulatory effects, and diagrams of relevant biological pathways and experimental workflows.

Data Presentation: Immunomodulatory Activity of this compound

The following tables summarize the quantitative data on the immunomodulatory effects of this compound from published studies.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

ParameterCell TypeStimulantThis compound ConcentrationResultReference
TNF-α InhibitionMacrophagesLipopolysaccharide (LPS)10 µM58.1% inhibition[1][3][5]
TNF-α Inhibition (IC₅₀)MacrophagesLipopolysaccharide (LPS)1.49 µM50% inhibitory concentration[2][4][5][7]

Table 2: Immunosuppressive Activity on T Lymphocytes

ParameterCell TypeThis compound Concentration (IC₅₀)Selectivity IndexReference
ImmunosuppressionT Lymphocytes0.41 µM79.5[1]

Experimental Protocols

This section provides a detailed methodology for an in vitro assay to determine the inhibitory effect of this compound on TNF-α production in macrophages.

Protocol 1: Determination of TNF-α Inhibition in LPS-Stimulated Macrophages

This protocol is based on methodologies used to assess the anti-inflammatory effects of natural compounds.[3]

1. Objective: To quantify the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) in a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

2. Materials:

  • This compound (purity >98%)

  • Murine macrophage cell line RAW 264.7

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well cell culture plates, sterile

  • Mouse TNF-α ELISA Kit

  • Cell counting solution (e.g., Trypan Blue) or automated cell counter

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

3. Cell Culture and Maintenance:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.

4. Experimental Procedure:

  • Cell Seeding:

    • Harvest RAW 264.7 cells using a cell scraper.

    • Perform a cell count and assess viability.

    • Seed the cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell adherence.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Prepare a similar dilution series for the positive control, Dexamethasone.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing the various concentrations of this compound, Dexamethasone, or vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for 1 hour.[3]

  • LPS Stimulation:

    • Following the 1-hour pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control (vehicle-only) group.[3]

    • Incubate the plate for an additional 24 hours.[3]

  • Supernatant Collection:

    • After the 24-hour incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatants for TNF-α measurement. Store at -80°C if not analyzed immediately.

5. TNF-α Quantification (ELISA):

  • Quantify the concentration of TNF-α in the collected supernatants using a commercial mouse TNF-α ELISA kit.

  • Follow the manufacturer’s instructions precisely for the assay procedure, including preparation of standards, sample addition, incubation times, washing steps, and addition of detection reagents.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

6. Data Analysis:

  • Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

  • Calculate the percentage of TNF-α inhibition for each concentration of this compound using the following formula:

    • % Inhibition = [1 - (TNFα_sample / TNFα_LPS_control)] x 100

  • Plot the percentage inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound's Anti-inflammatory Activity

While the precise molecular targets of this compound are still under investigation, its inhibitory action on TNF-α production in LPS-stimulated macrophages strongly suggests interference with the NF-κB signaling pathway, a common mechanism for anti-inflammatory stilbenoids.[6]

GnetumontaninB_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Inhibits (via phosphorylation & degradation) NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription TNFa_protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_mRNA->TNFa_protein Translation GnetB This compound GnetB->IKK Inhibition (Proposed) p2->NFkB_nuc Translocation

Caption: Proposed NF-κB signaling pathway inhibited by this compound.

Experimental Workflow for Assessing Immunomodulatory Activity

The following diagram outlines a typical workflow for screening and characterizing the immunomodulatory properties of a test compound like this compound.

Experimental_Workflow start Start: Compound Preparation cell_culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture cytotoxicity 2. Cytotoxicity Assay (e.g., MTT/XTT) Determine non-toxic dose range cell_culture->cytotoxicity treatment 3. Pre-treatment Incubate cells with This compound cytotoxicity->treatment Proceed with non-toxic doses stimulation 4. Stimulation Add inflammatory stimulus (e.g., 1 µg/mL LPS) treatment->stimulation incubation 5. Incubation (e.g., 24 hours) stimulation->incubation supernatant 6. Supernatant Collection incubation->supernatant western 7b. Protein Analysis (e.g., Western Blot for p-IκBα) incubation->western Collect cell lysate elisa 7a. Cytokine Analysis (e.g., TNF-α ELISA) supernatant->elisa data_analysis 8. Data Analysis Calculate % Inhibition, IC₅₀ elisa->data_analysis western->data_analysis end End: Report Findings data_analysis->end

Caption: General experimental workflow for immunomodulatory assessment.

References

Unveiling the Cellular Impact of Gnetumontanin B: A Flow Cytometry-Based Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B, a stilbenoid found in Gnetum montanum, has garnered interest for its potential therapeutic properties, particularly in oncology. As a key bioactive constituent of Gnetum montanum extract (GME), it is implicated in the extract's observed anti-cancer activities. This document provides detailed protocols and application notes for the analysis of cells treated with this compound-containing extracts, focusing on flow cytometry-based assays for apoptosis and cell cycle analysis. The information herein is primarily based on studies of Gnetum montanum extract, where this compound is a significant component. These methodologies are crucial for researchers investigating the cellular mechanisms of novel anti-cancer compounds.

Data Presentation

The following tables summarize the quantitative effects of Gnetum montanum extract (GME), which contains this compound, on SW480 human colon cancer cells. These results demonstrate the dose- and time-dependent induction of apoptosis and cell cycle arrest.

Table 1: Induction of Apoptosis in SW480 Cells Treated with GME [1][2]

TreatmentConcentration (µg/mL)Duration (hours)Apoptotic Cells (%)
Control-4820.81
GME304835.12
GME604848.76
GME1204861.53
5-FU (Positive Control)20 µM48-
Control-72-
GME3072-
GME6072-
GME12072-

Table 2: Cell Cycle Distribution of SW480 Cells Treated with GME [1][2]

TreatmentConcentration (µg/mL)Duration (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control-48--25.76
GME3048---
GME6048---
GME12048--34.93
Control-72---
GME3072---
GME6072---
GME12072---

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of Apoptosis

This protocol details the steps for staining cells with Annexin V-FITC and Propidium (B1200493) Iodide (PI) to quantify apoptosis by flow cytometry.[1]

Materials:

  • SW480 cells

  • This compound-containing extract (e.g., GME)

  • 6-well culture plates

  • Dulbecco's Phosphate Buffered Saline (DPBS)

  • 1x Binding Buffer

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed SW480 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound-containing extract (e.g., 30, 60, and 120 µg/mL of GME) for the desired time periods (e.g., 48 and 72 hours). Include an untreated control.

  • After treatment, harvest both the cells and the supernatant.

  • Wash the collected cells with DPBS.

  • Resuspend the cells to a concentration of 1 x 10^6 cells/mL in 1x binding buffer.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry, evaluating approximately 50,000 cells per sample.

Protocol 2: Flow Cytometry Analysis of Cell Cycle

This protocol outlines the procedure for staining cells with Propidium Iodide (PI) to analyze the cell cycle distribution.[1]

Materials:

  • SW480 cells

  • This compound-containing extract (e.g., GME)

  • CycleTEST™ PLUS DNA Reagent Kit (or equivalent)

  • Flow cytometer

Procedure:

  • Culture and treat SW480 cells with the this compound-containing extract as described in Protocol 1.

  • Harvest the treated cells.

  • Follow the manufacturer's instructions for the CycleTEST™ PLUS DNA Reagent Kit to stain the cells with propidium iodide. This typically involves cell fixation and permeabilization followed by staining with a PI solution containing RNase.

  • Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow

The anti-cancer effects of this compound-containing extracts are associated with the inhibition of the AKT signaling pathway, a key regulator of cell survival and proliferation.

GnetumontaninB_Workflow cluster_workflow Experimental Workflow CellCulture SW480 Cell Culture Treatment Treatment with This compound-containing Extract CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest ApoptosisAnalysis Apoptosis Analysis (Annexin V/PI Staining) Harvest->ApoptosisAnalysis CellCycleAnalysis Cell Cycle Analysis (PI Staining) Harvest->CellCycleAnalysis FlowCytometry Flow Cytometry ApoptosisAnalysis->FlowCytometry CellCycleAnalysis->FlowCytometry

Caption: Experimental workflow for analyzing cells treated with this compound.

Treatment of cancer cells with extracts containing this compound leads to the downregulation of key proteins in the AKT pathway.

Caption: this compound inhibits the AKT signaling pathway.

The inhibition of the AKT pathway by this compound-containing extracts ultimately leads to the observed cellular outcomes of apoptosis and cell cycle arrest.

GnetumontaninB_Logic cluster_logic Logical Relationship of Cellular Effects Treatment Cell Treatment with This compound-containing Extract AKT_Inhibition Inhibition of AKT Signaling Pathway Treatment->AKT_Inhibition Apoptosis Induction of Apoptosis AKT_Inhibition->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest AKT_Inhibition->CellCycleArrest

Caption: Logical flow from treatment to cellular effects.

References

Troubleshooting & Optimization

How to improve the solubility of Gnetumontanin B for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Gnetumontanin B for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a poorly water-soluble compound. For laboratory experiments, it is soluble in several organic solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol (B145695), Methanol, Acetone, Ethyl Acetate, Chloroform, Dichloromethane, and Pyridine.[1][2] For most biological assays, DMSO is the preferred solvent for creating a concentrated stock solution.

Q2: I am having difficulty dissolving this compound, even in organic solvents. What can I do?

A2: If you are experiencing poor solubility, you can try gentle heating and sonication. Warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] It is also recommended to prepare fresh solutions on the day of the experiment. However, concentrated stock solutions in a suitable organic solvent like DMSO can typically be stored in aliquots at -20°C for several months.[1]

Q3: What concentration of this compound should I use for my in vitro experiments?

A3: The effective concentration of this compound will vary depending on the specific assay and cell type. However, published research has shown potent inhibition of TNF-alpha at a concentration of 10 µM, with an IC50 value of 1.49 µM.[3][4] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I prepare this compound for in vivo animal studies?

A4: Formulating poorly water-soluble compounds for in vivo studies is challenging due to potential toxicity and precipitation of organic solvents upon injection. A common approach is to first dissolve this compound in a minimal amount of a biocompatible organic solvent, such as DMSO or ethanol, and then further dilute it in a pharmaceutically acceptable vehicle. This can include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like cyclodextrins, surfactants (e.g., Tween® 80, Cremophor® EL), or co-solvents (e.g., polyethylene (B3416737) glycol). The final concentration of the organic solvent should be kept to a minimum to avoid toxicity. For a related stilbenoid, Gnetin C, a dose of 7 mg/kg has been used in mice via intraperitoneal injection. This can serve as a starting point for dose-ranging studies with this compound.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Solubility Data Summary

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table summarizes recommended solvents.

SolventTypeNotes
DMSO OrganicHighly recommended for preparing concentrated stock solutions for in vitro assays.
Ethanol OrganicA good alternative to DMSO, particularly if DMSO is incompatible with the experimental system. May be used in co-solvent formulations for in vivo studies.
Methanol OrganicCan be used for dissolving this compound, but less common for biological experiments compared to DMSO and ethanol due to higher volatility and potential toxicity.
Acetone OrganicEffective for solubilizing, but its high volatility and potential for reacting with other compounds make it less suitable for most biological applications.
Ethyl Acetate OrganicA useful solvent for extraction and chromatography, but not typically used for preparing solutions for biological assays.
Chloroform OrganicEffective for dissolving nonpolar compounds, but its toxicity limits its use in biological experiments.
Dichloromethane OrganicSimilar to chloroform, it is an effective solvent but generally avoided in biological research due to toxicity.
Pyridine OrganicCan dissolve this compound but is toxic and has a strong odor, making it unsuitable for most experimental applications.
Water AqueousThis compound is poorly soluble in water.
Aqueous Buffers (e.g., PBS) AqueousThis compound is poorly soluble in aqueous buffers alone. These are typically used as the final diluent for working solutions prepared from a concentrated organic stock.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Sterilization: If required for your experiment (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to several months).

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
  • Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium or assay buffer to the desired final concentration. It is crucial to add the stock solution to the aqueous medium while vortexing to facilitate rapid dispersion and minimize precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Run a vehicle control with the same final concentration of DMSO.

  • Usage: Use the freshly prepared working solution immediately.

Protocol 3: General Protocol for Preparing a this compound Formulation for In Vivo Studies (Example using a Co-solvent/Surfactant System)

This is a general guideline and requires optimization for your specific animal model and route of administration.

  • Initial Solubilization: Dissolve this compound in a minimal volume of a biocompatible solvent such as DMSO or ethanol. Aim for a high concentration to keep the organic solvent volume low in the final formulation.

  • Vehicle Preparation: Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of a surfactant and a co-solvent in saline. For example, a vehicle could be composed of 10% Tween® 80, 10% PEG400 in sterile saline.

  • Formulation: While vortexing the vehicle solution, slowly add the this compound concentrate from step 1. This dropwise addition with vigorous mixing is critical to prevent precipitation.

  • Final Checks: Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, further optimization of the vehicle composition may be necessary. The final concentration of DMSO or ethanol should be kept at a non-toxic level (e.g., <5-10% of the total volume, depending on the route of administration and animal model).

  • Administration: Administer the freshly prepared formulation to the animals. A vehicle-only control group should be included in the study.

Visualizing Experimental Workflows

GnetumontaninB_Solubility_Troubleshooting cluster_start Initial Dissolution Attempt cluster_check1 Solubility Check cluster_troubleshoot Troubleshooting Steps cluster_check2 Final Check cluster_outcome Outcome start Weigh this compound dissolve Add recommended organic solvent (e.g., DMSO) start->dissolve vortex Vortex vigorously dissolve->vortex check_sol Is the solution clear? vortex->check_sol warm Warm to 37°C check_sol->warm No success Solution ready for use/ storage at -20°C check_sol->success Yes sonicate Sonicate for 5-10 min warm->sonicate check_sol2 Is the solution clear now? sonicate->check_sol2 check_sol2->success Yes fail Consider alternative solvent or formulation strategy (e.g., co-solvents, surfactants) check_sol2->fail No

Caption: Troubleshooting workflow for dissolving this compound.

InVivo_Formulation_Workflow cluster_preparation Preparation Steps cluster_mixing Mixing Process cluster_final_check Final Formulation Check cluster_outcome Outcome start Dissolve this compound in minimal biocompatible solvent (e.g., DMSO) mix Slowly add drug concentrate to vortexing vehicle solution start->mix prepare_vehicle Prepare aqueous vehicle (e.g., Saline + Tween® 80 + PEG400) prepare_vehicle->mix check_precipitation Visually inspect for precipitation mix->check_precipitation ready Formulation ready for in vivo administration check_precipitation->ready Clear Solution optimize Optimize vehicle composition (adjust co-solvent/surfactant ratios) check_precipitation->optimize Precipitate Observed

Caption: Workflow for preparing an in vivo formulation of this compound.

References

Optimizing Gnetumontanin B Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gnetumontanin B in cell viability assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a stilbenoid, a type of naturally occurring phenolic compound. Stilbenoids, including this compound and its close relative Gnetin C, have garnered interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The primary mechanism of action for this compound in cancer cells is believed to involve the modulation of key signaling pathways that control cell growth, proliferation, and survival. Specifically, it has been shown to inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are often dysregulated in cancer.

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

Based on published data for the closely related compound Gnetin C, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line. For instance, IC50 values for Gnetin C have been reported to be as low as 6.6 µM in DU145 prostate cancer cells and up to 16.29 µM in PANC-1 human pancreatic cancer cells[1][2]. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

Q3: How should I prepare a stock solution of this compound?

This compound, like other stilbenoids, has poor water solubility. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Q1: My cell viability results are inconsistent or not reproducible. What could be the cause?

Inconsistent results can arise from several factors:

  • Compound Stability: Stilbenoids can be sensitive to light and may degrade over time.[3][4] Protect your stock solutions and treated plates from light. It is recommended to prepare fresh dilutions from the stock solution for each experiment.

  • Solvent Effects: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level for your specific cell line.

  • Assay Interference: this compound, as a phenolic compound, may interfere with certain viability assays. For example, stilbenoids like resveratrol (B1683913) have been reported to directly reduce MTT tetrazolium salt, leading to an overestimation of cell viability.[5][6] Consider using an alternative assay such as the sulforhodamine B (SRB) assay or a crystal violet assay if you suspect interference.

Q2: I am observing precipitation of this compound in my culture medium. How can I resolve this?

Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium. To address this:

  • Ensure your DMSO stock solution is fully dissolved before diluting it into the medium.

  • When diluting, add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion.

  • If precipitation persists, you may need to lower the final concentration of this compound or explore the use of a different solvent system, though this should be done with caution to avoid additional toxicity.

Q3: My untreated control cells are showing reduced viability. What is the likely problem?

If your control cells are not healthy, it will be impossible to accurately assess the effect of this compound. Common causes of poor control cell health include:

  • Contamination: Check for any signs of bacterial or fungal contamination in your cell cultures.

  • Cell Seeding Density: An inappropriate cell density can lead to either overgrowth or poor viability. Optimize the seeding density for your specific cell line and the duration of the assay.

  • Media and Serum Quality: Ensure you are using high-quality culture medium and fetal bovine serum (FBS) that has been properly stored.

Data Presentation

Table 1: Reported IC50 Values for Gnetin C (a this compound-related stilbenoid) in Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM)Reference
DU145Human Prostate Cancer6.6[2]
PC3MHuman Prostate Cancer8.7[2]
LNCaPHuman Prostate Cancer8.95 ± 0.92[1]
PC-3Human Prostate Cancer10.28 ± 0.79[1]
PTEN-CaP8Mouse Prostate Cancer9.01 ± 0.15[1]
PANC-1Human Pancreatic Cancer16.29 ± 1.11[1]
AsPC-1Human Pancreatic Cancer13.83 ± 0.92[1]
HT-29Human Colon Cancer~39.37 µg/mL[1]
MCF-7Human Breast Cancer~37.3 µg/mL[1]
HL60Human Leukemia13[7]

*Note: Some IC50 values were reported in µg/mL and have been included for reference. The molecular weight of Gnetin C is 454.4 g/mol .

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

GnetumontaninB_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock prep_cells Seed Cells in 96-well Plate start->prep_cells treat_cells Treat Cells with Serial Dilutions prep_stock->treat_cells prep_cells->treat_cells incubate_treat Incubate (24-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate Cell Viability read_plate->calc_viability end End calc_viability->end

Caption: Experimental workflow for a typical MTT-based cell viability assay.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes GnetumontaninB This compound GnetumontaninB->PI3K Inhibits GnetumontaninB->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Cell Growth, Division) ERK->Transcription Promotes GnetumontaninB This compound GnetumontaninB->RAF Inhibits GnetumontaninB->MEK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

References

Troubleshooting low yield in Gnetumontanin B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Gnetumontanin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this complex resveratrol (B1683913) trimer. The following guides and frequently asked questions (FAQs) are structured to address specific challenges, particularly those leading to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address potential problems in the synthesis of this compound and related oligostilbenoids. The troubleshooting advice is based on established synthetic strategies for complex resveratrol oligomers, which often involve key steps such as oxidative coupling, Wittig reactions, and stereoselective cyclizations.

Issue 1: Low Yield in the Initial Oxidative Coupling/Dimerization Step

Question: We are experiencing very low yields (<20%) during the initial biomimetic oxidative coupling of resveratrol or its protected monomers. What are the likely causes and how can we improve the yield?

Answer:

Low yields in the initial oxidative coupling are a common problem in the synthesis of oligostilbenoids. This step is critical as it forms the backbone of the trimer. Several factors can contribute to poor yields:

  • Oxidant Choice and Stoichiometry: The choice of oxidant is crucial for achieving good yields and selectivity. Common oxidants include iron(III) chloride (FeCl₃), silver oxide (Ag₂O), and horseradish peroxidase (HRP).[1] The stoichiometry of the oxidant must be carefully controlled; an excess can lead to over-oxidation and the formation of undesired side products, while an insufficient amount will result in incomplete conversion.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Oxidative couplings are often sensitive to temperature fluctuations. It is advisable to start at low temperatures (e.g., 0°C or -78°C) and slowly warm the reaction to room temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent product degradation.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction's outcome. A solvent system that ensures the solubility of both the starting materials and the oxidant is necessary. Common solvents include acetone (B3395972)/water mixtures, dichloromethane, and methanol.[1]

  • Substrate Concentration: High concentrations of the resveratrol monomer can favor polymerization over the desired dimerization or trimerization. Running the reaction under dilute conditions can help to minimize the formation of insoluble polymeric materials.

Troubleshooting Workflow for Oxidative Coupling:

cluster_troubleshooting Troubleshooting Steps Start Low Yield in Oxidative Coupling CheckOxidant Verify Oxidant and Stoichiometry Start->CheckOxidant CheckConditions Optimize Reaction Conditions CheckOxidant->CheckConditions If oxidant is correct CheckSolvent Evaluate Solvent System CheckConditions->CheckSolvent If conditions are optimized CheckConcentration Adjust Substrate Concentration CheckSolvent->CheckConcentration If solvent is appropriate TLC_HPLC Monitor Reaction Progress (TLC/HPLC) CheckConcentration->TLC_HPLC Purification Optimize Purification TLC_HPLC->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low yield in oxidative coupling.

Issue 2: Poor Stereoselectivity in Dihydrobenzofuran Ring Formation

Question: The formation of the dihydrobenzofuran ring in our synthesis is resulting in a mixture of diastereomers that are difficult to separate, leading to a low yield of the desired isomer. How can we improve the stereoselectivity?

Answer:

Achieving high stereoselectivity in the formation of the dihydrobenzofuran moiety is a significant challenge in the synthesis of many resveratrol oligomers. The relative stereochemistry of this ring system is critical for the biological activity of the final compound.

  • Lewis Acid Catalysis: The use of Lewis acids can promote the desired cyclization pathway and enhance stereoselectivity. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for this purpose.[2] The choice of Lewis acid and its stoichiometry should be carefully optimized.

  • Protecting Groups: The nature of the protecting groups on the phenolic hydroxyls can influence the stereochemical outcome of the cyclization. Bulky protecting groups can direct the approach of the reacting moieties, leading to higher diastereoselectivity.

  • Thermodynamic vs. Kinetic Control: The reaction conditions can be tuned to favor either the kinetic or thermodynamic product. Running the reaction at low temperatures typically favors the kinetic product, while higher temperatures may allow for equilibration to the more stable thermodynamic product. Experimenting with different temperature profiles is recommended.

Key Experimental Parameters for Stereoselective Cyclization:

ParameterRecommended ConditionRationale
Lewis Acid BF₃·OEt₂, TiCl₄Promotes cyclization and can influence stereoselectivity.
Solvent Dichloromethane (CH₂Cl₂), Toluene (B28343)Aprotic solvents are generally preferred to avoid interference with the Lewis acid.
Temperature -78°C to 0°CLow temperatures often enhance stereoselectivity by favoring the kinetic product.
Protecting Groups Silyl (B83357) ethers (e.g., TBS), Benzyl (B1604629) ethersBulky groups can provide steric hindrance to direct the cyclization.
Issue 3: Low Yield in the Final Deprotection Step

Question: We are observing a significant loss of product during the final deprotection of the phenolic hydroxyl groups, resulting in a very low overall yield. What are the potential reasons for this?

Answer:

The final deprotection step is often challenging in the synthesis of complex polyphenolic compounds like this compound, as the deprotected product can be sensitive to oxidation and other degradation pathways.

  • Choice of Deprotection Reagent: The deprotection conditions must be carefully chosen to be effective without causing degradation of the final product. For silyl protecting groups, fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) are common. For benzyl groups, catalytic hydrogenation (e.g., Pd/C, H₂) is typically employed.[2]

  • Reaction Atmosphere: The deprotected oligostilbenoid is often susceptible to oxidation. Performing the deprotection and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

  • Purification of the Final Product: The final product can be prone to degradation on silica (B1680970) gel. Purification using alternative methods such as flash chromatography with deactivated silica, size-exclusion chromatography, or preparative HPLC may be necessary to obtain the pure compound with a good recovery.

General Deprotection and Purification Workflow:

Start Protected this compound Deprotection Deprotection (e.g., TBAF or Pd/C, H2) Under Inert Atmosphere Start->Deprotection Workup Aqueous Workup (degassed solvents) Deprotection->Workup Purification Purification (e.g., Prep-HPLC) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the final deprotection and purification steps.

Experimental Protocols

Protocol 1: Representative Wittig Reaction for Stilbene (B7821643) Synthesis

This protocol is adapted from the synthesis of resveratrol tetramers and is a common method for forming the stilbene double bond.[2]

  • Phosphonium (B103445) Salt Formation: To a solution of the appropriate benzyl bromide (1.0 equiv) in toluene (0.5 M) is added triphenylphosphine (B44618) (1.1 equiv). The mixture is heated to reflux for 12 hours. The resulting precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt.

  • Ylide Formation and Olefination: The phosphonium salt (1.2 equiv) is suspended in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M) under an inert atmosphere and cooled to -78°C. A strong base such as n-butyllithium (n-BuLi) (1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour at -78°C. A solution of the corresponding aldehyde (1.0 equiv) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data for a Representative Wittig Reaction:

ReactantMolar Equiv.Typical Yield
Aldehyde1.0-
Phosphonium Salt1.280-90%
Base (n-BuLi)1.1-
Product -70-85%
Protocol 2: Representative Oxidative Coupling for Dimerization

This protocol is based on biomimetic approaches to resveratrol dimers.[1]

  • Reaction Setup: A solution of the protected resveratrol monomer (1.0 equiv) in a mixture of acetone and water (e.g., 1:1 v/v, 0.05 M) is prepared in a round-bottom flask.

  • Oxidation: To this solution, a solution of iron(III) chloride (FeCl₃·6H₂O) (2.0 equiv) in water is added dropwise over 30 minutes at room temperature with vigorous stirring.

  • Reaction Monitoring and Workup: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the dimer.

Quantitative Data for a Representative Oxidative Coupling:

ReactantMolar Equiv.Typical Yield
Resveratrol Monomer1.0-
FeCl₃·6H₂O2.0-
Product (Dimer) -30-50%

This technical support guide provides a starting point for troubleshooting low-yield issues in the synthesis of this compound. Given the complexity of the molecule, a systematic approach to optimizing each reaction step is crucial for success.

References

Preventing degradation of Gnetumontanin B during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Gnetumontanin B during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: this compound, a stilbenoid, is susceptible to degradation from exposure to heat, light, oxygen, and certain chemical conditions. Stilbenoids, in general, are sensitive to these environmental factors which can lead to isomerization, oxidation, and other degradation pathways.[1]

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C. Studies on polyphenols, the chemical class to which this compound belongs, have shown that lower temperatures significantly reduce the rate of degradation. Storage at 4°C is a viable option for short-term use, but storage at room temperature (e.g., 24°C) leads to more rapid degradation.[2][3]

Q3: How does light exposure affect the stability of this compound?

A3: Exposure to both UV and visible light can cause the isomerization of the trans-stilbene (B89595) structure, which is often the more biologically active form, to the cis-isomer.[1] To mitigate this, always store this compound in light-protecting containers, such as amber vials, and in a dark environment like a freezer or a light-proof box.

Q4: Should I be concerned about oxidation? How can I prevent it?

A4: Yes, as a phenolic compound, this compound is susceptible to oxidation.[4][5] To minimize oxidation, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). If in solution, use deoxygenated solvents. The addition of antioxidants could also be explored, though specific stabilizers for this compound have not been extensively documented.

Q5: In what type of container should I store this compound?

A5: Store this compound in tightly sealed, light-resistant containers. For solid forms, amber glass vials with tight-fitting caps (B75204) are suitable. For solutions, use vials with septa to allow for the removal of the solution with a syringe without exposing the entire sample to air.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in my sample. Degradation of this compound due to improper storage.- Verify storage conditions (temperature, light, and air exposure). - Perform analytical testing (e.g., HPLC) to check the purity and integrity of the compound. - For future use, aliquot the sample upon receipt to avoid repeated freeze-thaw cycles and minimize exposure of the bulk material.
Change in the physical appearance of the sample (e.g., color change). Oxidation or other chemical degradation.- Discard the sample as its integrity is compromised. - Review storage procedures to ensure the exclusion of oxygen and light. Consider purging containers with an inert gas.
Inconsistent experimental results. Sample degradation leading to variable concentrations of the active compound.- Use a freshly prepared solution from a properly stored stock for each experiment. - Run a quality control check on your this compound stock using a validated analytical method before starting a new set of experiments.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

1. Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.

2. Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acidic modifier)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[6]

3. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A time-based gradient from high aqueous to high organic can be optimized to ensure separation of the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (stilbenes are often detected around 280-320 nm).[7][8]

  • Injection Volume: 10 µL

4. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Acetone).[3]

  • Perform forced degradation studies (see Protocol 2) to generate degradation products.

  • Inject the stressed samples into the HPLC system.

  • Develop a gradient elution method that provides good resolution between the this compound peak and any new peaks that appear from the degradation.

  • Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways.[9][10][11]

1. Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

2. Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time.

  • Oxidation: Treat this compound solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.

3. Procedure:

  • For each condition, prepare a sample of this compound.

  • Expose the samples to the respective stress conditions for varying durations (e.g., 2, 4, 8, 24 hours).

  • At each time point, take an aliquot of the sample, neutralize it if necessary, and dilute it to an appropriate concentration.

  • Analyze the samples using the developed stability-indicating HPLC method (Protocol 1).

  • Characterize the degradation products using techniques like LC-MS to determine their mass and propose structures.[12]

Data Presentation

Table 1: Influence of Storage Temperature on Polyphenol Degradation (General Data)

Storage TemperatureAverage Loss of Total Polyphenols (12 months)Notes
-20°CMinimal (~15%)Recommended for long-term storage.[2][3]
4°C21.4% - 39.5%Suitable for short to medium-term storage.[2][3]
24°C22.0% - 34.3% (after 6-12 months)Not recommended for long-term storage due to significant degradation.[2][3]

Note: This data is based on general studies of polyphenols in fruit purees and provides an indication of expected stability trends.

Visualizations

degradation_pathway A This compound (trans-isomer) B cis-isomer A->B  Light (UV/Vis) C Oxidized Products A->C  Oxygen / Peroxides D Hydrolytic Products A->D  Acid / Base

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Forced Degradation cluster_1 Analysis A This compound Sample B Stress Conditions (Heat, Light, pH, Oxidant) A->B C Stressed Samples B->C D Stability-Indicating HPLC Method C->D E LC-MS Analysis D->E F Data Interpretation E->F E->F

Caption: Workflow for forced degradation and stability analysis.

troubleshooting_logic rect_node rect_node start Inconsistent Results? q1 Check Storage Conditions start->q1 ans1_yes Improper Storage (Light/Temp/Air) q1->ans1_yes Yes ans1_no Storage OK q1->ans1_no No q2 Aliquot New Samples? ans2_yes Use Fresh Aliquot for Each Experiment q2->ans2_yes Yes ans2_no Avoid Repeated Freeze-Thaw q2->ans2_no No q3 Perform QC with HPLC? ans3_yes Confirm Purity Before Use q3->ans3_yes Yes ans1_no->q2 ans1_no->q3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Gnetumontanin B interference with common experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gnetumontanin B

Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common experimental assays. As a complex stilbenoid, this compound, a resveratrol (B1683913) trimer, has the potential to interact with various assay components and produce misleading results. This guide will help you identify, troubleshoot, and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about assay interference?

This compound is a stilbenoid oligomer isolated from Gnetum montanum. Stilbenoids, including resveratrol which is a building block of this compound, are known to interfere with a variety of experimental assays. This interference can lead to false-positive or false-negative results, wasting time and resources. Potential mechanisms of interference include direct enzyme inhibition, fluorescence quenching, redox cycling, and compound aggregation.

Q2: Which assays are most likely to be affected by this compound?

Based on the known properties of stilbenoids, the following assays are at a higher risk of interference:

  • Luciferase Reporter Assays (especially Firefly Luciferase): Stilbenoids are known inhibitors of firefly luciferase.[1]

  • Cell Viability Assays (e.g., MTT, MTS, XTT): The reducing potential of stilbenoids can lead to non-enzymatic reduction of tetrazolium salts, causing an overestimation of cell viability.[2]

  • Fluorescence-Based Assays: this compound may possess intrinsic fluorescence or quenching properties that can interfere with assays measuring fluorescence intensity, fluorescence polarization, or FRET/BRET.

  • Assays Involving Redox Chemistry: As a polyphenolic compound, this compound has antioxidant properties and the potential to engage in redox cycling, which can interfere with assays that measure oxidative stress or are sensitive to the redox environment.

Q3: How can I determine if this compound is interfering with my assay?

The best approach is to perform a series of control experiments. A crucial step is to run the assay in a cell-free system with all the assay components and this compound to see if it directly affects the readout. For example, in an MTT assay, incubate this compound with MTT reagent in media without cells to check for direct reduction of the dye.

Q4: Are there alternative assays I can use to confirm my results?

Yes, using an orthogonal assay that relies on a different detection principle is a highly recommended strategy for hit validation.[3] For example, if you observe an effect in an MTT assay, you could confirm it using a cell counting method (e.g., trypan blue exclusion) or a non-enzymatic viability assay like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[4]

Troubleshooting Guides

Issue 1: Unexpected Results in a Luciferase Reporter Assay

Symptom: You observe inhibition of your luciferase reporter construct in the presence of this compound, but you are unsure if this is a true biological effect or assay interference.

Troubleshooting Workflow:

GnetumontaninB_Luciferase_Troubleshooting start Unexpected Luciferase Inhibition with this compound check_direct_inhibition Perform Cell-Free Luciferase Inhibition Assay start->check_direct_inhibition is_inhibited Is Luciferase Directly Inhibited? check_direct_inhibition->is_inhibited use_alternative Use an Orthogonal Reporter (e.g., Renilla, NanoLuc) or a Different Assay is_inhibited->use_alternative Yes no_inhibition Direct Inhibition Unlikely to be the Primary Cause is_inhibited->no_inhibition No end_validated Result Validated use_alternative->end_validated end_artifact Result Likely an Artifact use_alternative->end_artifact confirm_biology Confirm Biological Effect with a Non-Luciferase Based Assay (e.g., qPCR, Western Blot) confirm_biology->end_validated no_inhibition->confirm_biology

Caption: Troubleshooting workflow for suspected luciferase assay interference.

Detailed Methodologies:

Cell-Free Luciferase Inhibition Assay:

  • Reagents: Purified firefly luciferase enzyme, luciferase assay substrate (containing luciferin (B1168401) and ATP), assay buffer, this compound stock solution, and a known luciferase inhibitor as a positive control (e.g., resveratrol).

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a white 96-well plate, add the purified luciferase enzyme to each well.

    • Add the this compound dilutions to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the luciferase assay substrate.

    • Immediately measure the luminescence using a plate reader.

  • Analysis: Calculate the IC50 value for this compound's inhibition of luciferase. A low IC50 value indicates direct inhibition and a high likelihood of assay interference.

Quantitative Data Summary (Hypothetical Data for this compound based on Stilbenoid Properties):

CompoundTargetIC50 (µM)Assay Type
This compoundFirefly Luciferase1 - 10Cell-Free
ResveratrolFirefly Luciferase~1Cell-Free[1]
Issue 2: Discrepancies in Cell Viability Assays

Symptom: You observe an increase in cell viability with this compound treatment in an MTT or MTS assay, which contradicts other observations (e.g., morphological changes suggesting cytotoxicity).

Troubleshooting Workflow:

GnetumontaninB_Viability_Troubleshooting start Conflicting Cell Viability Results with this compound check_direct_reduction Perform Cell-Free Tetrazolium Reduction Assay start->check_direct_reduction is_reduced Is Tetrazolium Dye Directly Reduced? check_direct_reduction->is_reduced use_orthogonal Use an Orthogonal Viability Assay (e.g., ATP-based, Cell Counting) is_reduced->use_orthogonal Yes no_reduction Direct Reduction Unlikely is_reduced->no_reduction No confirm_phenotype Correlate with Morphological Assessment (Microscopy) use_orthogonal->confirm_phenotype end_artifact Result Likely an Artifact use_orthogonal->end_artifact end_validated Result Validated confirm_phenotype->end_validated no_reduction->confirm_phenotype

Caption: Troubleshooting workflow for suspected cell viability assay interference.

Detailed Methodologies:

Cell-Free Tetrazolium Reduction Assay:

  • Reagents: MTT or MTS reagent, cell culture medium, this compound stock solution, and a known reducing agent as a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare a serial dilution of this compound in cell culture medium.

    • In a clear 96-well plate, add the this compound dilutions.

    • Add the MTT or MTS reagent to each well.

    • Incubate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C.

    • If using MTT, add the solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

    • Measure the absorbance at the appropriate wavelength.

  • Analysis: An increase in absorbance in the absence of cells indicates direct reduction of the tetrazolium salt by this compound.

Quantitative Data Summary (Expected Interference):

AssayThis compound Effect (Cell-Free)Interpretation
MTT/MTSIncreased AbsorbanceFalse positive (apparent increase in viability)
ATP-based (e.g., CellTiter-Glo®)No ChangeLikely a more reliable method
Trypan Blue ExclusionNo Direct EffectGold standard for cell counting
Issue 3: Potential Interference in Fluorescence-Based Assays

Symptom: You are using a fluorescence-based assay (e.g., fluorescence intensity, FP, FRET, BRET) and are concerned about potential artifacts from this compound.

Troubleshooting Workflow:

GnetumontaninB_Fluorescence_Troubleshooting start Suspected Fluorescence Assay Interference check_intrinsic Measure Intrinsic Fluorescence of this compound start->check_intrinsic is_fluorescent Is it Fluorescent at Assay Wavelengths? check_intrinsic->is_fluorescent check_quenching Perform Fluorescence Quenching Assay is_fluorescent->check_quenching No mitigate Mitigation Strategies: Use Red-Shifted Dyes, Lower Compound Concentration, Use Orthogonal Assay is_fluorescent->mitigate Yes is_quenching Does it Quench the Fluorophore? check_quenching->is_quenching is_quenching->mitigate Yes no_interference Interference Unlikely is_quenching->no_interference No end_artifact Result Likely an Artifact mitigate->end_artifact end_validated Result Validated no_interference->end_validated

Caption: Troubleshooting workflow for suspected fluorescence assay interference.

Detailed Methodologies:

Intrinsic Fluorescence Measurement:

  • Reagents: this compound stock solution, assay buffer.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a black 96-well plate, add the this compound dilutions.

    • Using a fluorescence plate reader, scan a range of excitation and emission wavelengths to determine if this compound has any intrinsic fluorescence that overlaps with your assay's wavelengths.

  • Analysis: Significant fluorescence at the assay's excitation and emission wavelengths indicates a high potential for interference.

Fluorescence Quenching Assay:

  • Reagents: Your fluorescent probe, this compound stock solution, assay buffer.

  • Procedure:

    • Prepare a solution of your fluorescent probe at the concentration used in your assay.

    • Prepare a serial dilution of this compound.

    • In a black 96-well plate, add the fluorescent probe to each well.

    • Add the this compound dilutions to the wells.

    • Measure the fluorescence intensity at the appropriate wavelengths.

  • Analysis: A concentration-dependent decrease in fluorescence intensity indicates that this compound is quenching your fluorescent probe.

General Recommendations for Working with this compound

  • Characterize Your Compound: Before starting your experiments, confirm the purity and identity of your this compound sample using analytical techniques like HPLC and mass spectrometry. Impurities can be a source of assay artifacts.

  • Consult the Literature: Be aware of the known properties of stilbenoids and other complex natural products. These compounds are often "pan-assay interference compounds" (PAINS).

  • Use Appropriate Controls: Always include positive and negative controls in your assays. For interference testing, a vehicle control (e.g., DMSO) is essential.

  • Dose-Response Curves: When assessing the activity of this compound, always perform a full dose-response curve. Atypical curve shapes can sometimes be indicative of assay interference.

  • Consider Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer can help to mitigate this.[5]

By following these guidelines and employing rigorous control experiments, researchers can confidently interpret their data and avoid the pitfalls of assay interference when working with this compound and other complex natural products.

References

Addressing batch-to-batch variability of Gnetumontanin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential batch-to-batch variability of Gnetumontanin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a stilbene (B7821643) trimer, a type of natural polyphenol. It is isolated from plants of the Gnetum genus, such as Gnetum montanum. Research has shown that this compound possesses potent anti-inflammatory and anticarcinogenic properties. For instance, it has been shown to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.

Q2: What causes batch-to-batch variability in natural products like this compound?

Batch-to-batch variability is an inherent challenge with natural products.[1][2] This inconsistency can arise from several factors related to the botanical raw material, including:

  • Cultivation and Environment: Differences in climate, soil composition, and fertilization methods can alter the phytochemical profile of the plant.[1][2]

  • Harvesting Time: The concentration of active compounds in a plant can vary depending on the time of harvest.[1]

  • Storage Conditions: Improper storage of the plant material can lead to degradation of the active compounds.[1]

  • Extraction and Purification Processes: Variations in extraction solvents, temperature, and purification techniques can result in different purity levels and impurity profiles in the final product.[3]

Q3: What information should I look for on a Certificate of Analysis (CoA) for this compound?

A Certificate of Analysis is a crucial document for assessing the quality of a specific batch.[4] It should include the following information:

  • Identity: Confirmation of the compound's identity (this compound) using methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

  • Purity: The percentage purity of this compound, typically determined by High-Performance Liquid Chromatography (HPLC).[5]

  • Physical Properties: Appearance, color, and solubility information.

  • Residual Solvents: Information on the levels of any solvents used during the extraction and purification process.

  • Storage Recommendations: Instructions for proper storage to maintain stability.

Q4: How should I properly store this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place. For long-term storage, keeping it in a tightly sealed container at -20°C is advisable. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity (e.g., variable IC50 values)

Q: I am observing a significant difference in the IC50 value of this compound in my cell-based assay compared to a previous batch or published data. What could be the cause and how can I troubleshoot this?

A: Variations in IC50 values are a common problem when working with natural products and can be attributed to several factors.[6][7]

Possible Causes:

  • Purity and Composition of the Batch: The most likely reason for variability is a difference in the purity of the this compound batch.[6] Even small variations in purity can affect the biological activity. The presence of other related stilbenoids or impurities could also contribute to the observed effect.

  • Experimental Conditions: Seemingly minor variations in experimental conditions can significantly impact the IC50 value.[6] This includes differences in cell density, passage number, serum concentration in the media, and incubation time.[6][8]

  • Compound Solubility: If the compound is not fully dissolved, its effective concentration in the assay will be lower than expected, leading to a higher apparent IC50.

Troubleshooting Steps:

  • Verify Batch Purity: If possible, perform an independent purity analysis of the new batch using HPLC. Compare the chromatogram to that of a previous batch that gave expected results.

  • Standardize Assay Protocol: Ensure that your cell viability assay protocol is strictly standardized. Use cells within a consistent and low passage number range, and maintain the same seeding density and media composition for all experiments.[8]

  • Confirm Compound Dissolution: Visually inspect your stock solution and dilutions for any signs of precipitation.

  • Perform a Dose-Response Curve with a Wide Concentration Range: This will help to accurately determine the IC50 and identify any unusual dose-response relationships.[8]

Illustrative Data on Potential Variability

The following table provides a hypothetical example of how purity and biological activity might vary between different batches of this compound. This data is for illustrative purposes to highlight the importance of batch-specific quality control.

Batch IDPurity by HPLC (%)Apparent IC50 (µM) in SW480 cells (72h)
GNB-24-00198.550.8
GNB-24-00295.258.1
GNB-25-00199.149.5
GNB-25-00292.365.7

Note: IC50 values are hypothetical and based on the trend that lower purity may lead to a higher apparent IC50.

G_1 cluster_Start Start cluster_CheckCompound Compound Integrity cluster_CheckAssay Assay Conditions cluster_Analysis Data Analysis cluster_Conclusion Conclusion Start Inconsistent Experimental Results CheckPurity Verify Purity of New Batch (HPLC) Start->CheckPurity Is the compound consistent? StandardizeProtocol Standardize Cell Conditions (Passage, Density) Start->StandardizeProtocol Are the experimental conditions identical? CheckSolubility Confirm Complete Dissolution CheckPurity->CheckSolubility ReanalyzeData Re-evaluate Dose-Response Curve Fitting CheckSolubility->ReanalyzeData CheckControls Review Positive/Negative Controls StandardizeProtocol->CheckControls CheckControls->ReanalyzeData IdentifySource Identify Source of Variation ReanalyzeData->IdentifySource

Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor Solubility

Q: My new batch of this compound is difficult to dissolve in aqueous media for my cell-based assays. What can I do to improve its solubility?

A: this compound, like many polyphenolic compounds, has poor water solubility, which can be a significant challenge for in vitro experiments.[9]

Recommended Solutions:

  • Use of a Co-Solvent: The most common approach is to first dissolve this compound in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[10] This stock solution can then be serially diluted in the aqueous assay medium. It is crucial to keep the final concentration of the organic solvent in the assay as low as possible (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[10]

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent.[10][11] Increasing the pH of the buffer can deprotonate the phenolic hydroxyl groups, making the molecule more polar and increasing its aqueous solubility.[10] However, you must first verify that the change in pH does not affect the stability of the compound or the biological system being studied.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[10] This can be an effective way to increase the solubility of this compound without using organic solvents.

Issue 3: Unexpected Off-Target Effects

Q: I am observing unexpected cellular responses or toxicity that are inconsistent with the known activity of this compound. How can I investigate this?

A: Unexpected biological effects can be due to impurities in the batch or non-specific activity.

Investigation Steps:

  • Detailed Chemical Profiling: Use analytical techniques like HPLC-MS/MS or qNMR to get a more detailed chemical profile of your batch.[12] This can help to identify any significant impurities that might be responsible for the off-target effects.

  • Assay Interference: Some compounds in natural product extracts can interfere with assay readouts.[13] For example, colored compounds can interfere with colorimetric assays, and fluorescent compounds can interfere with fluorescence-based assays.[13][14] Run appropriate controls, such as the compound in media without cells, to check for assay interference.

  • Consult the Supplier: Contact the supplier of the this compound and provide them with the batch number. They may have additional quality control data or reports of similar issues from other customers.

Experimental Protocols

Protocol 1: Quality Control of this compound Batches using HPLC

This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC with a Diode Array Detector (DAD).[15]

  • Apparatus and Reagents:

    • HPLC system with DAD

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • HPLC-grade acetonitrile, water, and formic acid

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 30-40 minutes. An example gradient is: 0-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: Monitor at the maximum absorbance wavelength for this compound (around 320 nm). Collect spectra from 200-400 nm for peak purity analysis.

  • Procedure:

    • Prepare a stock solution of the this compound reference standard in methanol (B129727) or DMSO.

    • Prepare a sample solution of the this compound batch to be tested at the same concentration.

    • Inject both the reference standard and the sample solution into the HPLC system.

    • Compare the retention time and UV spectrum of the major peak in the sample to that of the reference standard to confirm identity.

    • Calculate the purity of the batch by determining the area of the this compound peak as a percentage of the total peak area in the chromatogram.

G_2 cluster_QC Quality Control Workflow Receive Receive New Batch of this compound Dissolve Prepare Sample for HPLC Analysis Receive->Dissolve HPLC Perform HPLC-DAD Analysis Dissolve->HPLC Analyze Analyze Data (Purity, Identity) HPLC->Analyze Compare Compare with Reference Standard and Previous Batches Analyze->Compare Decision Meets Specifications? Compare->Decision Accept Accept Batch Decision->Accept Yes Reject Reject Batch Decision->Reject No

Experimental workflow for quality control of incoming this compound batches.

Protocol 2: Standardized MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]

  • Materials:

    • Cells in culture

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle controls (medium with the same concentration of DMSO as the highest concentration of this compound) and untreated controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Improving the Solubility of this compound with Cyclodextrins

This protocol describes how to prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.[10]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Ethanol

  • Procedure:

    • Determine the Molar Ratio: A common starting molar ratio of this compound to HP-β-CD is 1:1 or 1:2.

    • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring. Gentle warming may be necessary.

    • Dissolve this compound: In a separate container, dissolve the this compound in a minimal amount of ethanol.

    • Mixing: Slowly add the this compound solution dropwise to the aqueous HP-β-CD solution while stirring continuously.

    • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light, to allow for complex formation.

    • Lyophilization (Optional): The solution can be freeze-dried to obtain a solid powder of the inclusion complex, which can be easily reconstituted in aqueous media.

Signaling Pathway

This compound is found in Gnetum montanum extract, which has been shown to induce apoptosis in colon cancer cells by inhibiting the AKT signaling pathway.[18] The diagram below illustrates a simplified overview of this pathway.

G_3 cluster_Pathway AKT Signaling Pathway cluster_Downstream Downstream Effects GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates & Activates mTOR mTOR AKT->mTOR GSK3b GSK3β AKT->GSK3b Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation GSK3b->Proliferation Gnetum Gnetum montanum Extract (contains this compound) Gnetum->AKT Inhibits

Simplified AKT signaling pathway inhibited by Gnetum montanum extract.

References

Technical Support Center: Overcoming Gnetumontanin B Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Gnetumontanin B in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a stilbenoid found in the plant Gnetum montanum.[1] Research on the extract of Gnetum montanum, which contains this compound, has shown that it can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism is the inhibition of the AKT signaling pathway, a crucial pathway for cell survival and proliferation.[1] The activation of the AKT pathway is a known contributor to tumor aggressiveness and the development of drug resistance.[1][2]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While direct resistance mechanisms to this compound have not been extensively studied, based on related compounds and general principles of drug resistance, several mechanisms are plausible:

  • Activation of Pro-Survival Signaling Pathways: The most likely mechanism is the upregulation or constitutive activation of the PI3K/AKT/mTOR pathway.[1][2][3] Since this compound is believed to inhibit AKT, hyperactivity of this pathway would counteract the drug's effects.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy. This is a common mechanism of multidrug resistance.

  • Alteration of the Molecular Target: Although the direct molecular target of this compound is not definitively established, mutations in the target protein could prevent the drug from binding effectively.

  • Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance pathways.[4]

Q3: How can I confirm that my cell line has developed resistance to this compound?

Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine the IC50 by performing a cell viability assay (e.g., MTT or CellTiter-Glo) on your parental (sensitive) cell line and the suspected resistant cell line. A resistant cell line will require a much higher concentration of this compound to achieve a 50% reduction in cell viability compared to the parental line.

Troubleshooting Guides

Issue 1: Increased IC50 Value for this compound

If you observe a significant increase in the IC50 value of this compound in your cell line over time, it is likely that the cells are developing resistance.

Troubleshooting Workflow:

start Increased IC50 Observed confirm Confirm Resistance: Compare IC50 of suspected resistant line to parental line start->confirm investigate Investigate Mechanism confirm->investigate pathway Pathway Analysis: Western blot for p-AKT, p-mTOR investigate->pathway efflux Efflux Pump Activity: Use efflux pump inhibitors (e.g., Verapamil (B1683045), GG918) investigate->efflux sequence Target Sequencing: If target is known, sequence to check for mutations investigate->sequence reversal Attempt to Reverse Resistance pathway->reversal efflux->reversal new_drug Switch to Alternative Compound sequence->new_drug combo Combination Therapy: Co-administer with AKT inhibitor or efflux pump inhibitor reversal->combo reversal->new_drug

Caption: Troubleshooting workflow for increased this compound IC50.

Possible Causes and Solutions:

Potential Cause Suggested Action
Upregulation of the PI3K/AKT/mTOR pathway Perform a Western blot to compare the levels of phosphorylated (active) AKT and mTOR in your sensitive and resistant cell lines. If these are elevated in the resistant line, consider co-treatment with a known PI3K or AKT inhibitor.
Increased drug efflux Treat your resistant cells with this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil or GG918).[5] A significant decrease in the IC50 value in the presence of the inhibitor suggests the involvement of efflux pumps.
Alteration of the drug's molecular target If a direct molecular target of this compound is identified in the future, sequencing the gene encoding this target in the resistant cell line could reveal mutations that prevent drug binding.
Issue 2: Heterogeneous Response to this compound Treatment

If you observe that a subpopulation of your cells survives and proliferates despite this compound treatment, this may indicate the emergence of a resistant clone.

Possible Causes and Solutions:

Potential Cause Suggested Action
Clonal Selection Isolate the surviving cells and expand them to create a new cell line. Characterize the IC50 of this new line to confirm resistance. This new resistant cell line can then be used to investigate the mechanisms of resistance as described in Issue 1.
Cancer Stem Cells (CSCs) A subpopulation of cancer stem cells, which are often inherently more resistant to therapy, may be surviving the treatment. You can investigate this by using markers for CSCs in your specific cancer model and assessing their prevalence before and after treatment.

Quantitative Data Summary

The following table presents hypothetical IC50 values to illustrate the concept of resistance. Actual values will vary depending on the cell line and experimental conditions.

Cell Line Treatment Hypothetical IC50 (µM) Fold Resistance
Parental MCF-7This compound151
Resistant MCF-7This compound1208
Resistant MCF-7This compound + AKT Inhibitor (e.g., MK-2206)251.7
Resistant MCF-7This compound + Efflux Pump Inhibitor (e.g., Verapamil)402.7

Key Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line
  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using an MTT or similar cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in the culture media. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of recovery and proliferation. If significant cell death occurs, reduce the drug concentration.

  • Resistance Confirmation: Periodically determine the IC50 of the cultured cells. A significant increase (e.g., 5-10 fold or higher) compared to the parental line indicates the establishment of a resistant cell line.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process.

Protocol 2: Cell Viability (MTT) Assay to Determine IC50
  • Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and any combination agents) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression analysis to calculate the IC50 value.

Protocol 3: Western Blot for AKT Pathway Activation
  • Cell Lysis: Lyse both parental and resistant cells (with and without this compound treatment) using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Apply a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of p-AKT to total AKT to determine the extent of pathway activation.

Signaling Pathways and Workflows

cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Proliferation, Drug Resistance mTOR->Survival GnetB This compound GnetB->AKT cluster_1 Overcoming Resistance via Combination Therapy GnetB This compound Resistant_Cell Resistant Cancer Cell GnetB->Resistant_Cell Ineffective Apoptosis Apoptosis GnetB->Apoptosis Synergistic Effect GnetB->Apoptosis Restored Sensitivity AKT_Inhibitor AKT Inhibitor AKT_Inhibitor->Resistant_Cell AKT_Inhibitor->Apoptosis Synergistic Effect Efflux_Inhibitor Efflux Pump Inhibitor Efflux_Inhibitor->Resistant_Cell Efflux_Inhibitor->Apoptosis Restored Sensitivity

References

Technical Support Center: Optimizing Gnetumontanin B Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful delivery of Gnetumontanin B in animal models. Given the challenges associated with the poor solubility of stilbenoids, this guide focuses on practical strategies to enhance bioavailability and achieve consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

A1: this compound is a stilbenoid found in Gnetum montanum. It has shown potent inhibitory activity against TNF-alpha, with an IC50 of 1.49 µM[1]. Like many stilbenoids, it is soluble in organic solvents such as DMSO, chloroform, and acetone (B3395972) but is expected to have low aqueous solubility[2][3]. This poor water solubility is a primary contributor to its low oral bioavailability.

Q2: What are the main challenges in the oral delivery of this compound?

A2: The primary challenges for oral delivery of this compound are its low aqueous solubility and extensive first-pass metabolism in the liver and intestines. These factors significantly limit its oral bioavailability, leading to low and variable plasma concentrations in animal studies.

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A3: Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve its solubility, protect it from degradation, and enhance absorption.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can increase its dissolution rate.

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can significantly improve the aqueous solubility of this compound.

Q4: Are there any known signaling pathways affected by this compound?

A4: Studies on Gnetum montanum extract, which contains this compound, have shown that it can inhibit the AKT signaling pathway. The extract has been observed to down-regulate the phosphorylation of key proteins in this pathway, including AKT, GSK-3β, PDK1, and c-Raf, both in vitro and in vivo[4][5]. This suggests that this compound may exert its therapeutic effects, at least in part, through the modulation of this pathway.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Possible Cause Troubleshooting Strategy
Poor aqueous solubility Formulate this compound as a nanosuspension, solid dispersion, or cyclodextrin complex to enhance dissolution in gastrointestinal fluids.
Extensive first-pass metabolism Co-administer with a bioenhancer that inhibits glucuronidation, a major metabolic pathway for stilbenoids.
P-glycoprotein (P-gp) efflux Determine if this compound is a P-gp substrate using an in vitro assay (see Experimental Protocols). If it is, co-administration with a P-gp inhibitor can increase intestinal absorption.
Incorrect vehicle for administration For preclinical studies, a co-solvent system (e.g., DMSO, PEG300, Tween-80) can be used to solubilize the compound for oral gavage. However, the potential for vehicle effects on absorption should be considered.
Issue 2: Difficulty in Preparing a Stable Formulation
Possible Cause Troubleshooting Strategy
Precipitation of the compound in the dosing vehicle Increase the proportion of organic co-solvent or add a surfactant to improve and maintain solubility. Prepare the formulation immediately before dosing if precipitation is rapid.
Non-uniform suspension For suspensions, ensure vigorous and consistent mixing before drawing each dose. Consider reducing the particle size of the compound through micronization.
Low encapsulation efficiency in nanoparticles Optimize the drug-to-carrier ratio and the formulation process parameters (e.g., sonication time, homogenization speed).

Quantitative Data Summary

As specific quantitative data for this compound is limited, data for the structurally related stilbenoid, gnetol (B1454320), is provided as a proxy to illustrate the expected pharmacokinetic challenges.

Table 1: Pharmacokinetic Parameters of Gnetol in Rats (Oral Administration)

ParameterValueReference
Oral Bioavailability6.59%[6][7]
Tmax (Time to maximum concentration)Not Reported
Cmax (Maximum concentration)Not Reported
Half-life (t1/2)4.2 hours[7]

Note: This data is for gnetol and should be used as an estimation for this compound. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Oral Gavage (Co-solvent System)
  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • For a final dosing solution of 5 mg/mL, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 500 µL of sterile water or saline and vortex to ensure a homogenous solution.

  • Administer to animals via oral gavage at the desired dose.

Protocol 2: Quantification of this compound in Mouse Plasma using LC-MS/MS

This protocol is a general guideline and should be optimized for this compound.

  • Sample Preparation:

    • To 50 µL of mouse plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in either positive or negative mode (to be determined based on the ionization efficiency of this compound). Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound spiked into blank mouse plasma and processed using the same procedure.

    • Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Delivery cluster_formulation Formulation Development cluster_animal_study Animal Model Studies cluster_analysis Bioanalysis and Efficacy Formulation This compound Formulation (e.g., Nanoparticles, Solid Dispersion) Characterization Physicochemical Characterization (Size, Encapsulation Efficiency) Formulation->Characterization Dosing Oral Administration to Animal Model (e.g., Mice, Rats) Characterization->Dosing Optimized Formulation Sampling Blood and Tissue Sample Collection Dosing->Sampling Quantification LC-MS/MS Quantification of This compound in Plasma/Tissues Sampling->Quantification Efficacy In Vivo Efficacy Assessment (e.g., Tumor Growth Inhibition) Sampling->Efficacy PK_Analysis Pharmacokinetic Analysis (Bioavailability, Half-life) Quantification->PK_Analysis

Caption: Workflow for optimizing this compound delivery.

signaling_pathway Proposed this compound Signaling Pathway Gnetumontanin_B This compound PI3K PI3K Gnetumontanin_B->PI3K AKT AKT PI3K->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits cRaf c-Raf AKT->cRaf Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes PDK1 PDK1 PDK1->AKT Phosphorylates

Caption: Inhibition of the AKT signaling pathway by this compound.

References

Technical Support Center: Gnetumontanin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Gnetumontanin B, particularly concerning its cytotoxic effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action? A1: this compound is a stilbenoid compound identified in plants of the Gnetum genus. Research on extracts from Gnetum montanum, which contain this compound, has shown significant antitumor effects. The primary mechanisms of action observed with these extracts are the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase in cancer cells.[1]

Q2: How does this compound induce apoptosis and cell cycle arrest? A2: Studies on Gnetum montanum extract suggest that its cytotoxic effects are mediated through the inhibition of the AKT signaling pathway.[1] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. The process also involves the activation of caspases (e.g., cleaved caspase-3) and the cleavage of PARP, which are hallmark indicators of apoptosis.[1] The cell cycle arrest at the G2/M phase is linked to the modulation of key regulatory proteins, preventing the cell from entering mitosis.[1][2]

Q3: What are typical concentration ranges and incubation times to observe cytotoxicity? A3: The effective concentration and incubation time are cell-line dependent. For the SW480 human colon cancer cell line, a Gnetum montanum extract containing this compound demonstrated a time-dependent cytotoxic effect, with lower IC50 values observed after longer incubation periods (24, 48, and 72 hours).[1] It is recommended to perform a dose-response and time-course experiment for your specific cell line, starting with a broad concentration range (e.g., 10-200 µg/mL for extracts) to determine the optimal conditions.

Q4: What morphological changes should I expect in cells treated with high concentrations of this compound? A4: At cytotoxic concentrations, you should expect to observe morphological changes consistent with apoptosis. These include cell shrinkage, rounding, detachment from the culture surface (for adherent cells), membrane blebbing, and the formation of apoptotic bodies. Nuclear condensation and fragmentation are also key features.[1]

Q5: Is this compound soluble in aqueous media? A5: Like many stilbenoids, this compound has poor water solubility. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which can then be diluted in the cell culture medium for experiments. Always prepare a vehicle control (medium with the same final concentration of DMSO) to account for any solvent-induced effects.

Troubleshooting Guide

Problem / Question Potential Cause(s) Recommended Solution(s)
High variability in my cytotoxicity assay (e.g., MTT) results. 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. Pipetting errors.4. Reagent contamination.1. Ensure a single-cell suspension before seeding; mix gently and thoroughly.2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes; change tips for each condition.4. Use sterile, fresh reagents.
I'm not observing any cytotoxic effect, even at high concentrations. 1. Compound inactivity (degradation).2. Cell line is resistant.3. Insufficient incubation time.4. Low final concentration of the compound.1. Prepare fresh stock solutions of this compound; store protected from light at -20°C or below.2. Test on a different, known-sensitive cell line to confirm compound activity.3. Increase the incubation period (e.g., test at 24, 48, and 72 hours).4. Recalculate dilutions and confirm the concentration range.
My untreated (negative) control cells are dying. 1. Microbial contamination (bacteria, fungi, mycoplasma).2. Solvent (e.g., DMSO) toxicity.3. Poor cell health (high passage number, stress).1. Visually inspect cultures for turbidity or color changes; perform mycoplasma testing. Discard contaminated cultures.[3]2. Ensure the final DMSO concentration is non-toxic (typically <0.5%). Run a vehicle-only control.3. Use cells from a fresh, low-passage stock. Ensure optimal culture conditions.
The formazan (B1609692) crystals in my MTT assay won't dissolve completely. 1. Insufficient volume of solubilization solution.2. Inadequate mixing.3. High cell density leading to excessive formazan.1. Ensure the solubilization solution (e.g., DMSO or acidified isopropanol) volume is adequate (typically equal to the culture volume).2. Place the plate on a shaker or gently pipette up and down to ensure complete dissolution.3. Reduce the initial cell seeding density.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from studies on Gnetum montanum extract (GME), which contains this compound, against a human colon cancer cell line.

Cell LineCompoundIncubation TimeIC50 Value (µg/mL)Citation
SW480Gnetum montanum Extract24 hours126.50[1]
SW480Gnetum montanum Extract48 hours78.25[1]
SW480Gnetum montanum Extract72 hours50.77[1]

Note: These values are for a crude plant extract and should be used as a preliminary guide. The IC50 for purified this compound may differ and should be determined empirically for each cell line.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. Add the desired final concentrations to the wells. Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

  • Cell Treatment: Culture and treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration in 6-well plates.

  • Cell Harvest: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells gently in 1 mL of ice-cold 70% ethanol (B145695) while vortexing at a low speed. Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer to measure the fluorescence of the DNA-bound PI.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase.[4]

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_cells Prepare Cell Culture seed_plate Seed Cells in Microplate prep_cells->seed_plate prep_compound Prepare this compound Stock treat_cells Treat with Compound prep_compound->treat_cells seed_plate->treat_cells incubate Incubate (24-72h) treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay readout Measure Readout (e.g., Absorbance) assay->readout analysis Data Analysis & IC50 Calculation readout->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

troubleshooting_guide node_sol node_sol start Unexpected Results? q1 High Variability? start->q1 q2 No Cytotoxicity? q1->q2 No sol1 Check Seeding Density Use Calibrated Pipettes Map Plate for Edge Effects q1->sol1 Yes q3 Control Cell Death? q2->q3 No sol2 Verify Compound Stability Increase Concentration/Time Switch to Sensitive Cell Line q2->sol2 Yes sol3 Test for Contamination Run Vehicle Control Use Low-Passage Cells q3->sol3 Yes

Caption: Troubleshooting logic for cytotoxicity experiments.

signaling_pathway cluster_akt AKT Pathway cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation compound This compound akt AKT compound->akt Inhibits (via P-AKT↓) pdk1 PDK1 pdk1->akt Activates gsk3b GSK-3β akt->gsk3b cdk1 CDK1/Cyclin B1 akt->cdk1 bcl2 Bcl-2 akt->bcl2 Activates bax Bax akt->bax arrest G2/M Arrest cdk1->arrest apoptosis Apoptosis bcl2->apoptosis caspase Caspase-3 Activation bax->caspase bax->apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for this compound cytotoxicity.

References

How to handle Gnetumontanin B safely in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Gnetumontanin B in the laboratory.

Section 1: Safety and Handling (FAQs)

This section addresses common questions regarding the safe handling, storage, and disposal of this compound, based on best practices for similar stilbenoid compounds.

Q1: What is this compound and what are its primary hazards?

  • May form combustible dust concentrations in air.[1]

  • May cause respiratory irritation if inhaled as a dust.[2][3]

  • May cause skin and eye irritation upon contact.[2][3][4]

  • Harmful if swallowed in large quantities.[3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: To ensure personal safety, the following PPE is recommended when handling this compound powder:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1]

  • Hand Protection: Use nitrile rubber gloves.[1]

  • Body Protection: A full-length laboratory coat should be worn.[1]

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[2]

Q3: How should this compound be stored?

A3: Proper storage is crucial to maintain the integrity and stability of this compound.

  • Temperature: Store in a cool, dry place. For long-term storage, it is often recommended to store at -20°C.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][5]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]

Q4: How should this compound be prepared for experiments?

A4: this compound is a powder that needs to be dissolved in a suitable solvent for in vitro experiments.

  • Solvents: It is soluble in solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.

  • Procedure: Prepare stock solutions by dissolving the powder in the chosen solvent. Further dilutions to working concentrations should be made with the appropriate cell culture medium. It is good practice to prepare fresh dilutions for each experiment.

Q5: What are the proper first aid measures in case of exposure?

A5: In the event of accidental exposure, follow these first aid guidelines:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2]

Q6: How should this compound waste be disposed of?

A6: Dispose of this compound waste in accordance with local, state, and federal regulations. Unused material and its container should be treated as chemical waste. Do not dispose of it down the drain.[5]

Section 2: Experimental Protocols & Data

This section provides a detailed protocol for a key experiment involving this compound and summarizes relevant quantitative data.

Protocol: TNF-α Inhibition Assay using ELISA

This protocol outlines the steps to determine the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) in a cell-based assay.

Objective: To quantify the IC50 value of this compound for the inhibition of TNF-α secretion from stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

  • Multichannel pipette and sterile tips

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and treat them with the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (no this compound). Incubate for 1-2 hours.

  • Stimulation: After the pre-incubation period, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control (unstimulated cells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant from each well.

  • ELISA Assay: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[6][7][8] This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop color.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve. Determine the percentage of inhibition for each this compound concentration relative to the LPS-stimulated control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Quantitative Data Summary
CompoundBiological ActivityIC50 ValueSource
This compoundInhibition of TNF-α production1.49 µMMedChemExpress

Section 3: Troubleshooting Guide

This section provides solutions to common issues that may arise during experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with PBS.[9]
Low or no TNF-α production in stimulated control - Inactive LPS- Cells are not responsive- Problem with ELISA kit- Use a fresh batch of LPS and ensure proper storage.- Check cell viability and passage number. Use low-passage cells.- Verify the expiration date and proper storage of the ELISA kit components. Run kit controls.
High background in ELISA - Insufficient washing- Contaminated reagents- Non-specific binding- Increase the number of wash steps or the soaking time during washes.- Use fresh, sterile reagents.- Ensure the blocking step was performed correctly as per the ELISA protocol.[10]
Compound precipitation in media - Poor solubility of this compound at high concentrations- Interaction with media components- Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions just before use.- If precipitation persists, consider using a different solvent or a lower concentration range.
Cell toxicity observed - this compound is cytotoxic at the tested concentrations- High solvent concentration- Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound.- Ensure the final solvent concentration is not toxic to the cells.

Section 4: Signaling Pathways and Visualizations

This compound, as a stilbenoid, is likely to influence cellular signaling pathways involved in inflammation and cell survival. Based on studies of related compounds and the cellular processes they affect, the following pathways are of interest.

TNF-α Signaling Pathway

This compound has been shown to inhibit TNF-α production. The TNF-α signaling pathway is a critical regulator of inflammation, apoptosis, and cell survival.

TNF_alpha_pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes GnetumontaninB This compound GnetumontaninB->TNFa Inhibits Production

Caption: this compound's inhibitory effect on TNF-α production.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. Stilbenoids have been shown to modulate this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival mTOR->CellSurvival GnetumontaninB This compound (Potential Effect) GnetumontaninB->Akt Modulates MAPK_ERK_Pathway Stimulus External Stimulus (e.g., Mitogens) Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression GnetumontaninB This compound (Potential Effect) GnetumontaninB->Raf Modulates

References

Gnetumontanin B light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the light sensitivity and appropriate storage conditions for Gnetumontanin B. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

Q2: Is this compound sensitive to light?

A2: Yes, it is highly probable that this compound is sensitive to light. Stilbenoids, the chemical class to which this compound belongs, are known to be photosensitive.[1][2][3] Exposure to UV and even ambient fluorescent light can cause chemical changes.

Q3: What happens to this compound upon exposure to light?

A3: Light exposure can induce a process called photoisomerization in stilbenoids, converting the naturally occurring trans-isomer to the cis-isomer.[1][2][3] This change in molecular geometry can significantly impact the compound's biological activity and the reproducibility of experimental results. In some cases, prolonged UV exposure can lead to the formation of phenanthrene (B1679779) structures.[1][2][3]

Q4: What are the ideal solvent conditions for storing this compound in solution?

A4: For short-term storage in solution, it is advisable to use a high-purity, anhydrous solvent. Based on studies of similar compounds, hydro-alcoholic solvents might be suitable, but stability in these systems is enhanced in the dark.[4] It is critical to avoid alkaline conditions, as the degradation of stilbenoids like resveratrol (B1683913) increases exponentially in the pH range of 6-9.[4] For long-term storage, it is always best to store the compound in its solid, powdered form.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment. Avoid using solutions that have been stored for extended periods, especially if not protected from light. 3. Check pH of Solutions: Ensure that the pH of your experimental buffer or solvent is not alkaline.
Visible change in the appearance of the solid compound (e.g., color change). Potential degradation of the solid material.Discard the compound and use a fresh, properly stored batch. This could indicate oxidation or other forms of degradation.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of isomers or degradation products.1. Confirm Isomerization: Run analytical standards of both trans- and cis-isomers if available. 2. Minimize Light Exposure: Protect samples from light during preparation and analysis by using amber vials and minimizing exposure time.

Storage Condition Summary

Form Temperature Light Conditions Atmosphere Duration
Solid (Powder) -20°CProtect from light (store in an amber vial or dark container)Store under an inert atmosphere (e.g., argon or nitrogen) if possibleLong-term
In Solution -20°C or -80°CProtect from light (use amber vials)N/AShort-term (prepare fresh)

Note: The recommendation for storing the solid at -20°C is based on storage conditions for a freeze-dried extract of Gnetum montanum containing this compound.

Experimental Protocols

Protocol 1: General Handling of this compound

  • Receiving and Initial Storage: Upon receipt, immediately store the solid compound at -20°C in a light-protected container.

  • Weighing and Preparation of Stock Solutions:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a subdued light environment.

    • Dissolve in a suitable solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution immediately before use.

    • Use amber-colored tubes or wrap tubes in aluminum foil to protect them from light.

  • Storage of Solutions: For any short-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. It is highly recommended to prepare fresh solutions for each experiment.

Visualizations

GnetumontaninB_Workflow Figure 1: Recommended Experimental Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_experiment Experimentation storage Store Solid at -20°C (Protect from Light) weigh Weigh in Subdued Light storage->weigh Equilibrate to RT dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, Ethanol) weigh->dissolve dilute Prepare Working Solutions (Use Amber Vials) dissolve->dilute experiment Immediate Use in Assay dilute->experiment

Figure 1: Recommended Experimental Workflow

Stilbenoid_Isomerization Figure 2: Light-Induced Isomerization cluster_trans trans-isomer cluster_cis cis-isomer trans-Gnetumontanin B->cis-Gnetumontanin B UV or Fluorescent Light cis-Gnetumontanin B->trans-Gnetumontanin B Light/Heat trans_img cis_img

Figure 2: Light-Induced Isomerization

References

Optimizing incubation time for Gnetumontanin B treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gnetumontanin B in their experiments.

Troubleshooting Guides

Issue: Determining the Optimal Incubation Time for this compound Treatment

Optimizing the incubation time is critical for observing the desired cellular response to this compound. The ideal duration depends on the cell type, the concentration of this compound, and the specific endpoint being measured.

Initial Steps & Considerations:

  • Literature Review: While specific protocols for this compound may be limited, reviewing studies on similar stilbenoids or compounds with related mechanisms can provide a starting point for incubation time ranges.

  • Cell Type Characteristics: Consider the doubling time and metabolic rate of your cell line. Faster-growing cells may exhibit responses over shorter incubation periods.

  • Concentration Dependence: The optimal incubation time is often linked to the concentration of the compound used. A time-course experiment should ideally be performed for each concentration of interest.

Experimental Approach: Time-Course Experiment

A time-course experiment is the most effective method to determine the optimal incubation time.

Table 1: Example Time-Course Experiment Parameters

ParameterRecommendation
Cell Seeding Density Plate cells to be 50-70% confluent at the time of treatment.
This compound Conc. Select a concentration based on dose-response curves (e.g., IC50).
Time Points Include a range of short, intermediate, and long durations.
Short: 0, 2, 4, 6, 8 hours (for early signaling events)
Intermediate: 12, 18, 24 hours (for protein expression changes)
Long: 36, 48, 72 hours (for cell viability/apoptosis)[1]
Assay Perform the relevant assay (e.g., MTT, Western Blot, qPCR) at each time point.

Data Analysis and Interpretation:

  • Plot the measured response (e.g., cell viability, protein expression) against the incubation time.

  • The optimal incubation time will be the point at which the desired effect is maximal or reaches a plateau.

Troubleshooting Unexpected Results:

IssuePossible CauseSuggested Solution
No observable effect Incubation time is too short.Extend the time course to include later time points.
Concentration of this compound is too low.Perform a dose-response experiment to determine the optimal concentration.
Cell viability is compromised.Ensure proper cell culture maintenance and check for contamination.[2]
High cell death at all time points Concentration of this compound is too high.Perform a dose-response experiment with lower concentrations.
Incubation time is too long.Focus on earlier time points in your time-course experiment.
Inconsistent results Inconsistent cell seeding.Ensure uniform cell seeding across all wells/plates.[3]
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile media.
Reagent variability.Use fresh, properly stored reagents for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

Q2: How should I prepare and store this compound?

A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.

Q3: My cells are detaching after treatment with this compound. What should I do?

A3: Cell detachment can indicate cytotoxicity. Consider the following:

  • Reduce Concentration: Your this compound concentration may be too high. Perform a dose-response experiment to find a less toxic concentration.

  • Shorten Incubation Time: The treatment duration may be too long. A time-course experiment can help identify a shorter, effective incubation period.

  • Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).

Q4: I am not observing any changes in the phosphorylation of my target protein after this compound treatment. Why?

A4: This could be due to several factors:

  • Suboptimal Incubation Time: Phosphorylation events can be transient. You may be missing the peak response. Perform a time-course experiment with shorter and more frequent time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Incorrect Concentration: The concentration of this compound may be insufficient to induce a detectable change.

  • Antibody Issues: Verify the specificity and optimal dilution of your primary antibody for Western blotting.

  • Cell Line Specificity: The signaling pathway may not be active or responsive to this compound in your specific cell line.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blotting for Protein Expression Analysis

  • Cell Lysis: After treatment with this compound for the optimized incubation time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against your protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

GnetumontaninB_Signaling_Pathway cluster_nucleus Nuclear Events GnetumontaninB This compound TNFa_receptor TNF-α Receptor GnetumontaninB->TNFa_receptor Inhibits p_AKT p-AKT GnetumontaninB->p_AKT Inhibits IKK IKK TNFa_receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates AKT AKT AKT->p_AKT Phosphorylation

Caption: this compound's potential mechanism of action.

Experimental_Workflow start Start cell_culture Cell Culture (Seeding) start->cell_culture treatment This compound Treatment cell_culture->treatment incubation Incubation (Time-Course) treatment->incubation assay Endpoint Assay (e.g., MTT, Western Blot) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound treatment.

Troubleshooting_Logic start Unexpected Result? no_effect No Effect? start->no_effect high_toxicity High Toxicity? start->high_toxicity inconsistent Inconsistent Results? start->inconsistent no_effect->high_toxicity No sol_time Adjust Incubation Time no_effect->sol_time Yes sol_conc Adjust Concentration no_effect->sol_conc Yes high_toxicity->inconsistent No high_toxicity->sol_time Yes high_toxicity->sol_conc Yes sol_culture Check Cell Culture Technique inconsistent->sol_culture Yes sol_reagents Check Reagents inconsistent->sol_reagents Yes

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

Validating the Anticancer Effects of Gnetumontanin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a stilbenoid found in Gnetum montanum. While direct and extensive research on the specific anticancer properties of this compound is currently limited, preliminary studies on extracts of Gnetum montanum and related compounds, such as Gnetin C, provide a basis for investigating its potential as an anticancer agent. This guide offers a comparative overview of the known anticancer effects of Gnetum montanum extract (GME) and its constituents, alongside detailed experimental protocols to facilitate further research into this compound.

One study has highlighted that this compound is a potent inhibitor of TNF-alpha, with an IC50 value of 1.49 x 10⁻⁶ mol L⁻¹. Tumor necrosis factor-alpha (TNF-α) is a cytokine involved in systemic inflammation and has been shown to play a role in tumor progression[1][2][3][4]. By inhibiting TNF-α, this compound may exert indirect anticancer effects, a hypothesis that warrants further investigation.

Given the scarcity of data on this compound, this guide will leverage data from studies on GME and the well-researched stilbenoid, Gnetin C, also found in the Gnetum genus, to provide a framework for validation.

Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxicity of Gnetum montanum extract (GME) and Gnetin C against various cancer cell lines. This data can serve as a benchmark for future studies on this compound.

Table 1: In Vitro Cytotoxicity (IC50) of Gnetum Montanum Extract (GME) and Gnetin C

Compound/ExtractCancer Cell LineCell TypeIC50 ValueCitation
GMESW480Human Colon Cancer50.77 µg/mL (72h)[5]
Gnetin CHL60Human Leukemia13 µM[6][7]
Gnetin CPANC-1Human Pancreatic Cancer16.29 ± 1.11 µM[8]
Gnetin CAsPC-1Human Pancreatic Cancer13.83 ± 0.92 µM[8]
Gnetin CPan-02Mouse Pancreatic Cancer12.22 ± 1.45 µM[8]
Gnetin CPC-3Human Prostate Cancer10.28 ± 0.79 µM[8]
Gnetin CDU-145Human Prostate Cancer9.85 ± 2.60 µM[8]
Gnetin CLNCaPHuman Prostate Cancer8.95 ± 0.92 µM[8]

Mechanisms of Action: Insights from Gnetum Compounds

Studies on GME and Gnetin C suggest that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest, involving key signaling pathways.

Apoptosis Induction

Gnetum montanum extract has been shown to induce apoptosis in SW480 human colon cancer cells. This is achieved by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as Bax, leading to the activation of caspase-3 and cleavage of PARP[5].

Cell Cycle Arrest

Treatment with GME resulted in an increased percentage of SW480 cells in the G2/M phase of the cell cycle, indicating a blockage at this checkpoint[5]. Gnetin C has also been shown to induce cell cycle arrest in acute myeloid leukemia cell lines[6][7].

Signaling Pathways

The anticancer effects of GME on SW480 cells are linked to the inhibition of the AKT signaling pathway. A decrease in the phosphorylation of AKT, GSK-3β, PDK1, and c-Raf was observed[5]. In acute myeloid leukemia cells, Gnetin C has been found to inhibit the ERK1/2 and AKT/mTOR pathways[6][7].

Gnetum_montanum_Extract_Signaling_Pathway Proposed Signaling Pathway for Gnetum Montanum Extract (GME) in SW480 Colon Cancer Cells GME Gnetum Montanum Extract (GME) PDK1 PDK1 GME->PDK1 inhibits phosphorylation AKT AKT GME->AKT inhibits phosphorylation cRaf c-Raf GME->cRaf inhibits phosphorylation GSK3b GSK-3β GME->GSK3b inhibits phosphorylation Bcl2 Bcl-2 AKT->Bcl2 inhibits CellCycleArrest G2/M Phase Cell Cycle Arrest GSK3b->CellCycleArrest Bax Bax Bcl2->Bax inhibits Caspase3 Caspase-3 Bax->Caspase3 CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Proposed GME signaling pathway in colon cancer.

Experimental Protocols

To facilitate the validation of this compound's anticancer effects, detailed protocols for key in vitro and in vivo assays are provided below.

Experimental Workflow

Anticancer_Drug_Validation_Workflow General Workflow for Validating Anticancer Compounds cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies MTT MTT Assay (Cytotoxicity Screening) FlowCytometry Flow Cytometry (Cell Cycle & Apoptosis Analysis) MTT->FlowCytometry WesternBlot Western Blot (Protein Expression Analysis) FlowCytometry->WesternBlot Xenograft Tumor Xenograft Model (Efficacy & Toxicity) WesternBlot->Xenograft DataAnalysis Data Analysis & Interpretation Xenograft->DataAnalysis Compound Test Compound (e.g., this compound) Compound->MTT

Caption: Workflow for anticancer compound validation.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • This compound (or other test compounds)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader[6].

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Protocol:

    • Lyse the cell pellets in RIPA buffer on ice.

    • Determine the protein concentration using a BCA assay.

    • Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system[9][10][11][12][13].

Flow Cytometry for Cell Cycle Analysis

This method is used to analyze the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol (B145695)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer[5][14][15][16][17].

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cells

    • Matrigel (optional)

    • Test compound formulation

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject 1x10⁶ to 1x10⁷ cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injections).

    • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot)[18][19][20][21].

Conclusion

While the direct anticancer effects of this compound are yet to be fully elucidated, its known inhibitory effect on TNF-α and the promising anticancer activities of the Gnetum montanum extract and its other constituents like Gnetin C, provide a strong rationale for further investigation. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers to validate the therapeutic potential of this compound and contribute to the development of novel cancer therapies.

References

A Comparative Analysis of Gnetumontanin B and Other Stilbenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Gnetumontanin B against other prominent stilbenoids, including resveratrol (B1683913), pterostilbene, piceatannol, and gnetin C. This analysis is supported by available experimental data to inform further research and development.

Stilbenoids, a class of natural polyphenolic compounds, are renowned for their diverse pharmacological activities. While resveratrol has been the subject of extensive research, other stilbenoids like this compound, a stilbene (B7821643) trimer isolated from Gnetum montanum, are emerging as compounds of significant interest. This guide offers a comparative overview of their efficacy in key therapeutic areas: antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and other selected stilbenoids. The data is presented as IC50 values (the concentration required to inhibit 50% of a biological or biochemical function) or other relevant metrics, providing a basis for comparative assessment.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Source
This compoundData Not Available
Resveratrol~131[1]
Pterostilbene~163-174 µg/mL[2][3]
Piceatannol~10[4]
Gnetin CWeak activity[5]
Gnetum gnemon (Hexane Extract)168.5 µg/mL

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 (µM)Source
This compound TNF-α Inhibition 1.49
ResveratrolNitric Oxide Inhibition~10[6]
PterostilbeneNitric Oxide Inhibition~10[6]
PiceatannolNitric Oxide Inhibition~10[6]
Gnetin CData Not Available

Table 3: Anticancer Activity (Colon Cancer Cell Lines)

CompoundCell LineIC50Incubation TimeSource
This compound (in G. montanum extract) SW480 50.77 µg/mL 72h [7][8]
ResveratrolHCT116170 µM24h[9]
Caco-2120 µM24h[9]
HT-29~50 µg/mL24h
PterostilbeneHT-29~15 µM / 22.4 µM48h[10][11]
HCT116~12 µM48h[7]
Caco-2~75 µM48h[7]
PiceatannolHCT11618.94 µMNot Specified
Gnetin C (in G. gnemon extract)WiDr681 µg/mLNot Specified[12]
HT-2939.37 µg/mLNot Specified
Colon-2636.3 µg/mLNot Specified[5]

Table 4: Neuroprotective Effects

CompoundModelEffectSource
This compoundData Not AvailableData Not Available
ResveratrolVarious in vitro and in vivo modelsProtects against neuronal cell death induced by various toxins and oxidative stress.
PterostilbeneIn vitro modelsShows neuroprotective effects, including inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3]
PiceatannolIn vitro modelsPromotes neural stem cell differentiation.
Gnetin C & other Gnetum StilbenoidsIn vitro models of neuroinflammationInhibit nitric oxide production in microglial cells, suggesting anti-neuroinflammatory effects.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Biological Assays cluster_data_analysis Data Analysis Stilbenoid Compounds Stilbenoid Compounds Serial Dilutions Serial Dilutions Stilbenoid Compounds->Serial Dilutions Antioxidant (DPPH) Antioxidant (DPPH) Serial Dilutions->Antioxidant (DPPH) Add to DPPH solution Anti-inflammatory (NO) Anti-inflammatory (NO) Serial Dilutions->Anti-inflammatory (NO) Treat LPS-stimulated cells Anticancer (MTT) Anticancer (MTT) Serial Dilutions->Anticancer (MTT) Treat cancer cells Neuroprotection Neuroprotection Serial Dilutions->Neuroprotection Treat neuronal cells Spectrophotometry Spectrophotometry Antioxidant (DPPH)->Spectrophotometry Anti-inflammatory (NO)->Spectrophotometry Anticancer (MTT)->Spectrophotometry Microscopy Microscopy Neuroprotection->Microscopy IC50/EC50 Calculation IC50/EC50 Calculation Spectrophotometry->IC50/EC50 Calculation Microscopy->IC50/EC50 Calculation Comparative Analysis Comparative Analysis IC50/EC50 Calculation->Comparative Analysis

General experimental workflow for comparing stilbenoid bioactivity.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (nucleus) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates iNOS_gene iNOS Gene NFkB_p65_p50_nucleus->iNOS_gene induces transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Stilbenoids Stilbenoids (e.g., this compound) Stilbenoids->IKK inhibit Stilbenoids->NFkB_p65_p50_nucleus inhibit translocation

Inhibition of the NF-κB signaling pathway by stilbenoids.

anticancer_pathway Stilbenoids Stilbenoids (e.g., this compound) CellCycle Cell Cycle Progression (e.g., G1/S, G2/M) Stilbenoids->CellCycle arrest Apoptosis Apoptosis Stilbenoids->Apoptosis induce Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) Stilbenoids->Bcl2 downregulate Bax Pro-apoptotic proteins (e.g., Bax) Stilbenoids->Bax upregulate CancerCell Cancer Cell Proliferation Caspases Caspase Activation (e.g., Caspase-3, -8, -9) Apoptosis->Caspases CellDeath Cell Death Caspases->CellDeath Bcl2->Apoptosis Bax->Apoptosis

Anticancer mechanisms of stilbenoids.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future comparative studies.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). Prepare a series of dilutions of the test stilbenoid and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Mixture : In a 96-well plate, add a specific volume of the stilbenoid solution to the DPPH solution. A control well should contain only methanol and the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the stilbenoid.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture : Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding : Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of the stilbenoid for a specified time (e.g., 1 hour).

  • Stimulation : Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production, except for the control group.

  • Incubation : Incubate the plate for a further 24 hours.

  • Nitrite (B80452) Measurement : Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated group without stilbenoid treatment. The IC50 value is determined from the dose-response curve.

Anticancer Activity: MTT Cell Viability Assay
  • Cell Culture : Culture a human colon cancer cell line (e.g., SW480, HCT116, HT-29) in an appropriate medium.

  • Cell Seeding : Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treatment : Treat the cells with a range of concentrations of the stilbenoid for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the concentration-response curve.

Neuroprotective Effect Assay (General Protocol)
  • Cell Culture : Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons.

  • Treatment : Pre-treat the cells with different concentrations of the stilbenoid for a designated period.

  • Induction of Neurotoxicity : Expose the cells to a neurotoxic agent (e.g., 6-hydroxydopamine, amyloid-beta peptide, glutamate) to induce cell death or dysfunction.

  • Incubation : Incubate for a specified time to allow the neurotoxic effects to manifest.

  • Assessment of Neuroprotection : Evaluate cell viability using the MTT assay, measure markers of apoptosis (e.g., caspase activity), or assess specific neuronal functions.

  • Calculation : The neuroprotective effect is quantified by comparing the viability or function of stilbenoid-treated cells to that of cells exposed to the neurotoxin alone. The EC50 value (the concentration that provides 50% of the maximum protective effect) can be determined.

Concluding Remarks

This comparative guide highlights the potent and varied biological activities of this compound and other stilbenoids. While this compound demonstrates particularly strong anti-inflammatory potential, more research is needed to fully elucidate its antioxidant, anticancer, and neuroprotective capabilities with quantitative data. The provided experimental protocols serve as a foundation for future studies aimed at a direct and comprehensive comparison of these promising natural compounds.

References

Gnetumontanin B: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Gnetumontanin B, a key constituent of Gnetum montanum extract, against standard chemotherapy drugs. The data presented is based on available in vitro studies, with a focus on providing a clear comparison of cytotoxic effects, mechanisms of action, and the experimental protocols used for these evaluations.

Quantitative Efficacy Comparison: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the available IC50 values for Gnetum montanum extract (containing this compound) and standard chemotherapy agents against the human colon cancer cell line SW480.

Disclaimer: The following data is compiled from different studies. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods.

Compound/ExtractCell LineIC50 ValueIncubation TimeCitation
Gnetum montanum ExtractSW48050.77 µg/mL72 hours[1][2][3]
CisplatinSW4804.8 µg/mL24 hours[4]
Doxorubicin (B1662922)SW48065.25 ± 3.48 µmol/LNot Specified[5][6]

Mechanisms of Action: A Comparative Overview

Gnetum montanum extract, containing this compound, has been shown to induce anticancer effects through specific molecular pathways.[1][2][7] This section compares its mechanism of action with those of established chemotherapy drugs.

This compound (within Gnetum montanum extract)
  • Induction of Apoptosis: The extract triggers programmed cell death in cancer cells.[1][2][7]

  • Cell Cycle Arrest: It causes an arrest at the G2/M phase of the cell cycle, preventing cell division and proliferation.[1][2]

  • Signaling Pathway Modulation: The anticancer effects are mediated through the inhibition of the AKT signaling pathway.[1][2][7] This involves the downregulation of key proteins such as P-AKT, P-GSK-3β, P-PDK1, and P-c-Raf, and modulation of apoptosis-related proteins like Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.[1][2]

Standard Chemotherapy Drugs
  • Cisplatin: Primarily functions by cross-linking DNA, which triggers DNA damage responses and leads to apoptosis.

  • Doxorubicin: Acts as an intercalating agent, inserting itself into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis.

  • Paclitaxel: Works by stabilizing microtubules, which disrupts the normal process of cell division and leads to cell cycle arrest and apoptosis.

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison.

Cell Viability and IC50 Determination (MTS Assay)
  • Cell Seeding: SW480 cells are seeded in 96-well plates at a density of 3 × 10³ cells/well and allowed to adhere overnight.[2]

  • Treatment: Cells are treated with varying concentrations of the Gnetum montanum extract or chemotherapy drug for specified durations (e.g., 24, 48, 72 hours).[2]

  • MTS Reagent Addition: After the incubation period, 20 μL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[2]

  • Incubation and Measurement: The plates are incubated for 2 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the agent that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: SW480 cells are treated with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).[8]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: SW480 cells are treated with the compound, harvested, and washed with cold PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

GnetumontaninB_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane GnetumontaninB This compound (in G. montanum extract) AKT AKT GnetumontaninB->AKT Inhibition CellCycleArrest G2/M Arrest GnetumontaninB->CellCycleArrest PDK1 PDK1 cRaf c-Raf GSK3B GSK-3β Bcl2 Bcl-2 AKT->Bcl2 Inhibition Bax Bax Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP Cleavage Apoptosis Apoptosis CleavedCaspase3->Apoptosis CleavedPARP Cleaved PARP

Caption: this compound inhibits the AKT pathway, leading to apoptosis and cell cycle arrest.

Experimental_Workflow cluster_workflow In Vitro Efficacy Assessment Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture (e.g., SW480) treatment Treatment with: - this compound / Extract - Standard Chemotherapy Drug (Varying Concentrations) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTS) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) incubation->apoptosis_assay cellcycle_assay Cell Cycle Analysis (PI Staining) incubation->cellcycle_assay ic50 IC50 Calculation viability_assay->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant cellcycle_dist Cell Cycle Distribution Analysis cellcycle_assay->cellcycle_dist end Comparative Efficacy Conclusion ic50->end apoptosis_quant->end cellcycle_dist->end

Caption: A generalized workflow for comparing the in vitro efficacy of anticancer compounds.

References

Gnetumontanin B: A Comparative Analysis of its Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Gnetumontanin B, a key bioactive stilbenoid found in Gnetum montanum, on cancer cells versus normal cells. The data presented is primarily derived from studies on Gnetum montanum extract (GME), of which this compound is a significant constituent. While research on the isolated compound is limited, the available evidence strongly suggests a selective cytotoxic and pro-apoptotic effect on cancerous cells, with minimal impact on their normal counterparts.

Data Presentation: Quantitative Effects

The following tables summarize the key quantitative data regarding the cytotoxic and apoptotic effects of Gnetum montanum extract, rich in this compound, on cancer and normal cell lines.

Table 1: Cytotoxicity of Gnetum montanum Extract (GME) on Colon Cancer Cells vs. Normal Colon Cells

Cell LineCell TypeTreatment DurationIC50 Value (µg/mL)Cytotoxic Effect on Normal Cells
SW480Human Colon Cancer24 hours126.50No cytotoxic effect observed on NCM460 cells at the same dose.[1]
SW480Human Colon Cancer48 hours78.25No cytotoxic effect observed on NCM460 cells at the same dose.[1]
SW480Human Colon Cancer72 hours50.77No cytotoxic effect observed on NCM460 cells at the same dose.[1]
NCM460Normal Human Colonic Epithelial24, 48, 72 hoursNot applicableNo significant cytotoxicity observed.[1]

Table 2: Apoptotic Effects of Gnetum montanum Extract (GME) on SW480 Colon Cancer Cells

Treatment Concentration (µg/mL)DurationPercentage of Apoptotic Cells
12048 hoursIncreased from 20.81% to 61.53% (p < 0.01)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Human colon cancer cells (SW480) and normal human colonic epithelial cells (NCM460) were seeded in 96-well plates at a density of 3 × 10³ cells/well and allowed to adhere overnight.[1]

  • Treatment: The cells were treated with Gnetum montanum extract (GME) at concentrations ranging from 10 to 120 µg/mL for 24, 48, and 72 hours. A 0.1% solution of Dimethylsulfoxide (DMSO) was used as a negative control.[1]

  • MTS Addition: After the incubation period, 20 µL of MTS solution was added to each well and incubated at 37°C for 2 hours.[1]

  • Absorbance Measurement: The absorbance at a wavelength of 490 nm was measured using a microplate reader to determine cell viability.[1]

Apoptosis Analysis (Flow Cytometry)
  • Cell Harvesting: SW480 cells were treated with GME. Both the cells and the supernatant were harvested and washed with Dulbecco's Phosphate Buffered Saline (DPBS).

  • Cell Resuspension: The cells were resuspended to a concentration of 1 × 10⁶ cells/mL in 1× binding buffer.

  • Staining: The treated cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Analysis: Approximately 50,000 cells per sample were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound-rich extract and the general experimental workflow.

GnetumontaninB_Signaling_Pathway GnetumontaninB This compound (in GME) AKT AKT GnetumontaninB->AKT Inhibits Phosphorylation Apoptosis Apoptosis GnetumontaninB->Apoptosis GSK3b GSK-3β AKT->GSK3b Bcl2 Bcl-2 AKT->Bcl2 PDK1 PDK1 PDK1->AKT cRaf c-Raf cRaf->AKT Bcl2->Apoptosis Bax Bax Bax->Apoptosis Caspase3 Caspase-3 CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP CleavedCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage CleavedPARP->Apoptosis

Caption: this compound-mediated inhibition of the AKT signaling pathway leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Assays CellCulture Cell Culture (Cancer vs. Normal) Treatment Treatment with Gnetum montanum Extract CellCulture->Treatment Viability Cell Viability (MTS Assay) Treatment->Viability Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot DataAnalysis Data Analysis and Comparison Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for evaluating the effects of this compound-containing extract.

References

A Comparative Analysis of the Antioxidant Activities of Gnetumontanin B and Gnetin C

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, the quest for potent antioxidants continues to be a focal point for the development of novel therapeutic agents. Among the diverse array of phytochemicals, stilbenoids found in the Gnetum species have garnered significant interest. This guide provides a comparative overview of the antioxidant activities of two such stilbenoids: Gnetumontanin B and Gnetin C, tailored for researchers, scientists, and drug development professionals.

Quantitative Antioxidant Activity

Extracts of Gnetum species, which are known to contain this compound, have demonstrated antioxidant properties. For instance, studies on Gnetum montanum extracts have shown radical scavenging activity, but IC50 values for the isolated this compound are not specified.

The following table summarizes the available quantitative data for Gnetin C's antioxidant activity.

CompoundAntioxidant AssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
Gnetin C Tyrosinase Inhibition7.0Resveratrol7.2
Melanin (B1238610) Biosynthesis Inhibition7.6Resveratrol7.3

Note: The tyrosinase and melanin biosynthesis inhibition assays are indirect measures of antioxidant activity, as they relate to the prevention of oxidation processes in melanogenesis. Lower IC50 values indicate greater potency.

Experimental Protocols

A widely used method for assessing antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

DPPH Radical Scavenging Assay Protocol

This protocol outlines a general procedure for determining the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol (B129727) or ethanol. The solution should have a deep violet color.

  • Preparation of Test Samples: The test compounds (this compound, Gnetin C) and a positive control (e.g., ascorbic acid, trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: In a microplate or cuvette, a specific volume of the DPPH solution is added to varying concentrations of the test samples and the positive control. A blank sample containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the blank sample.

    • A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

Visualization of Methodologies and Pathways

To facilitate a clearer understanding of the experimental processes and molecular mechanisms, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Samples DPPH_sol->Mix Sample_sol Prepare Test Samples (this compound, Gnetin C, Control) Sample_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Figure 1: Experimental workflow for the DPPH radical scavenging assay.

Antioxidant Signaling Pathway of Gnetin C

The antioxidant effect of Gnetin C is, in part, attributed to its ability to modulate cellular signaling pathways, particularly the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnetinC Gnetin C Keap1_Nrf2 Keap1-Nrf2 Complex GnetinC->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Figure 2: Gnetin C-mediated activation of the Nrf2 antioxidant pathway.

The signaling pathway for this compound's antioxidant activity has not been elucidated in the reviewed literature.

Conclusion

While both this compound and Gnetin C are promising stilbenoids with potential antioxidant properties, a direct and quantitative comparison of their efficacy is currently hampered by a lack of head-to-head studies. Gnetin C has demonstrated antioxidant-related activities, with its mechanism partially understood to involve the activation of the Nrf2 signaling pathway. The antioxidant potential of this compound is suggested by studies on Gnetum extracts, but further research is required to isolate the compound and quantify its specific antioxidant activity and elucidate its molecular mechanisms. Future studies employing standardized antioxidant assays, such as DPPH and ABTS, on the purified compounds are warranted to provide a conclusive comparison and to better understand their therapeutic potential.

A Comparative Analysis of Gnetumontanin B and Related Stilbenoids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents from natural sources has identified stilbenoids as a promising class of compounds. Among these, Gnetumontanin B, a constituent of Gnetum montanum, has demonstrated noteworthy therapeutic potential. This guide provides a cross-validation of the therapeutic effects of this compound and related, more extensively studied stilbenoids—Gnetin C, Resveratrol (B1683913), and Pterostilbene (B91288)—across various cancer types. By presenting available experimental data, detailed protocols, and illustrating the underlying signaling pathways, this document aims to offer a comprehensive resource for researchers in oncology and drug discovery.

Comparative Efficacy of this compound and Alternative Compounds

The antitumor activity of this compound and other stilbenoids has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While specific data for this compound across multiple cancer types is limited, studies on Gnetum montanum extract (GME), of which this compound is a component, and the related compound Gnetin C, provide valuable insights.

Compound/ExtractCancer TypeCell LineIC50 ValueTime PointReference
Gnetum Montanum Extract (GME) Colon CancerSW48050.77 µg/mL72h[1]
78.25 µg/mL48h[1]
126.50 µg/mL24h[1]
Gnetin C LeukemiaHL-6013 µM-[2]
Gnetin C Prostate CancerPC3M-LucMore potent than Resveratrol & Pterostilbene in vivo-
Gnetin C Pancreatic, Prostate, Breast, Colon CancersVariousMore effective than Resveratrol in inducing apoptosis-[3]
Resveratrol Prostate CancerPC3M-LucLess potent than Gnetin C in vivo-
Pterostilbene Prostate CancerPC3M-LucLess potent than Gnetin C in vivo-

Note: Direct comparative IC50 values for purified this compound across a wide range of cancer cell lines are not extensively documented in the available literature. The data for GME reflects the combined effect of its constituents, including this compound. Gnetin C, a resveratrol dimer also found in Gnetum species, is often used as a benchmark and has shown superior or comparable activity to resveratrol and pterostilbene in several studies.[2][4]

Key Signaling Pathways in Anticancer Activity

The anticancer effects of this compound and related stilbenoids are mediated through the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are prominent targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[5][6] Studies on Gnetum montanum extract have shown that its components, including this compound, can inhibit this pathway.[7]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt Akt->pAkt GSK3b GSK-3β pAkt->GSK3b mTOR mTOR pAkt->mTOR Bcl2 Bcl-2 pAkt->Bcl2 pGSK3b p-GSK-3β GSK3b->pGSK3b Proliferation Cell Proliferation & Survival mTOR->Proliferation Gnetumontanin_B This compound Gnetumontanin_B->PDK1 inhibits Gnetumontanin_B->pAkt inhibits Gnetumontanin_B->pGSK3b inhibits Bax Bax Gnetumontanin_B->Bax upregulates Gnetumontanin_B->Bcl2 downregulates CleavedCaspase3 Cleaved Caspase-3 Gnetumontanin_B->CleavedCaspase3 upregulates Apoptosis Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Bax Caspase3->CleavedCaspase3 CleavedCaspase3->Apoptosis

Caption: this compound inhibits the PI3K/Akt pathway, reducing cell survival.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell growth and differentiation, and its dysregulation is a hallmark of many cancers.[8][9] Gnetin C has been shown to inhibit the ERK1/2 and AKT/mTOR pathways in leukemia cells.[2]

MAPK_ERK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf (c-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Invasion, Metastasis pERK->Proliferation Gnetumontanin_B This compound Gnetumontanin_B->Raf inhibits

Caption: this compound can inhibit the MAPK/ERK signaling cascade.

Experimental Protocols

Standardized protocols are crucial for the reproducibility of experimental results. Below are detailed methodologies for key assays used to evaluate the anticancer effects of this compound and related compounds.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for specific time intervals (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and untreated controls.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: For MTS assays, measure the absorbance directly at 490 nm. For MTT assays, first add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals, then measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Add this compound & Controls Adhere->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate Add_MTS Add MTS/MTT Reagent Incubate->Add_MTS Incubate_MTS Incubate (1-4h) Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance Incubate_MTS->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining cell viability using the MTS/MTT assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

  • Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[3][10][11]

Conclusion

This compound, a natural stilbenoid, and its related compounds, particularly Gnetin C, exhibit significant anticancer properties across various cancer types. Their therapeutic effects are largely attributed to the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, leading to the inhibition of cell proliferation and induction of apoptosis. While the body of research on this compound is still growing, the available data, in conjunction with the more extensive studies on Gnetin C, underscores the potential of this class of compounds in the development of novel cancer therapies. Further research is warranted to fully elucidate the therapeutic profile of this compound and to establish its efficacy and safety in preclinical and clinical settings.

References

Gnetumontanin B vs. its Glycoside Derivatives: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stilbenoid Gnetumontanin B and its glycoside derivatives, focusing on their potential biological activities. While direct comparative experimental data for this compound and its specific glycosides is limited in publicly available literature, this document synthesizes findings from studies on analogous stilbenoids to project the likely impact of glycosylation on its efficacy. This comparison is supported by established experimental protocols and an examination of relevant signaling pathways.

Chemical Structures

This compound is a resveratrol (B1683913) dimer. Its glycoside derivatives would feature one or more sugar moieties attached to its hydroxyl groups.

Comparative Biological Activity: An Overview

The addition of a glycoside moiety to a stilbenoid can significantly alter its physicochemical properties, such as solubility and bioavailability, which in turn affects its biological activity.[1] Generally, glycosylation tends to decrease the in vitro antioxidant activity of stilbenoids because the sugar molecule occupies a hydroxyl group that is crucial for free radical scavenging.[2][3] However, this modification can sometimes enhance other biological effects, such as cytotoxicity against cancer cells, potentially by improving water solubility and cellular uptake.[2]

Antioxidant Activity

Stilbenoids are renowned for their antioxidant properties, which are primarily attributed to their hydroxyl groups that can donate a hydrogen atom to neutralize free radicals.

General Trend: The antioxidant capacity of stilbenoid aglycones (like this compound) is generally higher than their corresponding glycosides in in vitro assays.[2][3] This is because the glycosidic bond masks a phenolic hydroxyl group, reducing the molecule's ability to scavenge radicals.[2]

Supporting Data from Analogous Stilbenoids:

Compound/ExtractAssayIC50 ValueReference
Gnetum ula Ethanolic ExtractDPPH Radical Scavenging16.28 µg/mL[4]
Ascorbic Acid (Standard)DPPH Radical Scavenging8.9 µg/mL[4]
Gnetum gnemon Ethyl Acetate FractionDPPH Radical Scavenging68.40 ± 1.9 µg/mL[5]
ResveratrolosideDPPH Radical ScavengingLower activity than aglycone[2]
PinostilbenosideDPPH Radical ScavengingLower activity than aglycone[2]
Cytotoxic Activity

The anticancer potential of stilbenoids is a significant area of research. Glycosylation can have a variable impact on the cytotoxicity of these compounds.

General Trend: The effect of glycosylation on cytotoxicity is not as straightforward as for antioxidant activity. While some studies report decreased activity for glycosides, others have found that glycosylation can enhance cytotoxicity against certain cancer cell lines.[2] This may be due to increased water solubility, which can improve bioavailability and cellular absorption.[2]

Supporting Data from Analogous Stilbenoids:

Compound/ExtractCell LineIC50 ValueReference
Gnetum gnemon Ethyl Acetate FractionHeLa45.27 µg/mL[5]
Gnetum gnemon Ethyl Acetate FractionMCF-794.6 µg/mL[6][7]
ResveratrolosideHeLaReduced viability at 25 & 50 µg/mL[2]
PinostilbenosideHeLaReduced viability at 25 & 50 µg/mL[2]
Enzyme Inhibition

Stilbenoids have been shown to inhibit various enzymes involved in disease progression.

General Trend: Similar to antioxidant activity, the free hydroxyl groups of stilbenoids are often crucial for their enzyme-inhibiting effects. Glycosylation can, therefore, diminish this activity.[8]

Supporting Data from Analogous Stilbenoids:

CompoundEnzymeIC50 ValueReference
Resveratrol 3-β-glucosideDPPH radical scavengingLow activity[8]
Other Resveratrol glucosidesDPPH radical scavengingNo activity[8]
Piceatannol 4'-β-glucosideHistamine release inhibitionStrongest among tested glycosides[8]
Pterostilbene 4'-β-glucosidePhosphodiesterase inhibitionHigh activity[8]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A key mechanism through which stilbenoids, including likely this compound, exert their anticancer effects is through the modulation of cellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical regulator of cell survival, proliferation, and growth, and its over-activation is a hallmark of many cancers.[9][10]

Stilbenoids like resveratrol have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[9][11] This inhibition can occur through various mechanisms, including the upregulation of the tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway.[9]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival GnetumontaninB This compound & Glycosides GnetumontaninB->Akt inhibits PTEN PTEN GnetumontaninB->PTEN may upregulate PTEN->PIP3 dephosphorylates

Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the bioactivity of stilbenoids.

Synthesis of Stilbenoid Glycosides (General Workflow)

The synthesis of stilbenoid glycosides typically involves a multi-step process.

Synthesis_Workflow Stilbenoid Stilbenoid Aglycone (e.g., this compound) Protection Selective Protection of Hydroxyl Groups Stilbenoid->Protection Glycosylation Glycosylation with Activated Sugar Donor Protection->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Glycoside Stilbenoid Glycoside Purification->Glycoside

Caption: General experimental workflow for the synthesis of stilbenoid glycosides.

Detailed Steps (Illustrative):

  • Selective Protection: Protect all but one hydroxyl group on the stilbenoid aglycone using appropriate protecting groups to ensure site-specific glycosylation.

  • Glycosylation: React the partially protected stilbenoid with an activated sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a suitable promoter.

  • Deprotection: Remove all protecting groups from the sugar and stilbenoid moieties.

  • Purification: Purify the final stilbenoid glycoside using chromatographic techniques such as column chromatography or preparative HPLC.[12][13]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

Protocol:

  • Prepare a stock solution of the test compound (this compound or its glycoside derivative) in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in ethanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[5]

In Vitro Cytotoxicity: MTT or XTT Assay

Principle: These colorimetric assays measure cell viability based on the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT or XTT) to colored formazan (B1609692) products, which can be quantified spectrophotometrically.

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound or its glycoside derivative) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT or XTT reagent to each well.

  • Incubate for a further period to allow for the formation of the formazan product.

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6][7]

Conclusion

While direct comparative data on this compound and its glycoside derivatives remains to be fully elucidated, the existing body of research on stilbenoids provides a strong framework for predicting their relative bioactivities. It is anticipated that this compound, as the aglycone, will exhibit superior in vitro antioxidant and potentially enzyme-inhibitory activities. The biological effects of its glycoside derivatives, particularly in terms of cytotoxicity, are likely to be more complex and may be enhanced in certain contexts due to improved physicochemical properties. The inhibition of the PI3K/Akt signaling pathway represents a probable and significant mechanism of action for the anticancer effects of this compound and its derivatives. Further research involving the synthesis and direct comparative testing of these compounds is warranted to fully understand their therapeutic potential.

References

A Head-to-Head Comparison of Pterostilbene and Gnetum Stilbenoids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, stilbenoids have garnered significant attention for their diverse pharmacological activities. Pterostilbene (B91288), a dimethylated analog of resveratrol (B1683913) found in blueberries, is one of the most extensively studied stilbenoids, known for its notable bioavailability and potent anti-cancer properties.[1][2][3] Concurrently, stilbenoids derived from plants of the Gnetum genus, such as Gnetumontanin B and Gnetin C, are emerging as promising, albeit less characterized, anticancer agents.[2][4][5][6]

This guide provides a head-to-head comparison based on available preclinical data. It is important to note that while extensive research exists for pterostilbene, specific data for this compound as an isolated compound is limited. Therefore, this comparison will leverage data on pterostilbene and contrast it with findings on extracts from Gnetum montanum (which contains this compound) and the related, more studied compound, Gnetin C, to offer a broader perspective on the potential of Gnetum-derived stilbenoids.

Quantitative Data Summary: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the reported IC50 values for pterostilbene and Gnetin C across various human cancer cell lines.

Table 1: IC50 Values of Pterostilbene in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Breast Cancer
MCF-7Breast Adenocarcinoma65 - 65.6[7][8]
MDA-MB-468Triple-Negative Breast Cancer~32.5 (calculated from data)[9]
SK-BR-3Breast Adenocarcinoma~65 (calculated from data)[9]
Colon Cancer
HCT116Colorectal Carcinoma12 - 47.1[7][8]
HT-29Colorectal Adenocarcinoma15 - 80.6[7][8][10]
SW480Colorectal Adenocarcinoma>100 (GME*)[5]
COLO205Colorectal Adenocarcinoma71.2[10]
Prostate Cancer
LNCaPProstate Carcinoma22.8[7]
DU145Prostate Carcinoma20.8[7]
PC3Prostate Adenocarcinoma74.3[7]
PC3MProstate Carcinoma17[7]
Cervical Cancer
HeLaCervical Adenocarcinoma32.67 - 108.7[8][11]
CaSkiCervical Epidermoid Carcinoma14.83 - 44.45[8][11]
SiHaCervical Squamous Cell Carcinoma34.17 - 91.15[8][11]
Leukemia
HL-60Promyelocytic Leukemia13 - 46.7[7][10]
K562Chronic Myelogenous Leukemia10[7]
Glioblastoma
U87MGGlioblastoma1.42[10]
GBM8401Glioblastoma2.99[10]
Oral Cancer
OECM-1Oral Squamous Carcinoma40.19[8]
HSC-3Oral Squamous Carcinoma>50[8]

*GME: Gnetum montanum Extract. The study on SW480 cells used a whole extract, not isolated this compound.

Table 2: IC50 Values of Gnetin C in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Pancreatic Cancer
PANC-1Pancreatic Epithelioid Carcinoma16.29[4]
AsPC-1Pancreatic Adenocarcinoma13.83[4]
Prostate Cancer
PC-3Prostate Adenocarcinoma10.28[4]
DU-145Prostate Carcinoma9.85[4]
LNCaPProstate Carcinoma8.95[4]
Leukemia
HL-60Promyelocytic Leukemia13[2][12]

Comparative Insights:

  • Potency: In prostate cancer cell lines (PC-3, DU-145, LNCaP), Gnetin C consistently demonstrates lower IC50 values than pterostilbene, suggesting higher potency.[4] For instance, in DU-145 cells, the IC50 for Gnetin C is 9.85 µM, whereas for pterostilbene it is 20.8 µM.[4][7]

  • Spectrum of Activity: Pterostilbene has been tested against a broader range of cancer cell lines in published literature, showing potent activity particularly against glioblastoma and certain leukemia and cervical cancer lines.[10][11]

  • Gnetum Extracts: An extract of Gnetum montanum, containing this compound, was shown to induce apoptosis in SW480 colon cancer cells.[5] This suggests that constituents of the extract are bioactive, though the specific contribution of this compound is not quantified.

Mechanisms of Action & Signaling Pathways

Both pterostilbene and Gnetum stilbenoids exert their anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death.

Pterostilbene: A Multi-Targeted Agent

Pterostilbene's anticancer activity stems from its ability to induce cell cycle arrest, trigger apoptosis, and inhibit metastasis through various signaling cascades.

  • Apoptosis Induction: Pterostilbene promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[1][13][14] It activates caspase-3 and -9, key executioners of the apoptotic cascade.[1][13] This process is often initiated by increased production of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[15]

  • Cell Cycle Arrest: It can arrest the cell cycle at the G0/G1 or G1 phase, preventing cancer cell proliferation.[16][17] This is often associated with the downregulation of cyclin D1 and modulation of tumor suppressor proteins like p53 and p21.[13][14][17]

  • Inhibition of Pro-Survival Pathways: Pterostilbene is a known inhibitor of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival that is often hyperactivated in cancer.[15][16][18] It also suppresses the NF-κB and STAT3 pathways, which are critical for inflammation-driven cancer progression.[15][16][19]

  • Antioxidant Signaling: Pterostilbene can activate the Nrf2-mediated antioxidant pathway, which helps protect normal cells from oxidative stress but can also be exploited by cancer cells.[15][20]

Pterostilbene_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors ROS ↑ ROS ER_Stress ↑ ER Stress ROS->ER_Stress Bax Bax ER_Stress->Bax PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation ↓ Proliferation mTOR->Proliferation NFkB NF-κB p38 p38 MAPK Bcl2 Bcl-2 Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CyclinD1 Cyclin D1 G1_Arrest G1 Arrest CyclinD1->G1_Arrest Pterostilbene Pterostilbene Pterostilbene->ROS Pterostilbene->PI3K Inhibits Pterostilbene->AKT Pterostilbene->mTOR Pterostilbene->NFkB Pterostilbene->p38 Pterostilbene->Bcl2 Downregulates Pterostilbene->Bax Upregulates Pterostilbene->CyclinD1

Figure 1. Simplified signaling pathways modulated by Pterostilbene.

Gnetum Stilbenoids: Potent AKT and ERK Pathway Inhibitors

Research indicates that stilbenoids from Gnetum species, including Gnetin C and extracts containing this compound, also target key cancer survival pathways.

  • AKT Pathway Inhibition: A study on Gnetum montanum extract demonstrated that it induces apoptosis in SW480 colon cancer cells specifically by inhibiting the activation of AKT.[5] The activation of AKT is a critical step in a pathway that promotes cell survival and proliferation; its inhibition is a key mechanism for inducing cancer cell death.[5]

  • ERK1/2 and mTOR Inhibition: Mechanistic studies using various leukemia cell lines showed that Gnetin C induces cell cycle arrest and inhibits the ERK1/2 and AKT/mTOR pathways.[12]

  • Apoptosis Induction: Gnetin C has been shown to induce both early and late-stage apoptosis through mechanisms dependent on caspase-3/7 activation.[4]

  • Inhibition of Angiogenesis: Gnetin C was found to have a superior inhibitory effect on VEGF- and bFGF-stimulated tube formation, a key process in angiogenesis (the formation of new blood vessels that tumors need to grow), when compared to resveratrol.[2]

Gnetum_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PDK1 PDK1 p_AKT p-AKT (Active) PDK1->p_AKT Phosphorylates AKT AKT Proliferation ↓ Proliferation & Survival p_AKT->Proliferation ERK ERK1/2 ERK->Proliferation mTOR_Complex mTOR mTOR_Complex->Proliferation Caspases Caspase-3/7 Apoptosis Apoptosis Caspases->Apoptosis Gnetum_Stilbenoids Gnetum_Stilbenoids Gnetum_Stilbenoids->p_AKT Inhibits Activation Gnetum_Stilbenoids->ERK Gnetum_Stilbenoids->mTOR_Complex Gnetum_Stilbenoids->Caspases Activates MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Compounds (e.g., Pterostilbene) & Incubate (24-72h) A->B C 3. Add MTT Reagent (0.5 mg/mL final conc.) B->C D 4. Incubate (2-4h) Viable cells form purple formazan C->D E 5. Add Solubilizing Agent (e.g., DMSO) D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 F->G

References

A Comparative Guide to TNF-alpha Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Tumor Necrosis Factor-alpha (TNF-alpha)

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response.[1][2] It is primarily produced by activated macrophages and is involved in a wide range of physiological and pathological processes, including immune system modulation, cell proliferation, differentiation, and apoptosis.[3][4][5] However, the dysregulation and overproduction of TNF-alpha are key drivers in the pathogenesis of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[4][6] Consequently, inhibiting the activity of TNF-alpha has become a cornerstone of treatment for these conditions.[4][7]

While this guide aims to provide a comparative overview of TNF-alpha inhibitors, it is important to note that publicly available experimental data on the TNF-alpha inhibitory effects of Gnetumontanin B is limited at this time. Therefore, the following sections will focus on well-established TNF-alpha inhibitors, providing a framework for the evaluation of novel compounds.

Mechanisms of Action of TNF-alpha Inhibitors

TNF-alpha exerts its biological effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75).[8] The majority of current TNF-alpha inhibitors are biologic agents, primarily monoclonal antibodies or soluble receptor fusion proteins, designed to neutralize TNF-alpha before it can bind to its receptors.[4][9]

  • Monoclonal Antibodies: These are laboratory-engineered antibodies that specifically target and bind to TNF-alpha. By binding to both the soluble and transmembrane forms of TNF-alpha, they prevent it from interacting with its receptors.[9][10] Examples include infliximab (B1170848), adalimumab, and golimumab.[9] Some monoclonal antibodies can also induce apoptosis in inflammatory cells, further reducing the inflammatory response.[10]

  • Soluble Receptor Fusion Proteins: These molecules are created by fusing the extracellular domain of the TNF receptor with the Fc portion of a human antibody. This construct acts as a "decoy" receptor, binding to TNF-alpha and preventing it from activating the cell surface receptors.[9] Etanercept is a prime example of this class.[9]

  • Pegylated Fab' Fragments: This type of inhibitor consists of the antigen-binding fragment (Fab') of a humanized monoclonal antibody that is attached to a polyethylene (B3416737) glycol (PEG) molecule. This modification increases the half-life of the molecule in the body. Certolizumab pegol is an example of this type.[9]

Comparative Data of Selected TNF-alpha Inhibitors

The following table summarizes key characteristics and efficacy data for several well-established TNF-alpha inhibitors. It is important to note that direct head-to-head comparative studies are not always available, and the reported efficacy can vary depending on the disease and patient population.[11]

InhibitorClassMechanism of ActionReported Efficacy (Examples)
Infliximab Chimeric Monoclonal AntibodyNeutralizes both soluble and transmembrane TNF-alpha.[9]In a study of ankylosing spondylitis patients, infliximab showed significant improvement in clinical outcomes.[11]
Adalimumab Human Monoclonal AntibodyBinds to TNF-alpha and blocks its interaction with p55 and p75 cell surface receptors.[9]In a trial with ankylosing spondylitis patients, 58.2% of those treated with adalimumab achieved an ASAS20 response compared to 20.6% in the placebo group.[12]
Etanercept Soluble TNF Receptor Fusion ProteinBinds to and inactivates TNF-alpha.[9]In a study of patients with ankylosing spondylitis, etanercept treatment resulted in a significant improvement in BASDAI 50 compared to placebo.[12]
Golimumab Human Monoclonal AntibodyNeutralizes the biological activity of TNF-alpha by preventing it from binding to its receptors.[9]Shown to be significantly more effective than placebo for treating active ankylosing spondylitis.[11]
Certolizumab Pegol Pegylated Humanized Fab' FragmentNeutralizes TNF-alpha without containing an Fc region.[9]
Pentoxifylline (B538998) Small MoleculeIn an in vitro study, pentoxifylline showed a TNF-alpha inhibitory IC50 value of 340.6 ± 7.54 µM.[1]
Compound 2 (Thiourea derivative) Small MoleculeAn in vitro study reported a potent TNF-alpha inhibitory IC50 of 6.5 ± 0.8 µM.[1]

Experimental Protocols for Assessing TNF-alpha Inhibition

A common method for evaluating the efficacy of potential TNF-alpha inhibitors is the in vitro cell-based assay using lipopolysaccharide (LPS)-stimulated immune cells, followed by quantification of TNF-alpha levels using an Enzyme-Linked Immunosorbent Assay (ELISA).

1. Cell Culture and Stimulation:

  • Cell Line: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Seeding: Cells are seeded in 96-well plates at an appropriate density.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period.

  • Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) to induce the production of TNF-alpha. A negative control (unstimulated cells) and a positive control (LPS-stimulated cells without inhibitor) are included.

  • Incubation: The plates are incubated for a period of time (e.g., 4-24 hours) to allow for TNF-alpha secretion.

2. TNF-alpha Quantification by ELISA:

  • Principle: The sandwich ELISA technique is used to measure the concentration of TNF-alpha in the cell culture supernatants.[13][14]

  • Procedure:

    • A 96-well plate is pre-coated with a capture antibody specific for human TNF-alpha.[15]

    • Standards and collected cell culture supernatants are added to the wells and incubated.

    • The plate is washed, and a biotinylated detection antibody specific for TNF-alpha is added.

    • After another wash, an enzyme-conjugated streptavidin (e.g., HRP) is added.[16]

    • A substrate solution is then added, which develops a color in proportion to the amount of bound TNF-alpha.[15]

    • A stop solution is added to terminate the reaction, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[15]

  • Data Analysis: A standard curve is generated using known concentrations of TNF-alpha. The concentration of TNF-alpha in the samples is then calculated from this curve. The inhibitory effect of the test compound is determined by comparing the TNF-alpha levels in the treated wells to the positive control.

3. L929 Cytotoxicity Assay:

  • This assay assesses the ability of a compound to neutralize the cytotoxic effect of TNF-alpha on L929 mouse fibrosarcoma cells.[17][18]

  • Procedure:

    • L929 cells are seeded in a 96-well plate.

    • The cells are then treated with a mixture of TNF-alpha, actinomycin (B1170597) D (to sensitize the cells to TNF-alpha-induced apoptosis), and varying concentrations of the test inhibitor.[18]

    • After incubation, cell viability is measured using a method such as the CCK-8 assay.[17]

  • Data Analysis: An increase in cell viability in the presence of the inhibitor indicates its ability to neutralize TNF-alpha.

Visualizing Key Pathways and Workflows

To further aid in the understanding of TNF-alpha inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

TNF_alpha_signaling_pathway TNF_alpha TNF-alpha TNFR TNFR1/TNFR2 TNF_alpha->TNFR Binding Complex_I Complex I (TRADD, TRAF2, RIPK1) TNFR->Complex_I Recruitment Inhibitor TNF-alpha Inhibitor (e.g., Monoclonal Antibody, Soluble Receptor) Inhibitor->TNF_alpha Neutralization NF_kB_pathway NF-kB Pathway Complex_I->NF_kB_pathway MAPK_pathway MAPK Pathway Complex_I->MAPK_pathway Apoptosis_pathway Apoptosis Pathway (Caspase-8) Complex_I->Apoptosis_pathway Inflammation Inflammation Gene Expression NF_kB_pathway->Inflammation Cell_Survival Cell Survival NF_kB_pathway->Cell_Survival MAPK_pathway->Inflammation MAPK_pathway->Cell_Survival Apoptosis Apoptosis Apoptosis_pathway->Apoptosis

Caption: TNF-alpha signaling pathway and points of inhibition.

experimental_workflow start Start: Screen for TNF-alpha Inhibitors cell_culture 1. Culture Immune Cells (e.g., THP-1, PBMCs) start->cell_culture inhibitor_treatment 2. Pre-incubate with Test Compound cell_culture->inhibitor_treatment lps_stimulation 3. Stimulate with LPS inhibitor_treatment->lps_stimulation incubation 4. Incubate and Collect Supernatant lps_stimulation->incubation elisa 5. Quantify TNF-alpha using ELISA incubation->elisa data_analysis 6. Analyze Data (Calculate IC50) elisa->data_analysis end End: Identify Potent Inhibitors data_analysis->end

Caption: Experimental workflow for TNF-alpha inhibitor screening.

References

Validating the Anti-inflammatory Effects of Gnetumontanin B in an Animal Model of Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory effects of Gnetumontanin B in a preclinical animal model of rheumatoid arthritis. Due to the current absence of published in vivo arthritis studies for this compound, this guide presents a hypothetical scenario based on its known anti-inflammatory mechanisms, alongside published experimental data for established alternative therapies. This document is intended to serve as a framework for designing and evaluating future studies on this compound for inflammatory joint diseases.

Experimental Model: Collagen-Induced Arthritis (CIA) in Rats

The Collagen-Induced Arthritis (CIA) model in rats is a widely used and well-characterized preclinical model that shares many pathological and immunological features with human rheumatoid arthritis.

Experimental Protocol

1. Animal Husbandry:

  • Species: Male Lewis rats (or other susceptible strains like Wistar Lewis), 6-8 weeks old.

  • Housing: Animals are housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

2. Induction of Arthritis:

  • Day 0 (Primary Immunization): Rats are anesthetized and given an intradermal injection at the base of the tail with 100 µL of an emulsion containing 100 µg of bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA).

  • Day 7 (Booster Immunization): A booster injection of 100 µL of an emulsion containing 100 µg of CII in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site near the base of the tail.

3. Treatment Groups:

  • Vehicle Control: Administered the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).

  • This compound (Hypothetical): Administered orally (p.o.) at doses of 25 and 50 mg/kg/day, starting from day 10 post-primary immunization.

  • Methotrexate (Comparator): Administered orally (p.o.) at a dose of 1.5 mg/kg/week.

  • Diclofenac (Comparator): Administered orally (p.o.) at a dose of 5 mg/kg/day.

4. Assessment of Arthritis:

  • Clinical Scoring: Arthritis severity is evaluated daily from day 10 using a scoring system for each paw: 0 = no erythema or swelling; 1 = mild erythema and swelling of the digits; 2 = moderate erythema and swelling of the paw; 3 = severe erythema and swelling of the entire paw; 4 = maximal inflammation with joint deformity. The maximum score per rat is 16.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer on alternating days from day 10.

  • Histopathological Analysis: At the end of the study (e.g., day 28), animals are euthanized, and hind paws are collected for histological examination. Tissues are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.

  • Biochemical Analysis: Serum is collected at the end of the study to measure levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.

Data Presentation: Comparative Efficacy

The following tables summarize the expected outcomes based on published data for the comparator drugs and a hypothetical outcome for this compound, predicated on its known potent anti-inflammatory properties.

Table 1: Effect on Clinical Score and Paw Volume in CIA Rats

Treatment GroupDoseMean Arthritis Score (Day 28)% Inhibition of Arthritis ScoreMean Paw Volume (mL, Day 28)% Reduction in Paw Volume
Vehicle Control-12.5 ± 1.2-2.8 ± 0.3-
This compound (Hypothetical) 25 mg/kg7.8 ± 0.937.62.1 ± 0.225.0
This compound (Hypothetical) 50 mg/kg5.2 ± 0.758.41.7 ± 0.239.3
Methotrexate1.5 mg/kg/week6.1 ± 0.8[1]51.21.9 ± 0.3[1]32.1
Diclofenac5 mg/kg/day8.9 ± 1.028.82.3 ± 0.217.9

Data for Methotrexate and Diclofenac are representative values from published studies. Data for this compound is hypothetical and for illustrative purposes.

Table 2: Effect on Serum Pro-inflammatory Cytokines in CIA Rats

Treatment GroupDoseTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control-350 ± 45180 ± 22420 ± 50
This compound (Hypothetical) 25 mg/kg210 ± 30110 ± 15250 ± 35
This compound (Hypothetical) 50 mg/kg150 ± 2575 ± 10180 ± 28
Methotrexate1.5 mg/kg/week185 ± 2895 ± 12210 ± 30
Diclofenac5 mg/kg/day250 ± 35130 ± 18290 ± 40

Data for Methotrexate and Diclofenac are representative values from published studies. Data for this compound is hypothetical and for illustrative purposes.

Mandatory Visualizations

Signaling Pathway

GnetumontaninB_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA Nucleus->DNA Binds to Promoter Region Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Gene Transcription GnetumontaninB This compound GnetumontaninB->IKK_complex Inhibits

Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Workflow

Arthritis_Experiment_Workflow Start Start: Male Lewis Rats (6-8 weeks) Day0 Day 0: Primary Immunization (CII in CFA) Start->Day0 Day7 Day 7: Booster Immunization (CII in IFA) Day0->Day7 Day10 Day 10: Start of Treatment & Monitoring Day7->Day10 Treatment Daily Oral Gavage: - Vehicle - this compound (25 & 50 mg/kg) - Methotrexate (1.5 mg/kg/week) - Diclofenac (5 mg/kg/day) Day10->Treatment Monitoring Daily/Alternating Day Monitoring: - Clinical Score - Paw Volume Day10->Monitoring Day28 Day 28: End of Study Treatment->Day28 Monitoring->Day28 Euthanasia Euthanasia & Sample Collection Day28->Euthanasia Analysis Analysis: - Histopathology of Paws - Serum Cytokine Levels (ELISA) Euthanasia->Analysis End End Analysis->End

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) rat model.

Discussion

Based on its documented ability to inhibit key inflammatory pathways such as NF-κB, this compound is posited to exert significant anti-arthritic effects. The hypothetical data presented in this guide suggests that at a dose of 50 mg/kg, this compound could potentially offer superior efficacy to standard non-steroidal anti-inflammatory drugs like Diclofenac and comparable efficacy to the disease-modifying anti-rheumatic drug, Methotrexate, in the rat CIA model.

The proposed mechanism of action, inhibition of the IKK complex in the NF-κB signaling cascade, would lead to a downstream reduction in the transcription of major pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. This reduction in systemic and local inflammation would manifest as a decrease in clinical signs of arthritis, such as paw swelling and joint inflammation, and would be further evidenced by reduced inflammatory cell infiltration in histological analyses.

It is crucial to emphasize that the efficacy of this compound in this model is yet to be experimentally validated. The data and mechanisms presented herein are intended to provide a rationale and a framework for future preclinical studies. Such studies are warranted to formally evaluate the therapeutic potential of this compound for rheumatoid arthritis and other inflammatory arthropathies.

References

Comparative study of Gnetumontanin B's effects on different signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of natural compounds with cellular signaling pathways is paramount. This guide provides a comparative study of Gnetumontanin B's effects on key signaling pathways, drawing from available experimental data on extracts containing this compound and comparing its potential activities with established pathway inhibitors.

While specific quantitative data for purified this compound is limited in publicly available research, studies on extracts of Gnetum montanum, of which this compound is a known constituent, have demonstrated significant inhibitory effects on the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3] This guide will focus on the PI3K/Akt pathway, with additional context provided for the MAPK/ERK and NF-κB pathways based on research into related compounds from the Gnetum genus.

Comparative Efficacy on the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a primary target for anti-cancer drug development. An extract of Gnetum montanum (GME), containing this compound, has been shown to induce apoptosis in human colon cancer cells (SW480) by inhibiting this pathway.[1][4] The inhibitory effects of GME are compared here with other known PI3K/Akt pathway inhibitors.

Compound/ExtractTarget(s)Cell LineIC50 ValueKey Findings
Gnetum montanum Extract (GME) PI3K/Akt pathway (P-AKT, P-GSK-3β, P-PDK1, P-c-Raf)SW480 (human colon cancer)78.25 µg/mL (48h)[1][4]Down-regulated the expression of key phosphorylated proteins in the PI3K/Akt pathway, leading to apoptosis.[1]
Idelalisib PI3KδVarious B-cell malignanciesVaries by cell lineA selective inhibitor of the δ isoform of PI3K, approved for treating certain types of leukemia and lymphoma.[5]
Copanlisib Pan-class I PI3K (α, β, γ, δ)Various cancer cell linesVaries by cell lineA broad inhibitor of class I PI3K isoforms, demonstrating efficacy in various hematologic malignancies.[5]
Duvelisib PI3Kδ and PI3KγRelapsed/refractory CLL and SLLVaries by cell lineA dual inhibitor of the δ and γ isoforms of PI3K.[5]
BKM120 (Buparlisib) Pan-class I PI3KHNSCC~1-5 µMA pan-PI3K inhibitor that has been investigated in combination with other targeted therapies.[6][7]

This compound's Potential Role in Other Signaling Pathways

While direct evidence is sparse for this compound, related compounds from the Gnetum genus have shown activity against other crucial signaling pathways.

  • MAPK/ERK Pathway: This pathway is central to cell proliferation, differentiation, and survival.[6][8] Network pharmacology studies of Gnetum gnemon suggest that its constituent compounds are involved in regulating the MAPK signaling pathway.[9] For instance, Gnetin C, another stilbenoid found in Gnetum, has been shown to inhibit the MAPK/ERK1/2 pathway in leukemia cells.[9]

  • NF-κB Pathway: This pathway plays a key role in inflammation and cell survival.[10][11] A study on Gnetum cleistostachyum reported that gnetumontanin C exhibited moderate inhibitory activity against TNF-α, a key activator of the NF-κB pathway.[12] This suggests that gnetumontanins may possess anti-inflammatory properties through the modulation of NF-κB signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies on Gnetum montanum extract.

Cell Viability Assay (MTS Assay)

SW480 human colon cancer cells were seeded in 96-well plates. After 24 hours, the cells were treated with varying concentrations of Gnetum montanum extract (GME) for 24, 48, and 72 hours. Cell viability was assessed using the MTS assay, which measures the metabolic activity of viable cells. The IC50 value, the concentration of GME that inhibits 50% of cell growth, was then calculated.[1]

Western Blot Analysis

SW480 cells were treated with GME for 48 hours. Total protein was extracted, and the expression levels of key proteins in the PI3K/Akt pathway (Akt, p-Akt, GSK-3β, p-GSK-3β, PDK1, p-PDK1, c-Raf, p-c-Raf) and apoptosis-related proteins (Bcl-2, Bax, Caspase-3, cleaved Caspase-3, PARP, cleaved PARP) were determined by Western blotting using specific primary and secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[1]

Visualizing the Signaling Pathways and Experimental Workflow

To better understand the complex interactions, the following diagrams illustrate the signaling pathways and experimental procedures.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation GSK3b GSK-3β Akt->GSK3b Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Gnetumontanin_B This compound (in GME) Gnetumontanin_B->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory point of this compound.

MAPK_ERK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Gnetin_C Gnetin C (related compound) Gnetin_C->MEK Potential Inhibition Gnetin_C->ERK Potential Inhibition

Caption: The MAPK/ERK signaling pathway with potential inhibition by related Gnetum compounds.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Gnetumontanin_C Gnetumontanin C (related compound) Gnetumontanin_C->TNFa Potential Inhibition

Caption: The NF-κB signaling pathway and potential modulation by gnetumontanins.

Experimental_Workflow start Start: SW480 Cell Culture treatment Treatment with Gnetum montanum Extract start->treatment mts_assay MTS Assay for Cell Viability (IC50) treatment->mts_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Comparison mts_assay->data_analysis western_blot Western Blot Analysis (PI3K/Akt & Apoptosis Proteins) protein_extraction->western_blot western_blot->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for assessing the effects of Gnetum montanum extract.

References

Gnetumontanin B: A Comparative Analysis of its Binding Affinity for Tumor Necrosis Factor-alpha (TNF-α)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available inhibitory concentration for Gnetumontanin B and compares it with the binding affinities and inhibitory concentrations of well-established TNF-α inhibitors. It is crucial to distinguish between IC_50_ values, which represent the concentration of a ligand required to inhibit a specific biological process by 50%, and the dissociation constant (K_d_), which is a direct measure of the affinity between a ligand and its target protein. Lower values for both metrics indicate higher potency and affinity, respectively.

LigandLigand TypeTarget ProteinAssay MethodParameterValue
This compound Small MoleculeTNF-αCellular AssayIC_50_1.49 µM[1]
AdalimumabMonoclonal AntibodySoluble TNF-αSurface Plasmon Resonance (SPR)K_d_~0.6 nM[2]
Soluble TNF-αKinetic Exclusion Assay (KinExA)K_d_8.6 pM[3]
InfliximabMonoclonal AntibodySoluble TNF-αSurface Plasmon Resonance (SPR)K_d_~9.1 nM[2]
Soluble TNF-αKinetic Exclusion Assay (KinExA)K_d_4.2 pM[3]
EtanerceptFusion ProteinSoluble TNF-αKinetic Exclusion Assay (KinExA)K_d_1.2 pM[2]
TSK114Monoclonal AntibodyHuman TNF-αSurface Plasmon Resonance (SPR)K_d_~5.3 pM[4]
Sennoside BSmall MoleculeTNF-αHeLa Cell Toxicity AssayIC_50_0.32 µM[5][6]
SPD304Small MoleculeTNF-αHeLa Cell Toxicity AssayIC_50_1.82 µM[5]

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of common methodologies used to determine the binding affinity and inhibitory potential of compounds targeting TNF-α.

Cell-Based TNF-α Neutralization Assay (for IC_50_ Determination)

This assay measures the ability of a compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line, such as mouse L929 fibroblasts.

  • Cell Culture: L929 cells are seeded in 96-well plates and cultured overnight.

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared.

  • Treatment: The cells are treated with a fixed concentration of TNF-α in the presence of varying concentrations of the test compound. Actinomycin D is often added to sensitize the cells to TNF-α-induced apoptosis.

  • Incubation: The plates are incubated for 18-24 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay, or a luminescence-based assay that measures ATP content.

  • Data Analysis: The percentage of cell viability is plotted against the logarithm of the inhibitor concentration, and the IC_50_ value is calculated as the concentration of the inhibitor that results in 50% protection from TNF-α-induced cell death.[5]

Surface Plasmon Resonance (SPR) for K_d_ Determination

SPR is a label-free technique that measures the real-time binding kinetics of molecules.

  • Immobilization: Recombinant human TNF-α is immobilized on the surface of a sensor chip.

  • Binding: A solution containing the analyte (e.g., a monoclonal antibody or small molecule) at various concentrations is flowed over the sensor surface. The binding of the analyte to the immobilized TNF-α causes a change in the refractive index at the surface, which is detected as a response unit (RU).

  • Dissociation: A buffer is flowed over the surface to measure the dissociation of the analyte from the TNF-α.

  • Data Analysis: The association (k_a_) and dissociation (k_d_) rate constants are determined by fitting the binding and dissociation curves to a kinetic model. The equilibrium dissociation constant (K_d_) is then calculated as the ratio of k_d_ to k_a_ (K_d_ = k_d_ / k_a_).[2][4]

Competitive ELISA for TNF-α Inhibitors

This assay measures the ability of a test compound to compete with a known binding partner for binding to TNF-α.

  • Coating: A microplate is coated with a capture antibody specific for TNF-α.

  • Binding: Recombinant TNF-α is added to the wells and allowed to bind to the capture antibody.

  • Competition: A mixture of a fixed concentration of a biotinylated detection molecule (e.g., a TNF-α receptor or a specific antibody) and varying concentrations of the test inhibitor is added to the wells.

  • Detection: The amount of biotinylated detection molecule bound to TNF-α is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

  • Data Analysis: A decrease in signal indicates that the test inhibitor is competing with the biotinylated molecule for binding to TNF-α. The IC_50_ value is the concentration of the inhibitor that reduces the signal by 50%.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis.[7][8][9][10] Upon binding to its receptors, primarily TNFR1, it initiates a cascade of intracellular signaling events that can lead to either cell survival and inflammation through the activation of NF-κB and MAPK pathways, or to apoptosis (programmed cell death) through the activation of caspase cascades.[1][7][8][9][10]

TNF_alpha_Signaling_Pathway TNF_alpha TNF-α Trimer TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Complex_I Complex I (Survival/Inflammation) TRADD->Complex_I FADD FADD TRADD->FADD Recruitment TRAF2->Complex_I RIP1->Complex_I IKK_Complex IKK Complex Complex_I->IKK_Complex Activation I_kappa_B IκB IKK_Complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Inhibition Nucleus_Survival Nucleus NF_kappa_B->Nucleus_Survival Translocation Inflammatory_Genes Inflammatory & Survival Gene Expression Nucleus_Survival->Inflammatory_Genes Caspase_8 Caspase-8 FADD->Caspase_8 Complex_II Complex II (Apoptosis) FADD->Complex_II Caspase_8->Complex_II Caspase_3 Caspase-3 Caspase_8->Caspase_3 Activation Complex_II->Caspase_8 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified TNF-α signaling pathway via TNFR1.

References

Safety Operating Guide

Proper Disposal of Gnetumontanin B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the disposal of Gnetumontanin B based on the safety profiles of structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must obtain and adhere to the specific SDS provided by their chemical supplier for this compound before handling or disposing of the substance.

Immediate Safety and Logistical Information

This compound is a stilbenoid, a class of phenolic compounds. While specific hazard data is limited, it is prudent to handle it with care, assuming it may possess irritant or other hazardous properties. Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary for Disposal Considerations

The following table summarizes key hazard classifications and handling parameters for resveratrol, a structurally related stilbenoid. These values should be considered as a baseline for handling this compound in the absence of specific data.

ParameterGuidelineSource Citation
Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[1][2]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[2][3]
Handling Environment Well-ventilated area or chemical fume hood[3]
Spill Containment Inert absorbent material (e.g., sand, vermiculite)[4]
Disposal Method As hazardous waste, in accordance with local, state, and federal regulations. Do not dispose of down the drain.[4][5]

Step-by-Step Disposal Protocol

This protocol provides a generalized procedure for the safe disposal of this compound waste.

Waste Segregation and Collection
  • Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Container Labeling
  • Immediately label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Associated Hazards (e.g., "Irritant")

    • Accumulation Start Date

    • Principal Investigator or Laboratory Contact Information

Storage of Waste
  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

  • Ensure the storage area is away from incompatible materials.

Waste Pickup and Disposal
  • Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to arrange for a scheduled pickup.

  • Do not attempt to dispose of this compound waste through standard laboratory trash or down the sanitary sewer.[4]

Experimental Workflow for Disposal

GnetumontaninB_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid label_info Label Container: - 'Hazardous Waste' - 'this compound' - Hazards - Date - Contact Info collect_solid->label_info collect_liquid->label_info store_waste Store Sealed Container in Secondary Containment label_info->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Signaling Pathway for Safe Handling Logic

Safe_Handling_Logic cluster_assessment Hazard Assessment cluster_procedures Procedural Branch cluster_actions Safety Actions compound This compound sds_check SDS Available? compound->sds_check follow_sds Follow Specific SDS Protocol sds_check->follow_sds Yes general_protocol Follow General Protocol for Stilbenoids sds_check->general_protocol No ppe Wear Standard PPE follow_sds->ppe general_protocol->ppe fume_hood Handle in Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate dispose_hazardous Dispose as Hazardous Waste segregate->dispose_hazardous

Caption: Decision-making process for safe handling of this compound.

References

Navigating the Safe Handling of Gnetumontanin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Quantitative Overview

Based on the safety data for the related compound trans-stilbene, the following personal protective equipment is recommended when handling Gnetumontanin B. Adherence to these guidelines can significantly minimize exposure risks.

PPE CategorySpecificationStandard
Eye Protection Safety glasses with side-shields or goggles.Conforms to EN166 or OSHA 29 CFR 1910.133.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves prior to use.
Body Protection Laboratory coat.N/A
Respiratory Protection Use in a well-ventilated area. A respirator is not required under normal use conditions with adequate ventilation.N/A

Experimental Workflow: From Receipt to Disposal

A systematic approach to handling this compound, from initial receipt to final disposal, is critical for maintaining a safe laboratory environment. The following workflow outlines the key procedural steps.

This compound: Safe Handling and Disposal Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal A Receive this compound B Inspect container for damage A->B C Store in a cool, dry, well-ventilated area B->C D Don appropriate PPE C->D Prepare for experiment E Work in a chemical fume hood or well-ventilated area D->E F Weigh and prepare solutions E->F G Conduct experiment F->G H Segregate waste (solid and liquid) G->H Post-experiment cleanup I Dispose of waste in labeled, sealed containers H->I J Follow institutional and local disposal regulations I->J

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.